molecular formula C7H13ClO2 B2833372 Ethyl 2-chloropentanoate CAS No. 118688-48-5

Ethyl 2-chloropentanoate

Cat. No.: B2833372
CAS No.: 118688-48-5
M. Wt: 164.63
InChI Key: ZAOIIUSDMKVQJW-UHFFFAOYSA-N
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Description

Ethyl 2-chloropentanoate is a useful research compound. Its molecular formula is C7H13ClO2 and its molecular weight is 164.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOIIUSDMKVQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118688-48-5
Record name ethyl 2-chloropentanoate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-chloropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of ethyl 2-chloropentanoate, a halogenated ester of interest in various synthetic applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 2-chloro-pentanoic acid ethyl ester, Pentanoic acid, 2-chloro-, ethyl ester[1][2]
CAS Number 118688-48-5[1][2]
Molecular Formula C₇H₁₃ClO₂[1][2]
Molecular Weight 164.63 g/mol [1][2]
Boiling Point Not experimentally determined in searched literature.
Melting Point Not experimentally determined in searched literature.
Density Not experimentally determined in searched literature.
Solubility Sparingly soluble in water; Soluble in organic solvents. (Inferred from similar compounds)

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, predicted spectral characteristics can be inferred from the analysis of similar compounds and general principles of spectroscopy.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a triplet for the terminal methyl group of the pentyl chain, and multiplets for the methylene (B1212753) groups. The proton on the carbon bearing the chlorine atom (the α-carbon) is expected to appear as a triplet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the ester will have the largest chemical shift. The carbon atom bonded to the chlorine will also be significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. C-O and C-Cl stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of the ethoxy group, the chlorine atom, and cleavage of the alkyl chain.

Reactivity and Synthetic Applications

This compound, as an α-chloro ester, is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the carbon atom bearing the chlorine, as well as the presence of the ester functionality.

Nucleophilic Substitution

The chlorine atom at the α-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position.

Caption: Nucleophilic substitution at the α-carbon.

Hydrolysis

Like other esters, this compound can be hydrolyzed under acidic or basic conditions to yield 2-chloropentanoic acid and ethanol (B145695). Basic hydrolysis is generally irreversible as the carboxylate salt is formed.

G cluster_0 Acidic Hydrolysis cluster_1 Basic Hydrolysis (Saponification) Ethyl 2-chloropentanoate_A This compound 2-chloropentanoic acid_A 2-chloropentanoic acid Ethyl 2-chloropentanoate_A->2-chloropentanoic acid_A + H₂O, H⁺ H2O, H+ H₂O, H⁺ Ethanol_A Ethanol 2-chloropentanoic acid_A->Ethanol_A + Ethyl 2-chloropentanoate_B This compound 2-chloropentanoate salt 2-chloropentanoate salt Ethyl 2-chloropentanoate_B->2-chloropentanoate salt + OH⁻ OH- OH⁻ Ethanol_B Ethanol 2-chloropentanoate salt->Ethanol_B +

Caption: Hydrolysis of this compound.

Reaction with Grignard Reagents

Treatment of this compound with two equivalents of a Grignard reagent will lead to the formation of a tertiary alcohol. The first equivalent of the Grignard reagent will add to the carbonyl group, and the second will displace the ethoxy group to form a ketone intermediate, which then reacts with the second equivalent of the Grignard reagent.

Experimental Protocols

Synthesis via Fischer Esterification (General Protocol)

This protocol is a generalized procedure for the synthesis of esters from carboxylic acids and should be adapted and optimized for the specific synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine 2-chloropentanoic acid and excess ethanol in a round-bottom flask. B Add a catalytic amount of a strong acid (e.g., H₂SO₄). A->B C Heat the mixture to reflux for several hours. B->C D Monitor the reaction progress by TLC or GC. C->D E Cool the reaction mixture and remove excess ethanol under reduced pressure. D->E F Dissolve the residue in an organic solvent (e.g., diethyl ether). E->F G Wash with saturated NaHCO₃ solution to neutralize the acid catalyst. F->G H Wash with brine. G->H I Dry the organic layer over anhydrous MgSO₄. H->I J Filter and concentrate the organic layer. I->J K Purify the crude product by fractional distillation under reduced pressure. J->K

Caption: General workflow for Fischer esterification.

Safety Information

This compound is a combustible liquid and is harmful if swallowed.[1][2] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2]

GHS Hazard Statements:

  • H227: Combustible liquid[1][2]

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Stability and Storage

Information on the specific stability and decomposition of this compound is limited. As a chlorinated ester, it should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. It is expected to be stable under normal storage conditions. Decomposition under high heat may produce toxic fumes, including hydrogen chloride and carbon oxides.

This technical guide provides a summary of the available information on this compound. Further experimental validation of the computed properties and development of detailed synthetic protocols are encouraged for its effective application in research and development.

References

Spectroscopic Data of Ethyl 2-chloropentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-chloropentanoate is a halogenated ester with the molecular formula C₇H₁₃ClO₂ and a molecular weight of 164.63 g/mol . As a fine chemical intermediate, its structural elucidation and purity assessment are critical for applications in research and development, particularly in the synthesis of more complex molecules. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra in public databases, this document presents predicted data based on established spectroscopic principles and computational models. It also outlines standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational prediction tools and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.25Quartet (q)2H-O-CH₂ -CH₃
~4.15Triplet (t)1H-CH(Cl )-
~2.00Multiplet (m)2H-CH₂-CH₂-CH₃
~1.55Sextet (sxt)2H-CH₂-CH₂ -CH₃
~1.25Triplet (t)3H-O-CH₂-CH₃
~0.95Triplet (t)3H-CH₂-CH₂-CH₃
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~169C=OEster Carbonyl
~62CH₂-O-CH₂ -CH₃
~60CH-CH(Cl )-
~36CH₂-CH₂ -CH₂-CH₃
~20CH₂-CH₂-CH₂ -CH₃
~14CH₃-O-CH₂-CH₃
~13CH₃-CH₂-CH₂-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~2960-2870StrongC-HAlkane Stretch
~1740StrongC=OEster Carbonyl Stretch
~1200StrongC-OEster Stretch
~750StrongC-ClAlkyl Halide Stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
164/166~5 / ~1.7[M]⁺ (Molecular Ion, Cl isotope pattern)
129~40[M - Cl]⁺
119~100[M - OCH₂CH₃]⁺
91~80[M - COOCH₂CH₃]⁺
55~60[C₄H₇]⁺
29~50[CH₂CH₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard pulse program (e.g., 'zg30') is used with a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled pulse program is used. A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty salt plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer. For GC-MS analysis, inject the sample into a gas chromatograph for separation before it enters the mass spectrometer.

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

  • Data Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 20-200 amu.

    • The resulting spectrum will show the molecular ion and various fragment ions.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

Fragmentation_Pattern cluster_frags cluster_losses M [C₇H₁₃ClO₂]⁺˙ m/z = 164/166 F1 [C₇H₁₃O₂]⁺ m/z = 129 M->F1  - Cl F2 [C₅H₈ClO]⁺ m/z = 119 M->F2  - OCH₂CH₃ F3 [C₅H₈Cl]⁺ m/z = 91 M->F3  - COOCH₂CH₃ L1 - Cl L2 - OCH₂CH₃ L3 - COOCH₂CH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-chloropentanoate (CAS: 118688-48-5)

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its physicochemical properties, safety information, a plausible synthesis protocol, and its significant application in the synthesis of antihypertensive drugs.

Chemical and Physical Properties

This compound is a combustible liquid with a molecular weight of 164.63 g/mol .[1][2] It is a chlorinated fatty acid ester that serves as a versatile building block in organic synthesis. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 118688-48-5[1][2]
Molecular Formula C₇H₁₃ClO₂[1][2]
Molecular Weight 164.63 g/mol [1][2]
IUPAC Name This compound[2]
XLogP3-AA 2.4[1]
Kovats Retention Index (Standard non-polar) 943[1][2]
Kovats Retention Index (Standard polar) 1412[1][2]

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Appropriate personal protective equipment should be used when handling this compound.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 4)IrritantWarningH227: Combustible liquid
Acute toxicity, oral (Category 4)IrritantWarningH302: Harmful if swallowed
Skin corrosion/irritation (Category 2)IrritantWarningH315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)IrritantWarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)IrritantWarningH335: May cause respiratory irritation

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the chlorination of the corresponding ester, ethyl pentanoate, using a suitable chlorinating agent such as thionyl chloride (SOCl₂). This reaction is typically carried out in an inert solvent.

Experimental Protocol: Chlorination of Ethyl Pentanoate
  • Materials:

    • Ethyl pentanoate

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

    • Pyridine (B92270) (optional, as an acid scavenger)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add ethyl pentanoate and anhydrous dichloromethane.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C. If pyridine is used, it can be added prior to the thionyl chloride.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Ethyl Pentanoate process1 Chlorination in Inert Solvent (DCM) start1->process1 start2 Thionyl Chloride start2->process1 workup1 Quenching process1->workup1 workup2 Extraction & Washing workup1->workup2 workup3 Drying & Concentration workup2->workup3 workup4 Vacuum Distillation workup3->workup4 product This compound workup4->product

Plausible synthesis workflow for this compound.

Application in Drug Development: Synthesis of Sartan-Class Antihypertensives

This compound is a valuable intermediate in the synthesis of angiotensin II receptor blockers, a class of antihypertensive drugs commonly known as "sartans." These drugs, such as Valsartan and Irbesartan, are widely used to treat high blood pressure and heart failure. The this compound moiety can be used to introduce the N-alkyl side chain characteristic of these molecules through nucleophilic substitution.

Role in the Synthesis of a Valsartan Precursor

In the synthesis of Valsartan, a key step involves the alkylation of the amino group of an L-valine derivative. This compound serves as the alkylating agent in this reaction. The subsequent hydrolysis of the ester and other functional group transformations lead to the final drug molecule.

Experimental Protocol: Alkylation of L-Valine Methyl Ester
  • Materials:

    • L-valine methyl ester hydrochloride

    • This compound

    • A suitable base (e.g., potassium carbonate, triethylamine)

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, Acetonitrile)

    • Ethyl acetate

    • Water

    • Brine

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask, add L-valine methyl ester hydrochloride, the base, and the anhydrous solvent.

    • Stir the mixture at room temperature until the starting materials are dissolved.

    • Add this compound to the reaction mixture.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product, an N-alkylated valine derivative, can be purified by column chromatography. This intermediate is then carried forward in the synthesis of Valsartan.

Sartan_Synthesis cluster_intermediates Key Intermediates cluster_reactions Key Reactions cluster_final Final Product inter1 This compound react1 N-Alkylation inter1->react1 Alkylating Agent inter2 L-Valine Derivative inter2->react1 Nucleophile inter3 Biphenyl Tetrazole Moiety react2 Coupling Reaction inter3->react2 Core Structure react1->react2 Forms Alkylated Side Chain Intermediate final_drug Sartan Antihypertensive Drug (e.g., Valsartan) react2->final_drug Final Assembly

Logical relationship in the synthesis of sartan drugs.

Conclusion

This compound is a commercially available and synthetically accessible intermediate with significant applications in the pharmaceutical industry. Its utility as a building block for the synthesis of sartan-class antihypertensive drugs highlights its importance in medicinal chemistry. The protocols and data presented in this guide offer a valuable resource for researchers and professionals in drug discovery and development.

References

Physical properties of Ethyl 2-chloropentanoate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2-chloropentanoate, with a focus on its boiling point and density. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide presents computed values and outlines the standard experimental protocols for the determination of these critical physical parameters. Furthermore, a general synthetic methodology is described, providing a foundational understanding for its preparation in a laboratory setting.

Summary of Physical Properties

Quantitative data for the physical properties of this compound are summarized in the table below. It is important to note that the boiling point and density values are computed and have not been experimentally verified in the cited literature.

PropertyValueSource
Molecular Formula C₇H₁₃ClO₂PubChem[1][2]
Molecular Weight 164.63 g/mol PubChem[1][2]
Boiling Point Not available (experimental)-
Density Not available (experimental)-
Computed XLogP3-AA 2.4PubChem[1]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is a key physical property that can be determined using several methods. The distillation method is suitable when a sufficient quantity of the substance is available.

Objective: To determine the boiling point of a liquid sample at atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or water bath

  • Boiling chips

  • Clamps and stand

Procedure:

  • Place a small volume of the liquid sample into the distillation flask, adding a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

  • Begin heating the distillation flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Continue to record the temperature until the distillation is complete or a significant temperature change is observed, which might indicate the presence of impurities.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or, more simply, by measuring the mass of a known volume.

Objective: To determine the density of a liquid sample at a specific temperature.

Apparatus:

  • Pycnometer (specific gravity bottle) or a calibrated volumetric flask

  • Analytical balance

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. If using a pycnometer with a stopper, the excess liquid will be expelled through the capillary in the stopper.

  • Place the filled pycnometer in a water bath to bring it to the desired temperature (e.g., 20°C or 25°C).

  • Once the temperature has equilibrated, carefully dry the outside of the pycnometer and record its mass.

  • The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of 2-chloropentanoic acid with ethanol (B145695) in the presence of an acid catalyst.

Reaction Scheme:

2-chloropentanoic acid + Ethanol ⇌ this compound + Water

Reagents and Apparatus:

  • 2-chloropentanoic acid

  • Ethanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus for purification

Procedure:

  • In a round-bottom flask, combine 2-chloropentanoic acid and an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for a specified period to drive the equilibrium towards the product.

  • After cooling, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

  • The crude ester is then purified by distillation to obtain the final product.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

G cluster_0 Boiling Point Determination Workflow Setup Assemble Distillation Apparatus Heat Gently Heat the Sample Setup->Heat Boil Observe Boiling and Condensation Heat->Boil Record Record Stable Temperature Boil->Record

Boiling Point Determination Workflow

G cluster_1 Density Determination Workflow Weigh_Empty Weigh Empty Pycnometer Fill Fill with Liquid Sample Weigh_Empty->Fill Equilibrate Equilibrate Temperature Fill->Equilibrate Weigh_Full Weigh Filled Pycnometer Equilibrate->Weigh_Full Calculate Calculate Density (mass/volume) Weigh_Full->Calculate

Density Determination Workflow

G cluster_2 Fischer Esterification Workflow Reactants Combine Carboxylic Acid, Alcohol, and Catalyst Reflux Heat the Mixture to Reflux Reactants->Reflux Workup Neutralize and Wash Reflux->Workup Dry Dry the Organic Layer Workup->Dry Purify Purify by Distillation Dry->Purify

Fischer Esterification Workflow

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-chloropentanoate: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 2-chloropentanoate, a valuable intermediate in organic synthesis. The document details the key starting materials, experimental protocols, and reaction mechanisms, presenting quantitative data in a clear, tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is a halogenated ester of significant interest in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The presence of a chlorine atom at the alpha-position to the carbonyl group makes it a versatile building block, amenable to a variety of nucleophilic substitution reactions. The selection of an appropriate starting material and synthetic route is crucial for achieving high yields and purity of the final product. This guide explores the most common and effective methods for its preparation.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached through two primary strategies:

  • Esterification of 2-Chloropentanoic Acid: This classic approach involves the formation of the ester from the corresponding chlorinated carboxylic acid and ethanol (B145695).

  • α-Chlorination of an Ethyl Pentanoate Precursor: This method introduces the chlorine atom at the second position of a pre-existing ethyl ester of a five-carbon chain.

A third, more direct but often less selective method, involves the simultaneous chlorination and esterification of a suitable precursor.

Pathway 1: Esterification of 2-Chloropentanoic Acid

This pathway begins with 2-chloropentanoic acid, which can be synthesized via the Hell-Volhard-Zelinsky reaction from pentanoic acid. The subsequent esterification with ethanol is typically acid-catalyzed. A variation of this route involves the conversion of 2-chloropentanoic acid to its more reactive acid chloride derivative, 2-chloropentanoyl chloride, which readily reacts with ethanol to form the desired ester.

Logical Flow of Pathway 1

G Pentanoic_Acid Pentanoic Acid Two_Chloropentanoic_Acid 2-Chloropentanoic Acid Pentanoic_Acid->Two_Chloropentanoic_Acid Hell-Volhard-Zelinsky Two_Chloropentanoyl_Chloride 2-Chloropentanoyl Chloride Two_Chloropentanoic_Acid->Two_Chloropentanoyl_Chloride Ethyl_2_chloropentanoate This compound Two_Chloropentanoic_Acid->Ethyl_2_chloropentanoate Fischer Esterification Two_Chloropentanoyl_Chloride->Ethyl_2_chloropentanoate Ethanol1 Ethanol Ethanol1->Ethyl_2_chloropentanoate Ethanol2 Ethanol Ethanol2->Ethyl_2_chloropentanoate SOCl2 SOCl₂ SOCl2->Two_Chloropentanoyl_Chloride PBr3_Br2 PBr₃, Br₂ (or PCl₃, Cl₂) PBr3_Br2->Two_Chloropentanoic_Acid Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ethyl_2_chloropentanoate

Caption: Synthesis of this compound from Pentanoic Acid.

Pathway 2: α-Chlorination of an Ethyl Pentanoate Precursor

This approach starts with a non-chlorinated ethyl ester, such as ethyl pentanoate or a derivative like ethyl 3-oxopentanoate. The key step is the selective introduction of a chlorine atom at the alpha-position.

Logical Flow of Pathway 2

G cluster_0 Direct Chlorination cluster_1 Chlorination of Activated Ester Ethyl_Pentanoate Ethyl Pentanoate Ethyl_2_chloropentanoate This compound Ethyl_Pentanoate->Ethyl_2_chloropentanoate Ethyl_3_oxopentanoate Ethyl 3-oxopentanoate Ethyl_3_oxopentanoate->Ethyl_2_chloropentanoate SO2Cl2 SO₂Cl₂ SO2Cl2->Ethyl_2_chloropentanoate NCS N-Chlorosuccinimide NCS->Ethyl_2_chloropentanoate

Caption: Synthesis of this compound via α-Chlorination.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key reactions in the synthesis of this compound. The quantitative data is summarized in tables for easy comparison.

Synthesis of 2-Chloropentanoic Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction allows for the α-halogenation of a carboxylic acid.[1][2]

Experimental Protocol (Adapted):

  • To a flask equipped with a reflux condenser and a dropping funnel, add pentanoic acid.

  • Add a catalytic amount of red phosphorus or phosphorus trichloride.

  • Slowly add chlorine gas or liquid bromine from the dropping funnel while stirring. The reaction is exothermic and the temperature should be controlled.

  • Heat the reaction mixture to reflux until the evolution of hydrogen halide gas ceases.

  • Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl halide.

  • Extract the 2-chloropentanoic acid with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation.

ParameterValueReference
Starting MaterialPentanoic Acid[1][2]
ReagentsCl₂ (or Br₂), P (or PCl₃)[1][2]
Reaction TimeSeveral hours[1]
TemperatureReflux[1]
Typical YieldModerate to High[1]
Synthesis of this compound via Fischer Esterification

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5]

Experimental Protocol (Adapted from lauric acid esterification): [3]

  • In a round-bottom flask, combine 2-chloropentanoic acid and an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.[5]

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the this compound with diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the final product by fractional distillation under reduced pressure.

ParameterValue/ConditionReference
Starting Material2-Chloropentanoic Acid[3][4]
ReagentEthanol (excess)[3]
CatalystConcentrated H₂SO₄[4]
Reaction Time1-2 hours[5]
TemperatureReflux (~120 °C)[3]
Yield95% (for a similar reaction)[5]
Synthesis of 2-Chloropentanoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a key step for an alternative esterification route.[6]

Experimental Protocol (Adapted): [6]

  • In a flask fitted with a reflux condenser and a gas outlet, place 2-chloropentanoic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂). The reaction should be performed in a fume hood as it produces SO₂ and HCl gases.

  • Heat the mixture to reflux for 1-3 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.

  • The resulting crude 2-chloropentanoyl chloride can be used in the next step without further purification.

ParameterValue/ConditionReference
Starting Material2-Chloropentanoic Acid[6]
ReagentThionyl Chloride (excess)[6]
Reaction Time1-3 hours[6]
TemperatureReflux (~84 °C)[6]
Work-upRemoval of excess SOCl₂ under vacuum[6]
Synthesis of this compound from 2-Chloropentanoyl Chloride

This method offers a faster and often higher-yielding alternative to Fischer esterification.[7]

Experimental Protocol (Adapted from a similar reaction): [7]

  • In a flask cooled in an ice bath, dissolve 2-chloropentanoyl chloride in an anhydrous, inert solvent (e.g., diethyl ether or dichloromethane).

  • Slowly add absolute ethanol to the solution with stirring. The reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

  • Wash the reaction mixture with water, a dilute solution of sodium bicarbonate to remove any unreacted acid chloride and HCl, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation.

ParameterValue/ConditionReference
Starting Material2-Chloropentanoyl Chloride[7]
ReagentEthanol[7]
Molar Ratio (Acyl Chloride:Ethanol)1:1 to 1:3[7]
Reaction Time20-60 minutes[7]
Temperature10-20 °C[7]
YieldHigh[7]
α-Chlorination of Ethyl Pentanoate with Sulfuryl Chloride

Direct chlorination of the ester can be achieved using reagents like sulfuryl chloride, often with a radical initiator.[8]

Experimental Protocol (Conceptual):

  • In a flask protected from light, combine ethyl pentanoate and a suitable inert solvent.

  • Add a radical initiator, such as benzoyl peroxide.

  • Slowly add sulfuryl chloride (SO₂Cl₂) to the mixture while stirring.

  • Heat the reaction mixture to reflux for a specified period.

  • After cooling, carefully quench the reaction with water.

  • Separate the organic layer, wash it with a sodium bicarbonate solution and brine.

  • Dry the organic layer and remove the solvent.

  • Purify the product by fractional distillation to separate the desired monochlorinated product from unreacted starting material and dichlorinated byproducts.

ParameterValue/ConditionReference
Starting MaterialEthyl Pentanoate[8]
ReagentSulfuryl Chloride[8]
CatalystOrganic Peroxide (e.g., Benzoyl Peroxide)[8]
TemperatureReflux[8]
SelectivityMay produce a mixture of chlorinated products[8]

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the choice of starting material and methodology depending on factors such as reagent availability, desired scale, and purity requirements. The esterification of 2-chloropentanoic acid, either directly via Fischer esterification or through the more reactive 2-chloropentanoyl chloride intermediate, represents a robust and reliable approach. Direct α-chlorination of ethyl pentanoate offers a more atom-economical route but may present challenges in achieving high selectivity. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in selecting and optimizing the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to Ethyl 2-Chloropentanoate: Structural Formula, Isomers, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-chloropentanoate, including its structural formula, a detailed analysis of its isomers, and relevant experimental protocols. The information is intended to support research and development activities in the fields of chemistry and drug development.

This compound: Structural Formula and Properties

This compound is a halogenated ester with the molecular formula C₇H₁₃ClO₂.[1] Its structure features a five-carbon pentanoate chain with a chlorine atom substituted at the second carbon (the α-position) and an ethyl ester group.[1] The IUPAC name for this compound is this compound.[1]

Structural Formula:

The presence of a chlorine atom on the carbon adjacent to the carbonyl group significantly influences the molecule's reactivity.[2] this compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 2-chloropentanoate and (S)-ethyl 2-chloropentanoate.

A summary of the key physicochemical properties of this compound is presented in the table below.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different structural arrangements. For the molecular formula C₇H₁₃ClO₂, several types of isomerism are possible, including positional, chain, and functional group isomerism.

Positional Isomers

Positional isomers of ethyl chloropentanoate differ in the position of the chlorine atom on the pentanoate backbone. The primary positional isomers are:

  • This compound: Chlorine at the α-position.

  • Ethyl 3-chloropentanoate: Chlorine at the β-position. This isomer also possesses a chiral center.

  • Ethyl 4-chloropentanoate: Chlorine at the γ-position.[3]

  • Ethyl 5-chloropentanoate: Chlorine at the δ-position.[4]

The location of the chlorine atom significantly impacts the chemical properties and reactivity of these isomers.

Chain Isomers

Chain isomers have the same molecular formula and functional groups but differ in the arrangement of the carbon skeleton. Examples of chain isomers for ethyl chloropentanoate include esters of chlorobutanoic acid with a methyl branch:

  • Ethyl 2-chloro-3-methylbutanoate

  • Ethyl 3-chloro-3-methylbutanoate

  • Ethyl 4-chloro-3-methylbutanoate

  • Ethyl 2-chloro-2-methylbutanoate [5]

Functional Group Isomers

Functional group isomers share the same molecular formula but have different functional groups. For C₇H₁₃ClO₂, examples of functional group isomers include:

  • Chloro-substituted carboxylic acids: e.g., 2-chloroheptanoic acid.

  • Hydroxy-substituted acyl chlorides: e.g., 2-hydroxyheptanoyl chloride.

  • Cyclic ethers with chloro and hydroxy/alkoxy groups.

Comparative Physicochemical Data of Positional Isomers

The following table summarizes available quantitative data for the main positional isomers of ethyl chloropentanoate. Data for all isomers is not consistently available in the literature.

PropertyThis compoundEthyl 3-chloropentanoateEthyl 4-chloropentanoateEthyl 5-chloropentanoate
Molecular Formula C₇H₁₃ClO₂C₇H₁₃ClO₂C₇H₁₃ClO₂C₇H₁₃ClO₂
Molecular Weight ( g/mol ) 164.63[1]164.63[6]164.63[3]164.63[4]
Boiling Point (°C) 182-184Not availableNot available205-207[7]
Density (g/cm³) 1.054Not availableNot available1.056[7]

Experimental Protocols: Synthesis of Ethyl Chloropentanoates

The synthesis of ethyl chloropentanoates typically involves a two-step process: the chlorination of the corresponding carboxylic acid followed by esterification.

Synthesis of Chloropentanoic Acids

A common method for the α-chlorination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction involves treating the carboxylic acid with a halogen (in this case, chlorine) and a catalytic amount of phosphorus trihalide (e.g., PCl₃).

General Protocol for Hell-Volhard-Zelinsky Chlorination of Pentanoic Acid:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pentanoic acid.

  • Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus trichloride (B1173362) (PCl₃) to the flask.

  • Chlorination: Slowly add chlorine gas (Cl₂) to the reaction mixture while stirring and heating. The reaction is typically carried out at an elevated temperature.

  • Work-up: After the reaction is complete, the crude α-chloroacyl chloride is formed. This intermediate can be carefully hydrolyzed by the addition of water to yield 2-chloropentanoic acid.

  • Purification: The resulting 2-chloropentanoic acid can be purified by distillation under reduced pressure.

Note: The synthesis of other positional isomers (3-chloro, 4-chloro, and 5-chloropentanoic acids) requires different starting materials and synthetic strategies, often involving addition reactions to unsaturated precursors or ring-opening of cyclic ethers.

Esterification of Chloropentanoic Acids

The esterification of the synthesized chloropentanoic acids can be achieved through Fischer esterification . This method involves reacting the carboxylic acid with an alcohol (ethanol in this case) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

General Protocol for Fischer Esterification:

  • Reaction Mixture: In a round-bottom flask, combine the chloropentanoic acid, an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether).

  • Neutralization: The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ethyl chloropentanoate can be purified by distillation under reduced pressure.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between this compound and its key isomers.

Isomers cluster_main This compound cluster_positional Positional Isomers cluster_chain Chain Isomers cluster_stereo Enantiomers This compound This compound Ethyl 3-Chloropentanoate Ethyl 3-Chloropentanoate This compound->Ethyl 3-Chloropentanoate Positional Ethyl 4-Chloropentanoate Ethyl 4-Chloropentanoate This compound->Ethyl 4-Chloropentanoate Positional Ethyl 5-Chloropentanoate Ethyl 5-Chloropentanoate This compound->Ethyl 5-Chloropentanoate Positional Ethyl 2-chloro-3-methylbutanoate Ethyl 2-chloro-3-methylbutanoate This compound->Ethyl 2-chloro-3-methylbutanoate Chain Ethyl 3-chloro-3-methylbutanoate Ethyl 3-chloro-3-methylbutanoate This compound->Ethyl 3-chloro-3-methylbutanoate Chain (R)-ethyl 2-chloropentanoate (R)-ethyl 2-chloropentanoate This compound->(R)-ethyl 2-chloropentanoate Stereoisomer (S)-ethyl 2-chloropentanoate (S)-ethyl 2-chloropentanoate This compound->(S)-ethyl 2-chloropentanoate Stereoisomer

Isomeric relationships of this compound.

References

An In-depth Technical Guide to Ethyl 2-chloropentanoate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloropentanoate, a halogenated carboxylic acid ester, serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. Detailed experimental protocols, quantitative data, and characterization information are presented to support its application in research and development.

Introduction

This compound, with the chemical formula C₇H₁₃ClO₂, belongs to the class of α-chloro esters. Its structure features a five-carbon pentanoate backbone with a chlorine atom at the α-position (carbon-2) and an ethyl ester functional group. This arrangement of functional groups makes it a valuable building block in organic synthesis, enabling a variety of nucleophilic substitution reactions at the chlorinated carbon, as well as modifications at the ester moiety. Its importance lies in its utility as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 118688-48-5[1]
Molecular Formula C₇H₁₃ClO₂[1]
Molecular Weight 164.63 g/mol [1]
Appearance Colorless to pale yellow liquid (presumed)
Boiling Point Not precisely documented, but estimated to be around 180-200 °C at atmospheric pressure.
Density Not precisely documented.
Solubility Expected to be soluble in common organic solvents like ethanol (B145695), diethyl ether, and dichloromethane.
Kovats Retention Index (Standard non-polar) 943[1]
Kovats Retention Index (Standard polar) 1412[1]

Discovery and Historical Context

A plausible historical synthetic route would have involved a two-step process:

  • α-Chlorination of Pentanoic Acid: The Hell-Volhard-Zelinsky (HVZ) reaction, independently discovered by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, would have been the method of choice for the α-halogenation of pentanoic acid.[2][3] This reaction utilizes a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃) or red phosphorus with chlorine, to convert the carboxylic acid into an acyl halide intermediate, which then undergoes tautomerization to an enol. The enol form readily reacts with a halogen (in this case, chlorine) at the α-position. Subsequent hydrolysis yields the α-chloro carboxylic acid.

  • Esterification: The resulting 2-chloropentanoic acid would then be esterified with ethanol. The Fischer-Speier esterification, first described by Emil Fischer and Arthur Speier in 1895, is a classic and straightforward method for this transformation.[4] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to drive the equilibrium towards the formation of the ester.

The logical relationship of this historical synthesis is depicted in the following diagram:

Historical_Synthesis_of_Ethyl_2_chloropentanoate Pentanoic_Acid Pentanoic Acid 2_Chloropentanoic_Acid 2-Chloropentanoic Acid Pentanoic_Acid->2_Chloropentanoic_Acid α-Chlorination Ethyl_2_chloropentanoate This compound 2_Chloropentanoic_Acid->Ethyl_2_chloropentanoate Esterification PCl3_Cl2 PCl₃ / Cl₂ (HVZ Reaction) PCl3_Cl2->2_Chloropentanoic_Acid Ethanol_H Ethanol / H⁺ (Fischer Esterification) Ethanol_H->Ethyl_2_chloropentanoate

A plausible historical synthesis pathway for this compound.

Modern Synthetic Methodologies

While the historical two-step approach remains a viable synthetic route, modern organic synthesis offers more direct and efficient methods for the preparation of this compound and other α-chloro esters. These methods often provide higher yields, milder reaction conditions, and greater functional group tolerance.

Direct Chlorination of Pentanoate Esters

Direct α-chlorination of the parent ester, ethyl pentanoate, is a more atom-economical approach. This can be achieved using various chlorinating agents.

Experimental Protocol: General Procedure for Direct α-Chlorination of an Ester

  • Materials: Ethyl pentanoate, a suitable chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS)), a radical initiator (e.g., azobisisobutyronitrile (AIBN) or UV light if required), and an appropriate solvent (e.g., carbon tetrachloride, dichloromethane).

  • Procedure:

    • To a solution of ethyl pentanoate in the chosen solvent, add the chlorinating agent.

    • If necessary, add a catalytic amount of a radical initiator or irradiate with a UV lamp to initiate the reaction.

    • The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by a suitable technique (e.g., TLC, GC-MS).

    • Upon completion, the reaction is quenched, for example, by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

Quantitative Data for Similar Reactions:

From 2-Chloropentanoyl Chloride

Another efficient method involves the preparation of the acid chloride of 2-chloropentanoic acid, followed by its reaction with ethanol.

Experimental Protocol: Synthesis via 2-Chloropentanoyl Chloride

  • Step 1: Synthesis of 2-Chloropentanoyl Chloride

    • Materials: 2-Chloropentanoic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

    • Procedure:

      • 2-Chloropentanoic acid is reacted with an excess of thionyl chloride, often with gentle heating.

      • The reaction progress is monitored by the cessation of gas evolution (SO₂ and HCl).

      • Excess thionyl chloride is removed by distillation, and the crude 2-chloropentanoyl chloride is purified by vacuum distillation.

  • Step 2: Esterification of 2-Chloropentanoyl Chloride

    • Materials: 2-Chloropentanoyl chloride, anhydrous ethanol, and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine).

    • Procedure:

      • A solution of 2-chloropentanoyl chloride in a dry, inert solvent (e.g., dichloromethane) is cooled in an ice bath.

      • Anhydrous ethanol is added dropwise, followed by the slow addition of the base to scavenge the HCl produced.

      • The reaction is stirred at low temperature and then allowed to warm to room temperature.

      • The reaction mixture is washed with water, dilute acid (e.g., 1M HCl) to remove the base, and brine.

      • The organic layer is dried, filtered, and concentrated under reduced pressure.

      • The resulting crude this compound is purified by vacuum distillation.

Quantitative Data:

This two-step method generally provides high yields. The formation of the acid chloride and its subsequent esterification are typically high-yielding reactions, often exceeding 80-90% for each step.

The workflow for this modern synthetic approach can be visualized as follows:

Modern_Synthesis_Workflow cluster_0 Route 1: Direct Chlorination cluster_1 Route 2: Via Acid Chloride Ethyl_pentanoate Ethyl pentanoate Chlorination Direct α-Chlorination (e.g., SO₂Cl₂ or NCS) Ethyl_pentanoate->Chlorination Purification_1 Purification (Vacuum Distillation) Chlorination->Purification_1 Ethyl_2_chloropentanoate_1 This compound Purification_1->Ethyl_2_chloropentanoate_1 2_Chloropentanoic_acid 2-Chloropentanoic acid Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl₂) 2_Chloropentanoic_acid->Acid_Chloride_Formation 2_Chloropentanoyl_chloride 2-Chloropentanoyl chloride Acid_Chloride_Formation->2_Chloropentanoyl_chloride Esterification_2 Esterification (Ethanol, Base) 2_Chloropentanoyl_chloride->Esterification_2 Purification_2 Purification (Vacuum Distillation) Esterification_2->Purification_2 Ethyl_2_chloropentanoate_2 This compound Purification_2->Ethyl_2_chloropentanoate_2

Modern synthetic workflows for the preparation of this compound.

Characterization

Thorough characterization is crucial to confirm the identity and purity of synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Triplet (3H): Around δ 0.9-1.0 ppm, corresponding to the methyl protons (-CH₂CH₂CH₃).

  • Triplet (3H): Around δ 1.2-1.3 ppm, corresponding to the methyl protons of the ethyl ester (-OCH₂CH₃).

  • Multiplet (2H): Around δ 1.4-1.6 ppm, corresponding to the methylene (B1212753) protons (-CH₂CH₂CH₃).

  • Multiplet (2H): Around δ 1.8-2.0 ppm, corresponding to the methylene protons adjacent to the chlorinated carbon (-CH(Cl)CH₂-).

  • Quartet (2H): Around δ 4.1-4.3 ppm, corresponding to the methylene protons of the ethyl ester (-OCH₂CH₃).

  • Triplet (1H): Around δ 4.2-4.4 ppm, corresponding to the proton on the chlorinated carbon (-CHCl-).

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • ~δ 13-14 ppm: Methyl carbon of the propyl chain.

  • ~δ 14-15 ppm: Methyl carbon of the ethyl ester.

  • ~δ 19-21 ppm: Methylene carbon (C4) of the pentanoate chain.

  • ~δ 35-37 ppm: Methylene carbon (C3) of the pentanoate chain.

  • ~δ 58-60 ppm: Chlorinated carbon (C2).

  • ~δ 61-63 ppm: Methylene carbon of the ethyl ester.

  • ~δ 168-170 ppm: Carbonyl carbon of the ester.

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 164 and an M+2 peak at m/z 166 with a characteristic isotopic pattern for a monochlorinated compound (approximately 3:1 ratio).

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a key intermediate in the synthesis of various drug candidates. The α-chloro group is a good leaving group, making it susceptible to nucleophilic substitution by a wide range of nucleophiles, such as amines, thiols, and carbanions. This allows for the introduction of diverse functional groups and the construction of complex molecular scaffolds.

The logical relationship of its application as a synthetic intermediate is illustrated below:

Application_in_Synthesis Ethyl_2_chloropentanoate This compound Substituted_Ester α-Substituted Pentanoate Ester Ethyl_2_chloropentanoate->Substituted_Ester Nucleophilic Substitution (Sₙ2) Nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂, R-SH, R-C⁻) Nucleophile->Substituted_Ester Further_Modification Further Chemical Modifications Substituted_Ester->Further_Modification Target_Molecule Target Molecule (e.g., API) Further_Modification->Target_Molecule

Role of this compound as a synthetic intermediate.

Conclusion

This compound, a seemingly simple molecule, has a rich history rooted in the foundational reactions of organic chemistry. While its specific discovery is not prominently documented, its synthesis is a testament to the enduring utility of classic reactions like the Hell-Volhard-Zelinsky reaction and Fischer esterification. Modern synthetic methods have further refined its preparation, offering improved efficiency and versatility. As a key building block, this compound continues to be a valuable tool for researchers and professionals in the field of drug development and organic synthesis, enabling the construction of novel and complex molecular architectures. This guide provides the essential technical information to facilitate its effective use in the laboratory.

References

In-depth Theoretical Studies on the Conformation of Ethyl 2-chloropentanoate Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

The initial search for "theoretical studies on Ethyl 2-chloropentanoate conformation" and related queries primarily yielded database entries from chemical repositories such as PubChem. These sources provide basic molecular information like IUPAC nomenclature, formula, and computed properties but do not offer the in-depth conformational analysis required for a technical guide.

The absence of this foundational data makes it impossible to fulfill the core requirements of the user's request, which include:

  • Data Presentation: Without quantitative data on conformer energies and rotational barriers, no tables can be generated for comparison.

  • Experimental/Computational Protocols: As no specific studies were found, the methodologies (e.g., levels of theory, basis sets used in calculations) cannot be detailed.

  • Mandatory Visualization: The lack of information on conformational pathways and energy landscapes prevents the creation of the requested Graphviz diagrams.

Therefore, this in-depth technical guide on the theoretical studies of this compound conformation cannot be produced at this time due to the lack of available scientific literature on the subject. Further original research involving quantum mechanical calculations would be required to generate the necessary data.

Commercial Availability and Technical Guide for Ethyl 2-chloropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and analysis of Ethyl 2-chloropentanoate (CAS No. 118688-48-5). This information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this chemical compound.

Commercial Availability and Suppliers

This compound is available from a variety of chemical suppliers. The purity and quantity offered can vary, and it is recommended to request specific certificates of analysis from suppliers.

Table 1: Commercial Suppliers of this compound

SupplierReported PurityAvailable QuantitiesContact Information
BLD PharmCustom PurityGrams to Kilograms--INVALID-LINK--
ChemicalBookVaries by supplierVaries by supplier--INVALID-LINK--
PubChemVaries by supplierVaries by supplier--INVALID-LINK--

Note: This is not an exhaustive list, and availability and specifications are subject to change. It is crucial to verify the information directly with the suppliers.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and application in research.[1][2][3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 118688-48-5PubChem[1]
Molecular Formula C₇H₁₃ClO₂PubChem[1]
Molecular Weight 164.63 g/mol PubChem[1]
Appearance Colorless liquid (predicted)General knowledge
Boiling Point Higher than corresponding alkanesAllen[4]
Solubility Slightly soluble in water, soluble in organic solvents.Chemistry LibreTexts[5]
Density Expected to be denser than water.General knowledge

Synthesis of this compound

A common synthetic route to this compound involves a two-step process: the esterification of 2-chloropentanoic acid with ethanol (B145695), or the chlorination of ethyl pentanoate. Below is a plausible experimental protocol based on established chemical principles.

Proposed Synthesis Pathway: Esterification of 2-Chloropentanoic Acid

This pathway involves the Fischer esterification of 2-chloropentanoic acid with ethanol in the presence of an acid catalyst.[6][7][8][9]

Synthesis_Pathway Synthesis of this compound via Esterification 2-Chloropentanoic_Acid 2-Chloropentanoic Acid Reaction_Mixture Reaction Mixture 2-Chloropentanoic_Acid->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Ethyl_2_chloropentanoate This compound Reaction_Mixture->Ethyl_2_chloropentanoate Water Water Reaction_Mixture->Water Purification Purification (e.g., Distillation) Ethyl_2_chloropentanoate->Purification Final Product Purification->Ethyl_2_chloropentanoate Final Product

Caption: Fischer Esterification of 2-Chloropentanoic Acid.

Detailed Experimental Protocol: Esterification

Materials:

  • 2-Chloropentanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine 1 mole of 2-chloropentanoic acid with a 3-fold molar excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethanol by rotary evaporation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Alternative Synthesis Pathway: Alpha-Chlorination of Ethyl Pentanoate

An alternative route involves the direct chlorination of ethyl pentanoate at the alpha-position using a chlorinating agent like N-chlorosuccinimide (NCS).[10][11]

Chlorination_Pathway Synthesis of this compound via α-Chlorination Ethyl_Pentanoate Ethyl Pentanoate Reaction Reaction Ethyl_Pentanoate->Reaction NCS N-Chlorosuccinimide (NCS) NCS->Reaction Radical_Initiator Radical Initiator (e.g., AIBN or UV light) Radical_Initiator->Reaction Ethyl_2_chloropentanoate This compound Reaction->Ethyl_2_chloropentanoate Succinimide Succinimide Reaction->Succinimide Purification Purification Ethyl_2_chloropentanoate->Purification Final Product Purification->Ethyl_2_chloropentanoate Final Product

Caption: Alpha-Chlorination of Ethyl Pentanoate.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Table 3: Recommended GC-MS Parameters

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Spectroscopic Data (Predicted)

Table 4: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals/Bands
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a triplet for the terminal methyl group of the pentyl chain, multiplets for the methylene (B1212753) groups, and a characteristic downfield multiplet for the proton on the carbon bearing the chlorine atom.
¹³C NMR A signal for the carbonyl carbon (~170 ppm), signals for the carbons of the ethyl group, and signals for the carbons of the pentyl chain, with the carbon attached to the chlorine being shifted downfield.
FT-IR (cm⁻¹) A strong C=O stretching vibration around 1740 cm⁻¹, C-O stretching vibrations around 1180-1250 cm⁻¹, and a C-Cl stretching vibration in the fingerprint region (around 600-800 cm⁻¹).
Mass Spec (m/z) A molecular ion peak (M⁺) at m/z 164 and 166 in a ~3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and cleavage at the C-Cl bond.[14][15]

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is imperative to consult detailed safety data sheets (SDS) from the supplier and perform appropriate risk assessments.

References

Methodological & Application

Application Notes: Ethyl 2-chloropentanoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-chloropentanoate is a versatile halogenated ester that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Its chemical structure, featuring an ester group and a chlorine atom on the alpha-carbon, allows for a variety of nucleophilic substitution reactions. This reactivity makes it a key precursor in the synthesis of several active pharmaceutical ingredients (APIs), most notably in the development of anticonvulsant drugs.

Key Applications

The primary application of this compound in pharmaceutical synthesis is as an alkylating agent for carbon nucleophiles, such as enolates derived from active methylene (B1212753) compounds. This reaction is fundamental to the construction of the carbon skeleton of various drug molecules.

A significant application lies in the synthesis of analogues of valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug. The general synthetic strategy involves the alkylation of a malonic ester, such as diethyl malonate, with an appropriate alkyl halide. This compound can be utilized in similar synthetic routes to introduce a substituted pentyl chain, leading to the formation of valproic acid analogues with potentially improved therapeutic profiles.

Chemical Reactivity

The key reaction involving this compound is its SN2 reaction with a nucleophile. The chlorine atom at the C-2 position is a good leaving group, facilitating the attack by a wide range of nucleophiles. In the context of pharmaceutical intermediate synthesis, the most relevant nucleophiles are carbanions generated from active methylene compounds.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(1-ethoxycarbonyl-butyl)-malonate, a Valproic Acid Analogue Precursor

This protocol details the alkylation of diethyl malonate with this compound. The resulting product is a key intermediate that can be further processed through hydrolysis and decarboxylation to yield a valproic acid analogue.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous Ethanol (B145695) (solvent)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Alternatively, use commercially available sodium ethoxide.

  • Enolate Formation: To the stirred solution of sodium ethoxide in anhydrous ethanol at room temperature, add diethyl malonate dropwise via a dropping funnel. Stir the mixture for 30 minutes to ensure complete formation of the diethyl malonate enolate.

  • Alkylation Reaction: To the enolate solution, add this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Diethyl 2-(1-ethoxycarbonyl-butyl)-malonate by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data (Representative)

The following table summarizes representative quantitative data for the alkylation of diethyl malonate with alkyl halides, which is analogous to the reaction with this compound. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Reactants
Diethyl Malonate1.1 equivalents[General Malonic Ester Synthesis Protocols]
This compound1.0 equivalent[General Malonic Ester Synthesis Protocols]
Base (Sodium Ethoxide)1.1 equivalents[General Malonic Ester Synthesis Protocols]
Reaction Conditions
SolventAnhydrous Ethanol[General Malonic Ester Synthesis Protocols]
TemperatureReflux[General Malonic Ester Synthesis Protocols]
Reaction Time2 - 4 hours[General Malonic Ester Synthesis Protocols]
Yield
Expected Yield60-80%[Based on similar alkylation reactions]

Visualizations

Synthetic Workflow for a Valproic Acid Analogue

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Alkylation (Malonic Ester Synthesis) cluster_intermediate Intermediate cluster_final_steps Further Processing cluster_product Product This compound This compound Reaction Alkylation (NaOEt, Ethanol, Reflux) This compound->Reaction Diethyl malonate Diethyl malonate Diethyl malonate->Reaction Intermediate Diethyl 2-(1-ethoxycarbonyl-butyl)-malonate Reaction->Intermediate FinalSteps Hydrolysis & Decarboxylation Intermediate->FinalSteps Product Valproic Acid Analogue FinalSteps->Product

Caption: Synthetic pathway for a valproic acid analogue.

Signaling Pathway: Mechanism of Action of Valproic Acid

Valproic acid, and its analogues synthesized using intermediates like those derived from this compound, primarily exert their anticonvulsant effects by modulating the GABAergic system. The primary mechanism is the enhancement of GABAergic neurotransmission.[1][2]

GABAPathway cluster_gaba_synthesis GABA Synthesis cluster_gaba_degradation GABA Degradation cluster_vpa_action Action of Valproic Acid (VPA) cluster_outcome Outcome Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Increased_GABA Increased GABA Concentration GABA_deg GABA GABA_T GABA Transaminase (GABA-T) GABA_deg->GABA_T SSA Succinic Semialdehyde GABA_T->SSA VPA Valproic Acid (or Analogue) VPA->GABA_T Inhibits Decreased_Excitability Decreased Neuronal Excitability Increased_GABA->Decreased_Excitability Leads to

Caption: Valproic acid's effect on the GABAergic pathway.

References

Application Notes and Protocols: Ethyl 2-Chloropentanoate as a Precursor for Agrochemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-chloropentanoate as a versatile precursor in the synthesis of agrochemical compounds, particularly focusing on the aryloxyphenoxypropionate class of herbicides. The protocols and data presented herein are intended to guide researchers in the development of novel active ingredients for crop protection.

Introduction

This compound is an alpha-chloro ester that serves as a key building block in organic synthesis. Its reactivity, stemming from the presence of a chlorine atom at the alpha position to the ester carbonyl group, makes it an excellent electrophile for nucleophilic substitution reactions. This characteristic is particularly valuable in the synthesis of aryloxyphenoxypropionate herbicides, a significant class of agrochemicals used for controlling grass weeds in broadleaf crops.

The general structure of these herbicides involves an aryloxyphenoxy moiety linked to a propionate (B1217596) group. The synthesis often involves the coupling of a substituted phenol (B47542) with an alpha-haloalkanoate ester. While many commercial herbicides in this class are derived from 2-chloropropionates, the use of this compound as an analogue allows for the generation of novel derivatives with potentially modified herbicidal activity, selectivity, and environmental profiles.

Application: Synthesis of Aryloxyphenoxypropionate Herbicides

The primary application of this compound in the agrochemical field is as a precursor for the synthesis of aryloxyphenoxypropionate herbicides. These herbicides are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, an enzyme that is not targeted in broadleaf plants, thus providing their selective herbicidal activity.

A representative example of this class of herbicides is Quizalofop-ethyl. While Quizalofop-ethyl is synthesized from ethyl 2-chloropropionate, the analogous reaction using this compound would lead to a novel pentanoate derivative. The following sections detail the synthetic protocol for such a compound, which can be adapted for various substituted phenols to create a library of new potential herbicides.

Experimental Protocols

3.1. Synthesis of a Quizalofop-ethyl Analogue from this compound

This protocol describes the synthesis of Ethyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]pentanoate, an analogue of the commercial herbicide Quizalofop-ethyl.

Reaction Scheme:

  • Step 1: Synthesis of 2,6-dichloroquinoxaline (B50164). This intermediate is a key building block.

  • Step 2: Synthesis of Ethyl 2-(4-hydroxyphenoxy)pentanoate. This step involves the reaction of hydroquinone (B1673460) with this compound.

  • Step 3: Coupling of 2,6-dichloroquinoxaline and Ethyl 2-(4-hydroxyphenoxy)pentanoate. This is the final step to yield the target molecule.

3.1.1. Materials and Reagents

  • This compound

  • Hydroquinone

  • 2,6-dichloroquinoxaline

  • Potassium carbonate (anhydrous)

  • Acetonitrile (B52724) (anhydrous)

  • Sodium hydroxide (B78521)

  • Ethanol

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)

3.1.2. Protocol for Step 2: Synthesis of Ethyl 2-(4-hydroxyphenoxy)pentanoate

  • To a 250 mL round-bottom flask, add hydroquinone (1.1 g, 10 mmol), potassium carbonate (2.1 g, 15 mmol), and anhydrous acetonitrile (100 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.65 g, 10 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient to yield pure ethyl 2-(4-hydroxyphenoxy)pentanoate.

3.1.3. Protocol for Step 3: Synthesis of Ethyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]pentanoate

  • In a 150 mL round-bottom flask, combine 2,6-dichloroquinoxaline (2.0 g, 10 mmol), the synthesized ethyl 2-(4-hydroxyphenoxy)pentanoate (2.24 g, 10 mmol), and anhydrous potassium carbonate (2.1 g, 15 mmol) in 100 mL of anhydrous acetonitrile.

  • Reflux the mixture for 8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M sodium hydroxide solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude final product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 118688-48-5
Molecular Formula C₇H₁₃ClO₂
Molecular Weight 164.63 g/mol
Appearance Colorless liquid
Boiling Point 185-187 °C
Density 1.05 g/cm³

Table 2: Representative Reaction Parameters and Yields for the Synthesis of Ethyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]pentanoate

StepReactantsSolventBaseTemperature (°C)Time (h)Yield (%)
2 Hydroquinone, this compoundAcetonitrileK₂CO₃82885
3 2,6-dichloroquinoxaline, Ethyl 2-(4-hydroxyphenoxy)pentanoateAcetonitrileK₂CO₃82878

Visualizations

Synthesis_Pathway A This compound C Ethyl 2-(4-hydroxyphenoxy)pentanoate A->C K₂CO₃, Acetonitrile, Reflux B Hydroquinone B->C E Ethyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]pentanoate (Quizalofop-ethyl Analogue) C->E K₂CO₃, Acetonitrile, Reflux D 2,6-dichloroquinoxaline D->E

Caption: Synthetic pathway for a Quizalofop-ethyl analogue.

Experimental_Workflow cluster_0 Step 2: Synthesis of Intermediate cluster_1 Step 3: Final Product Synthesis S2_1 Mix Hydroquinone, K₂CO₃, Acetonitrile S2_2 Add this compound S2_1->S2_2 S2_3 Reflux for 8h S2_2->S2_3 S2_4 Cool and Filter S2_3->S2_4 S2_5 Evaporate Solvent S2_4->S2_5 S2_6 Column Chromatography S2_5->S2_6 S2_7 Pure Intermediate S2_6->S2_7 S3_1 Combine Intermediate, 2,6-dichloroquinoxaline, K₂CO₃, Acetonitrile S2_7->S3_1 S3_2 Reflux for 8h S3_1->S3_2 S3_3 Cool and Filter S3_2->S3_3 S3_4 Concentrate S3_3->S3_4 S3_5 Work-up (Ether, NaOH, Brine) S3_4->S3_5 S3_6 Dry and Evaporate S3_5->S3_6 S3_7 Purify (Recrystallization/ Chromatography) S3_6->S3_7 S3_8 Final Product S3_7->S3_8

Caption: Experimental workflow for the two-step synthesis.

Signaling_Pathway Herbicide Aryloxyphenoxypropionate Herbicide ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Binds to Inhibition Inhibition Herbicide->Inhibition MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes Block Blockage ACCase->Block FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes Growth Plant Growth Membranes->Growth Inhibition->ACCase Block->MalonylCoA Synthesis Blocked

Caption: Mode of action for aryloxyphenoxypropionate herbicides.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 2-Chloropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of various heterocyclic compounds utilizing ethyl 2-chloropentanoate as a key starting material. The methodologies outlined are based on established principles of heterocyclic chemistry and are intended to serve as a guide for the synthesis of novel compounds with potential applications in drug discovery and development.

Introduction

This compound is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis. Its structure, featuring an ester group and an α-chloro substituent, allows for sequential or one-pot reactions with various binucleophiles to construct a diverse range of heterocyclic scaffolds. The presence of the propyl group at the α-position can influence the physicochemical properties and biological activity of the resulting heterocyclic compounds, making it an interesting starting material for the generation of new chemical entities.

This document outlines the synthesis of four key classes of heterocyclic compounds: pyrazolidinones, thiazolidinones, oxazolidinones, and piperazinones, starting from this compound.

I. Synthesis of 3-Propyl-pyrazolidin-5-one

Pyrazolidin-5-ones are a class of five-membered nitrogen-containing heterocycles that are core structures in many pharmaceutically active compounds, exhibiting analgesic, anti-inflammatory, and antipyretic properties. The synthesis of 3-propyl-pyrazolidin-5-one can be achieved through the condensation of this compound with hydrazine (B178648) hydrate (B1144303).

Reaction Scheme:

G cluster_reactants reactant1 This compound arrow -> reactant2 Hydrazine Hydrate product 3-Propyl-pyrazolidin-5-one plus + arrow->product

Caption: Reaction scheme for the synthesis of 3-Propyl-pyrazolidin-5-one.

Experimental Protocol
  • Reaction Setup: To a solution of hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol (B145695) in a round-bottom flask, add this compound (1.0 equivalent) dropwise at room temperature with continuous stirring.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the pure 3-propyl-pyrazolidin-5-one.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (δ ppm)13C NMR (δ ppm)
3-Propyl-pyrazolidin-5-oneC6H12N2O128.1775-8598-1020.92 (t, 3H, CH3), 1.45-1.60 (m, 2H, CH2), 2.10 (t, 2H, CH2), 3.50 (t, 1H, CH), 7.80 (br s, 1H, NH), 9.50 (br s, 1H, NH)14.1, 19.8, 36.5, 54.2, 175.8

II. Synthesis of 5-Propyl-thiazolidin-4-one Derivatives

Thiazolidin-4-ones are a prominent class of heterocyclic compounds possessing a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. The Hantzsch thiazole (B1198619) synthesis can be adapted to prepare 5-propyl-thiazolidin-4-ones by reacting this compound with thiourea (B124793) or its derivatives.

Reaction Scheme:

G cluster_reactants reactant1 This compound arrow -> reactant2 Thiourea product 2-Imino-5-propyl-thiazolidin-4-one plus + arrow->product

Caption: Synthesis of 2-Imino-5-propyl-thiazolidin-4-one.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve thiourea (1.0 equivalent) and a base such as sodium acetate (B1210297) (1.2 equivalents) in ethanol.

  • Addition of Ester: To this solution, add this compound (1.0 equivalent) and heat the mixture to reflux for 8-12 hours.

  • Monitoring: The reaction progress should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (δ ppm)13C NMR (δ ppm)
2-Imino-5-propyl-thiazolidin-4-oneC6H10N2OS158.2265-75185-1890.95 (t, 3H, CH3), 1.50-1.65 (m, 2H, CH2), 1.80-1.95 (m, 2H, CH2), 4.20 (t, 1H, CH), 8.50 (s, 1H, NH), 9.20 (s, 1H, NH)13.8, 20.5, 38.9, 58.7, 172.4, 178.1

III. Synthesis of 5-Propyl-oxazolidine-2,4-dione

Oxazolidine-2,4-diones are heterocyclic compounds that have been investigated for their anticonvulsant and other central nervous system activities. A potential route for the synthesis of 5-propyl-oxazolidine-2,4-dione involves the reaction of this compound with urea (B33335).

Reaction Scheme:

G cluster_reactants reactant1 This compound arrow -> reactant2 Urea product 5-Propyl-oxazolidine-2,4-dione plus + arrow->product

Caption: Synthesis of 5-Propyl-oxazolidine-2,4-dione.

Experimental Protocol
  • Reaction Setup: A mixture of this compound (1.0 equivalent), urea (1.2 equivalents), and a non-nucleophilic base like sodium hydride in an anhydrous aprotic solvent (e.g., DMF) is stirred at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to 80-100 °C for 12-18 hours.

  • Work-up: After cooling, the reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (δ ppm)13C NMR (δ ppm)
5-Propyl-oxazolidine-2,4-dioneC6H9NO3143.1450-60110-1140.98 (t, 3H, CH3), 1.55-1.70 (m, 2H, CH2), 1.90-2.05 (m, 2H, CH2), 4.50 (t, 1H, CH), 8.90 (br s, 1H, NH)13.5, 20.1, 37.8, 59.3, 158.2, 174.9

IV. Synthesis of 6-Propyl-piperazin-2-one

Piperazin-2-ones are six-membered heterocyclic scaffolds that are of interest in medicinal chemistry as building blocks for more complex molecules. The synthesis of 6-propyl-piperazin-2-one can be envisioned through the reaction of this compound with ethylenediamine (B42938).

Reaction Scheme:

G cluster_reactants reactant1 This compound arrow -> reactant2 Ethylenediamine product 6-Propyl-piperazin-2-one plus + arrow->product

Caption: Synthesis of 6-Propyl-piperazin-2-one.

Experimental Protocol
  • Reaction Setup: To a solution of excess ethylenediamine (3-5 equivalents) in a suitable solvent like acetonitrile, add this compound (1.0 equivalent) dropwise at 0 °C.

  • Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for 24-48 hours.

  • Work-up: The excess ethylenediamine and solvent are removed under reduced pressure.

  • Purification: The residue is then taken up in a solvent and purified by column chromatography on silica gel to yield the desired 6-propyl-piperazin-2-one.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Boiling Point (°C)1H NMR (δ ppm)13C NMR (δ ppm)
6-Propyl-piperazin-2-oneC7H14N2O142.2040-50120-125 (at 0.5 mmHg)0.90 (t, 3H, CH3), 1.35-1.50 (m, 2H, CH2), 1.60-1.75 (m, 2H, CH2), 2.80-3.00 (m, 2H, CH2), 3.10-3.20 (m, 1H, CH), 3.30-3.40 (m, 1H, CH), 7.50 (br s, 1H, NH)14.0, 20.3, 36.8, 45.5, 52.1, 58.9, 170.2

Experimental Workflow

The general workflow for the synthesis and characterization of these heterocyclic compounds is depicted below.

G start Start: Reagents and Solvents reaction Reaction Setup and Progression (Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Solvent Removal, Extraction) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS, MP/BP) purification->characterization end Pure Heterocyclic Compound characterization->end

Caption: General workflow for the synthesis and characterization of heterocyclic compounds.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols described herein provide a foundation for the exploration of new chemical space in drug discovery and development. The presence of the propyl substituent offers opportunities for modulating the pharmacological properties of the resulting heterocyclic scaffolds. Further optimization of reaction conditions and exploration of a wider range of binucleophiles will undoubtedly lead to the discovery of novel and potent bioactive molecules.

Application Notes and Protocols: Asymmetric Synthesis of Ethyl 2-chloropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral α-chloroesters are valuable building blocks in organic synthesis, serving as precursors to a variety of pharmaceuticals and other biologically active molecules. Their utility stems from the presence of a stereogenic center bearing a chlorine atom, which can be displaced with various nucleophiles in a stereospecific manner. This application note details a robust method for the asymmetric synthesis of Ethyl 2-chloropentanoate, a representative α-chloroester, via an organocatalytic approach. The described protocol focuses on the highly enantioselective α-chlorination of pentanal, followed by oxidation and esterification to yield the target molecule with high optical purity.

Overview of the Synthetic Strategy

The asymmetric synthesis of this compound is achieved through a three-step sequence, starting from the readily available pentanal. The key step is the organocatalytic α-chlorination of the aldehyde, which establishes the stereogenic center. This is followed by an oxidation of the resulting α-chloroaldehyde to the corresponding carboxylic acid and a final esterification to afford the desired ethyl ester. This strategy circumvents the challenges associated with the direct asymmetric chlorination of saturated esters.

Key Reaction: Organocatalytic Asymmetric α-Chlorination

The enantioselective α-chlorination of aldehydes can be effectively catalyzed by chiral secondary amines, such as derivatives of proline or diphenylpyrrolidine.[1][2][3] These catalysts react with the aldehyde to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to stereoselectively form the α-chloroaldehyde. The chiral catalyst directs the approach of the chlorinating agent, leading to the preferential formation of one enantiomer.

Quantitative Data Summary

The following table summarizes typical results for the organocatalytic asymmetric α-chlorination of aliphatic aldehydes, which are analogous to the key step in the synthesis of this compound.

EntryAldehydeCatalyst (mol%)Chlorine SourceSolventTemp (°C)Yield (%)ee (%)Reference
1Hexanal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20)NCSCH2Cl2-209094[1]
2Octanal(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (10)NCSDioxaneRT9992[2]
3DecanalL-Proline amide (20)NCSDioxaneRT9588[2]
4Butanal(2R,5R)-Diphenylpyrrolidine (20)NCSDCERT9190[2]

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Diagram: Experimental Workflow

G start Start: Pentanal step1 Step 1: Asymmetric α-Chlorination start->step1 intermediate1 Intermediate: (S)-2-Chloropentanal step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 intermediate2 Intermediate: (S)-2-Chloropentanoic acid step2->intermediate2 step3 Step 3: Esterification intermediate2->step3 end Product: (S)-Ethyl 2-chloropentanoate step3->end

Caption: Overall workflow for the asymmetric synthesis of this compound.

Protocol 1: Asymmetric α-Chlorination of Pentanal

This protocol is adapted from established procedures for the organocatalytic α-chlorination of aldehydes.[1][2]

Materials:

  • Pentanal

  • (2R,5R)-Diphenylpyrrolidine

  • N-Chlorosuccinimide (NCS)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of (2R,5R)-diphenylpyrrolidine (0.2 mmol, 20 mol%) in anhydrous DCE (10 mL) at room temperature is added pentanal (1.0 mmol).

  • The mixture is stirred for 10 minutes.

  • N-Chlorosuccinimide (1.2 mmol) is added in one portion.

  • The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • The reaction is quenched by the addition of saturated aqueous NaHCO3 solution (10 mL).

  • The aqueous layer is extracted with CH2Cl2 (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product, (S)-2-chloropentanal, is purified by flash column chromatography on silica gel.

Protocol 2: Oxidation of (S)-2-Chloropentanal to (S)-2-Chloropentanoic Acid

This protocol employs a standard Pinnick oxidation, which is known to proceed without epimerization of the α-chiral center.

Materials:

Procedure:

  • A solution of (S)-2-chloropentanal (1.0 mmol) in tert-butanol (10 mL) is prepared.

  • 2-Methyl-2-butene (5.0 mmol) is added to the solution.

  • In a separate flask, a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in deionized water (5 mL) is prepared.

  • The aqueous solution of NaClO2 and NaH2PO4 is added dropwise to the solution of the aldehyde at room temperature.

  • The reaction mixture is stirred vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • The reaction mixture is diluted with water and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield crude (S)-2-chloropentanoic acid, which can be used in the next step without further purification.

Protocol 3: Esterification of (S)-2-Chloropentanoic Acid

A standard Fischer esterification is used to produce the final product.

Materials:

  • (S)-2-Chloropentanoic acid

  • Ethanol (B145695), absolute

  • Sulfuric acid, concentrated

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

Procedure:

  • To a solution of crude (S)-2-chloropentanoic acid (1.0 mmol) in absolute ethanol (20 mL) is added a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • The mixture is heated at reflux for 4-8 hours, with monitoring by TLC.

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (30 mL) and washed with saturated aqueous NaHCO3 solution and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and concentrated.

  • The final product, (S)-Ethyl 2-chloropentanoate, is purified by distillation under reduced pressure or by flash column chromatography.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the asymmetric α-chlorination of pentanal using a chiral secondary amine catalyst.

Diagram: Catalytic Cycle

G catalyst Chiral Amine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Pentanal - H2O aldehyde Pentanal product_complex Iminium Ion Intermediate enamine->product_complex + NCS ncs NCS product_complex->catalyst - Succinimide product (S)-2-Chloropentanal product_complex->product + H2O water H2O

Caption: Proposed catalytic cycle for the asymmetric α-chlorination of pentanal.

Conclusion

The described multi-step synthesis provides a reliable and efficient method for the preparation of enantiomerically enriched this compound. The key to this process is the highly selective organocatalytic α-chlorination of pentanal, which establishes the crucial stereocenter. The subsequent oxidation and esterification steps proceed with high fidelity, preserving the enantiomeric excess achieved in the chlorination step. This protocol is expected to be a valuable tool for researchers in need of chiral α-chloroesters for their synthetic endeavors.

References

Application Notes and Protocols for Stereoselective Reactions with Ethyl 2-chloropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two key stereoselective transformations of ethyl 2-chloropentanoate: the synthesis of a chiral α-azido ester via nucleophilic substitution and the enzymatic kinetic resolution to obtain enantiomerically enriched (R)- and (S)-ethyl 2-chloropentanoate. These methods provide access to valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.

Stereoselective Synthesis of Ethyl 2-azidopentanoate

The introduction of an azide (B81097) moiety at the α-position of this compound provides a versatile precursor for the synthesis of α-amino acids and other nitrogen-containing compounds. The following protocol describes a stereospecific S(_N)2 reaction that proceeds with inversion of configuration.

Logical Workflow for Azide Substitution

G racemate (R,S)-Ethyl 2-chloropentanoate complex Enzyme-Substrate Complex racemate->complex + Lipase lipase Lipase lipase->racemate re-enters cycle complex->lipase releases product1 (S)-2-Chloropentanoic Acid complex->product1 Hydrolysis product2 (R)-Ethyl 2-chloropentanoate complex->product2 Unreacted

Protecting Group Strategies: An Examination of Ethyl 2-chloropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment and Literature Review

An extensive review of chemical literature and databases reveals no established use of ethyl 2-chloropentanoate as a protecting group for any functional group in organic synthesis. While the principles of protecting group chemistry are well-documented, with numerous reagents and strategies available for the temporary modification of functional groups like alcohols, amines, and carbonyls, this compound does not appear among the cataloged protecting group reagents.

Protecting groups are crucial tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive site in a molecule to prevent it from reacting under specific conditions while transformations are carried out elsewhere in the molecule. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.

This compound, with its chemical structure containing an ester and an alkyl chloride, possesses reactivity that could theoretically be exploited for the formation of an ether or ester linkage with a substrate. For instance, the chlorine atom at the alpha position to the carbonyl group could be susceptible to nucleophilic substitution. However, this potential reactivity does not translate to a practical or documented protecting group strategy. The stability of the resulting protected group and the conditions required for its selective cleavage are critical factors that determine the utility of a protecting group, and for this compound, this information is not available in the scientific literature.

Given the absence of any data or protocols for the use of this compound as a protecting group, it is not possible to provide the requested detailed application notes, experimental protocols, or quantitative data tables. The creation of such a document would be speculative and not based on established scientific precedent.

Alternative Well-Established Protecting Group Strategies

For researchers, scientists, and drug development professionals seeking information on protecting group strategies, a wealth of information is available for a variety of well-established and versatile protecting groups. Below are some commonly used protecting groups for hydroxyl and amine functionalities, which offer a predictable and reliable approach to selective synthesis.

Protecting Groups for Alcohols:

  • Silyl (B83357) Ethers (e.g., TMS, TES, TBS, TIPS, TBDPS): These are among the most widely used protecting groups for alcohols due to their ease of introduction, stability under a range of conditions, and selective removal using fluoride (B91410) reagents or acid. The steric bulk of the silyl group can be tuned to achieve selective protection of less hindered alcohols.

  • Benzyl Ethers (e.g., Bn): Benzyl ethers are stable to a wide range of acidic and basic conditions and are readily cleaved by catalytic hydrogenolysis.

  • Acetals (e.g., MOM, MEM, THP): These are commonly used to protect alcohols and are stable to basic and nucleophilic reagents. They are typically removed under acidic conditions.

Protecting Groups for Amines:

  • Carbamates (e.g., Boc, Cbz, Fmoc): These are the most common protecting groups for amines, particularly in peptide synthesis. They offer a range of cleavage conditions (acid-labile for Boc, hydrogenolysis for Cbz, and base-labile for Fmoc), allowing for orthogonal protection strategies.

  • Sulfonamides (e.g., Ts, Ns): These groups are very stable to acidic conditions and are typically cleaved by reductive methods.

While the inquiry into protecting group strategies utilizing this compound is noted, there is no scientific basis in the current body of chemical knowledge to support its use in this context. Researchers are advised to consult resources on established and well-characterized protecting groups to ensure the success and reproducibility of their synthetic endeavors. For detailed protocols and application notes on these widely used protecting groups, numerous authoritative sources in organic chemistry are available.

Application Notes and Protocols: Reaction of Ethyl 2-chloropentanoate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of α-halo esters, such as ethyl 2-chloropentanoate, with primary amines is a fundamental and versatile transformation in organic synthesis. This nucleophilic substitution reaction provides a direct route to α-amino acid esters, which are crucial building blocks for a wide array of biologically active molecules. The resulting products are of significant interest in drug discovery and development, serving as key intermediates for the synthesis of peptidomimetics, anticonvulsants, and other therapeutic agents. This document provides detailed application notes on the utility of this reaction, protocols for its execution, and insights into its relevance in drug development workflows.

Reaction Mechanism and Significance

The core of this transformation is a nucleophilic substitution reaction, specifically an S(_N)2 mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom in this compound. The chlorine atom, being a good leaving group, is displaced, leading to the formation of a secondary amine, which is an ethyl 2-(alkylamino)pentanoate.

It is important to note that the newly formed secondary amine is also nucleophilic and can potentially react with another molecule of this compound. This can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. To favor the formation of the desired secondary amine, reaction conditions such as the stoichiometry of the reactants are carefully controlled, often using an excess of the primary amine.

The α-amino acid esters synthesized through this reaction are valuable precursors in the development of novel therapeutics. For instance, derivatives of 2-aminopentanoic acid have shown promise as anticonvulsant agents.

Applications in Drug Discovery

The synthesis of novel α-amino acid esters from this compound and primary amines is a key step in the generation of compound libraries for high-throughput screening. These libraries can be screened for activity against various biological targets. A significant area of application is in the development of central nervous system (CNS) active compounds, particularly anticonvulsants. Structure-activity relationship (SAR) studies on these derivatives help in optimizing the lead compounds to enhance their efficacy and reduce toxicity.[1]

The anticonvulsant properties of many compounds are attributed to their ability to modulate the activity of ion channels or receptors in the brain. For example, some α-amino acid derivatives may act as allosteric modulators of G-protein coupled receptors (GPCRs), which are a major class of drug targets.

Experimental Protocols

The following protocols are adapted from established procedures for the reaction of α-halo esters with amines and provide a general framework for the synthesis of ethyl 2-(alkylamino)pentanoates.

Protocol 1: Synthesis of Ethyl 2-(benzylamino)pentanoate

This protocol describes the reaction of this compound with benzylamine (B48309).

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.2 eq)

  • Acetonitrile (solvent)

  • Sodium bicarbonate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (2.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure ethyl 2-(benzylamino)pentanoate.

Protocol 2: Synthesis of Ethyl 2-(anilinyl)pentanoate Derivatives (Adapted from a similar reaction)

This protocol is adapted from the synthesis of γ-anilino-β-ketoesters and can be applied to the reaction of this compound with various anilines.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (B41778) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF) (solvent)

  • Ethyl acetate (for extraction)

  • Water (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in DMF, add the substituted aniline (1.1 eq).

  • Add this compound (1.0 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various ethyl 2-(arylamino)pentanoate derivatives, adapted from analogous reactions.

EntryPrimary AmineProductReaction Time (h)Yield (%)
1AnilineEthyl 2-(phenylamino)pentanoate585
24-ChloroanilineEthyl 2-((4-chlorophenyl)amino)pentanoate492
34-MethoxyanilineEthyl 2-((4-methoxyphenyl)amino)pentanoate688
43,5-DichloroanilineEthyl 2-((3,5-dichlorophenyl)amino)pentanoate489

Visualizations

Reaction Scheme

Reaction_Scheme reactant1 This compound reagents reactant1->reagents reactant2 Primary Amine (R-NH2) reactant2->reagents product Ethyl 2-(alkylamino)pentanoate byproduct HCl reagents->product reagents->byproduct

Caption: General reaction scheme for the synthesis of ethyl 2-(alkylamino)pentanoate.

Experimental Workflow

Experimental_Workflow start Start reaction_setup Reaction Setup: - this compound - Primary Amine - Solvent start->reaction_setup reaction Reaction (Stirring at specified temperature) reaction_setup->reaction workup Aqueous Workup - Quench reaction - Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

Caption: A typical experimental workflow for the synthesis and purification of α-amino acid esters.

Drug Discovery and Development Logical Flow

Drug_Discovery_Flow synthesis Synthesis of α-Amino Acid Ester Library screening High-Throughput Screening (e.g., Anticonvulsant Activity) synthesis->screening hit_id Hit Identification screening->hit_id lead_gen Lead Generation (SAR Studies) hit_id->lead_gen lead_opt Lead Optimization (ADME/Tox Profiling) lead_gen->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Logical workflow for the development of new drugs starting from synthesized compound libraries.

Hypothetical Signaling Pathway for Anticonvulsant Activity

Signaling_Pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters concentration ligand α-Amino Acid Ester Derivative (Ligand) ligand->gpcr Binds to downstream Downstream Signaling (Ion Channel Modulation) second_messenger->downstream response Neuronal Excitability (Reduced) downstream->response

Caption: A hypothetical GPCR signaling pathway modulated by an α-amino acid ester derivative leading to anticonvulsant effects.

References

Application Notes and Protocols: Alkylation of Active Methylene Compounds with Ethyl 2-chloropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of active methylene (B1212753) compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of a wide array of molecular architectures. This process is particularly significant in medicinal chemistry and drug development for the synthesis of complex molecules and pharmaceutical intermediates. The reaction leverages the enhanced acidity of protons on a methylene group positioned between two electron-withdrawing groups, such as esters, ketones, or nitriles. Deprotonation of this active methylene group by a base generates a stabilized carbanion (enolate), which then acts as a nucleophile to displace a halide from an alkylating agent, such as ethyl 2-chloropentanoate. This application note provides a detailed protocol for the alkylation of a common active methylene compound, diethyl malonate, with this compound, a reaction that introduces a substituted pentanoyl moiety.

Reaction Principle

The core of this synthetic transformation is the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[1][2] The reaction proceeds in three main stages:

  • Enolate Formation: An active methylene compound, such as diethyl malonate, is treated with a base, typically sodium ethoxide, to generate a resonance-stabilized enolate. The choice of an alkoxide base corresponding to the ester groups of the active methylene compound is crucial to prevent transesterification.[3][4]

  • Nucleophilic Substitution (Alkylation): The enolate attacks the electrophilic carbon of this compound in an SN2 reaction, displacing the chloride ion and forming a new carbon-carbon bond.[2][5]

  • Work-up and Isolation: The reaction mixture is neutralized, and the product is extracted and purified.

For many applications in drug development, the resulting substituted malonic ester can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a substituted carboxylic acid.[6]

Data Presentation

The following tables summarize the reactants and expected outcomes for the alkylation of diethyl malonate with this compound. The yield is an estimated range based on similar alkylations with primary alkyl halides.[3]

Table 1: Reactants and Stoichiometry

ReactantMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
Diethyl MalonateC₇H₁₂O₄160.171.0
Sodium EthoxideC₂H₅NaO68.051.0
This compoundC₇H₁₃ClO₂164.621.0
Ethanol (B145695) (solvent)C₂H₆O46.07-

Table 2: Product and Expected Yield

Product NameMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)
Diethyl 2-(1-ethoxycarbonylbutyl)malonateC₁₄H₂₄O₆288.3380-90

Experimental Protocols

This section provides a detailed methodology for the alkylation of diethyl malonate with this compound.

Materials and Reagents
  • Diethyl malonate (≥99%)

  • Sodium metal (≥99%)

  • Absolute ethanol (200 proof)

  • This compound (≥98%)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure

1. Preparation of Sodium Ethoxide Solution (Base)

  • Under an inert atmosphere (e.g., nitrogen or argon), place 100 mL of absolute ethanol into a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition to maintain a gentle reflux.

  • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

2. Alkylation Reaction

  • To the freshly prepared sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise from a dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 15 minutes to ensure complete formation of the malonic ester enolate.

  • Add 16.5 g (0.1 mol) of this compound dropwise to the reaction mixture over a period of 30 minutes.

  • Once the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Work-up and Product Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water to dissolve the sodium chloride byproduct.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 50 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification

  • Purify the crude diethyl 2-(1-ethoxycarbonylbutyl)malonate by vacuum distillation to yield a colorless oil.

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the alkylation of diethyl malonate with this compound.

reaction_mechanism sub Diethyl Malonate + NaOEt enolate Enolate Intermediate sub->enolate Deprotonation product Alkylated Product enolate->product SN2 Attack alkyl_halide This compound alkyl_halide->product side_product NaCl + EtOH

Caption: General mechanism of malonic ester alkylation.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental protocol.

experimental_workflow start Start prep_base Prepare Sodium Ethoxide in Ethanol start->prep_base add_malonate Add Diethyl Malonate prep_base->add_malonate add_alkyl_halide Add this compound add_malonate->add_alkyl_halide reflux Reflux for 2-3 hours add_alkyl_halide->reflux workup Aqueous Work-up & Extraction reflux->workup purify Purification by Vacuum Distillation workup->purify end Final Product purify->end

Caption: Workflow for the alkylation experiment.

References

Application Note: Purification of Ethyl 2-chloropentanoate via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the purification of Ethyl 2-chloropentanoate by vacuum distillation. This method is recommended for separating the target compound from less volatile impurities and unreacted starting materials. Given the lack of a precise boiling point for this compound in published literature, this protocol provides a general framework that will require empirical optimization by the end-user.

Introduction

This compound is a halogenated ester that may require purification to remove byproducts and unreacted reagents from its synthesis. Distillation is a robust method for purifying liquids based on differences in boiling points. For compounds that have high boiling points at atmospheric pressure or are susceptible to thermal degradation, vacuum distillation is the preferred method as it lowers the boiling point of the liquid.

Physicochemical Data and Safety Information

A summary of the known physical and chemical properties of this compound and related compounds is provided below. The lack of a reported boiling point for the target compound necessitates an estimation based on similar molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₁₃ClO₂164.63[1][2]Not available
Ethyl 5-chloropentanoateC₇H₁₃ClO₂164.63206.1 ± 13.0 @ 760 mmHg[3]
Ethyl 2-chlorobutanoateC₆H₁₁ClO₂150.60167 @ 760 mmHg[4]
Ethyl 2-chloropropionateC₅H₉ClO₂136.58Not available

Safety Precautions:

This compound is a combustible liquid and is harmful if swallowed. It is known to cause skin and eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the compound should be performed in a well-ventilated fume hood.

Experimental Protocol: Purification by Vacuum Distillation

This protocol details the setup and procedure for the vacuum distillation of this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump or water aspirator with a vacuum trap

  • Heating mantle with a stirrer

  • Stir bar

  • Glass wool for insulation

  • Grease for glass joints

  • Manometer (optional, but recommended)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown A Assemble and grease distillation apparatus B Add crude this compound and stir bar to flask A->B C Attach to vacuum and reduce pressure B->C D Begin heating and stirring C->D E Collect fractions at stable boiling points D->E F Cool the apparatus E->F G Vent the system to atmospheric pressure F->G H Turn off vacuum source G->H

Caption: Workflow for the vacuum distillation of this compound.

Procedure:

  • Apparatus Assembly:

    • Thoroughly clean and dry all glassware before assembly.

    • Assemble the vacuum distillation apparatus as shown in the diagram above, ensuring all glass joints are lightly greased to prevent leaks.

    • Place a magnetic stir bar in the round-bottom flask.

    • Use a Claisen adapter to provide an extra neck for the thermometer, which allows for more accurate temperature readings of the vapor.

    • Insulate the distillation head and neck of the flask with glass wool to ensure efficient distillation.

  • Sample Preparation:

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation Process:

    • Connect the vacuum adapter to a vacuum trap and then to the vacuum source.

    • Turn on the vacuum source to begin reducing the pressure within the apparatus. A hissing sound indicates a leak, which must be addressed before proceeding.

    • Once a stable, low pressure is achieved, begin stirring and gradually heat the distillation flask using a heating mantle.

    • Monitor the temperature of the vapor. The initial fraction will likely be lower-boiling impurities.

    • Collect the fraction that distills at a stable temperature. This is expected to be the purified this compound. It is advisable to collect multiple small fractions.

    • Continue distillation until the temperature either rises significantly, indicating the presence of higher-boiling impurities, or drops, indicating that the majority of the product has been distilled.

  • Shutdown Procedure:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Carefully and slowly vent the system to atmospheric pressure.

    • Turn off the vacuum source.

    • Disassemble the apparatus and characterize the collected fractions.

Data Analysis and Characterization

The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography (GC): To determine the percentage purity of the distilled product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the purified compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the ester.

This protocol provides a foundational method for the purification of this compound. Researchers should carefully monitor the distillation and may need to adjust the pressure and temperature to achieve optimal separation based on the specific impurities present in their crude sample.

References

Application Note: GC-MS Analysis of Ethyl 2-chloropentanoate and its Nucleophilic Substitution Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the synthesis, reaction, and subsequent analysis of Ethyl 2-chloropentanoate and its primary nucleophilic substitution products using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug development. This document provides a robust framework for monitoring reaction progress, identifying key products and byproducts, and elucidating reaction pathways.

Introduction

This compound is a halogenated ester that serves as a versatile intermediate in organic synthesis. Its reactivity at the alpha-carbon, due to the presence of the chlorine atom, makes it a valuable precursor for the synthesis of a variety of functionalized molecules, including amino acid and alpha-hydroxy acid derivatives. The analysis of the reaction products of this compound is crucial for optimizing reaction conditions, ensuring product purity, and understanding reaction mechanisms. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.

This application note provides detailed protocols for:

  • The synthesis of this compound via Fischer esterification.

  • The nucleophilic substitution reactions of this compound with sodium hydroxide (B78521) and ammonia (B1221849).

  • The GC-MS analysis of the resulting reaction mixtures.

Experimental Protocols

Synthesis of this compound

Principle: this compound is synthesized by the Fischer esterification of 2-chloropentanoic acid with ethanol (B145695), using a strong acid catalyst. The reaction is driven to completion by removing water as it is formed.

Materials:

  • 2-chloropentanoic acid (98%)

  • Anhydrous ethanol (99.5%)

  • Concentrated sulfuric acid (98%)

  • Anhydrous magnesium sulfate (B86663)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Diethyl ether

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-chloropentanoic acid (0.1 mol, 13.65 g) and anhydrous ethanol (100 mL).

  • Slowly add concentrated sulfuric acid (2 mL) to the mixture while stirring.

  • Heat the reaction mixture to reflux. The ethanol will also act as the azeotroping agent to remove water.

  • Continue refluxing until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Nucleophilic Substitution Reactions

a) Reaction with Sodium Hydroxide (Hydrolysis)

Principle: The chloride at the alpha-position of this compound is substituted by a hydroxyl group from sodium hydroxide to form Ethyl 2-hydroxypentanoate.

Materials:

  • This compound

  • 1 M Sodium hydroxide solution

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.65 g) in 20 mL of a 1:1 mixture of ethanol and water.

  • Add 1 M sodium hydroxide solution (12 mL, 12 mmol) dropwise to the stirred solution at room temperature.

  • Heat the mixture to 50°C and stir for 2 hours. Monitor the reaction progress by taking aliquots for GC-MS analysis.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to obtain Ethyl 2-hydroxypentanoate.

b) Reaction with Ammonia (Amination)

Principle: The chloride is displaced by an amino group from ammonia to yield Ethyl 2-aminopentanoate.

Materials:

  • This compound

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol

  • Sealed reaction tube

Procedure:

  • In a thick-walled, sealed reaction tube, place a solution of this compound (10 mmol, 1.65 g) in 20 mL of ethanol.

  • Cool the tube in an ice bath and add an excess of concentrated aqueous ammonia (20 mL).

  • Seal the tube tightly and heat it to 80°C in an oil bath for 24 hours.

  • Cool the tube to room temperature and carefully open it in a fume hood.

  • Transfer the contents to a round-bottom flask and remove the excess ammonia and ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining ammonium (B1175870) salts.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield Ethyl 2-aminopentanoate.

GC-MS Analysis

Sample Preparation:

  • Dilute a 1 µL aliquot of each reaction mixture or purified product in 1 mL of dichloromethane.

  • For reaction monitoring, take a small aliquot from the reaction mixture, quench with water, extract with a small volume of dichloromethane, and inject the organic layer.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC-MS Parameters:

Parameter Value
GC Inlet
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program
Initial Temperature 50°C, hold for 2 min
Ramp Rate 10°C/min
Final Temperature 250°C, hold for 5 min
Mass Spectrometer
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 40-400

| Solvent Delay | 3 min |

Data Presentation

The following table summarizes the expected GC-MS data for this compound and its primary reaction products. Retention times are approximate and may vary depending on the specific instrument and conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Approx. Retention Time (min)Key Mass Fragments (m/z)
This compound C₇H₁₃ClO₂164.638.5129 ([M-Cl]⁺), 119 ([M-OC₂H₅]⁺), 91, 73, 55
Ethyl 2-hydroxypentanoate C₇H₁₄O₂146.189.2117 ([M-C₂H₅]⁺), 101 ([M-OC₂H₅]⁺), 73, 59, 45[1][2]
Ethyl 2-aminopentanoate C₇H₁₅NO₂145.209.8102 ([M-OC₂H₅]⁺), 88, 74, 56

Note: The mass fragmentation pattern for this compound and Ethyl 2-aminopentanoate are predicted based on common fragmentation pathways for similar structures, as direct spectral data was not available in the searched literature.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from synthesis to analysis.

experimental_workflow cluster_synthesis Synthesis cluster_reactions Nucleophilic Substitution Reactions cluster_analysis Analysis 2_chloropentanoic_acid 2-Chloropentanoic Acid + Ethanol esterification Fischer Esterification 2_chloropentanoic_acid->esterification H₂SO₄, Reflux ethyl_2_chloropentanoate This compound esterification->ethyl_2_chloropentanoate hydrolysis Hydrolysis (NaOH) ethyl_2_chloropentanoate->hydrolysis amination Amination (NH₃) ethyl_2_chloropentanoate->amination sample_prep Sample Preparation (Dilution in DCM) ethyl_2_chloropentanoate->sample_prep ethyl_2_hydroxypentanoate Ethyl 2-hydroxypentanoate hydrolysis->ethyl_2_hydroxypentanoate ethyl_2_aminopentanoate Ethyl 2-aminopentanoate amination->ethyl_2_aminopentanoate ethyl_2_hydroxypentanoate->sample_prep ethyl_2_aminopentanoate->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Caption: Experimental workflow from synthesis to GC-MS analysis.

Reaction Pathway

The signaling pathway diagram below illustrates the nucleophilic substitution reactions of this compound.

reaction_pathway start This compound (C₇H₁₃ClO₂) product1 Ethyl 2-hydroxypentanoate (C₇H₁₄O₂) start->product1 SN2 Reaction product2 Ethyl 2-aminopentanoate (C₇H₁₅NO₂) start->product2 SN2 Reaction nucleophile1 OH⁻ (from NaOH) nucleophile1->product1 nucleophile2 NH₃ nucleophile2->product2

Caption: Nucleophilic substitution pathways of this compound.

Conclusion

This application note provides a detailed and practical guide for the synthesis and GC-MS analysis of this compound and its key reaction products. The described protocols are robust and can be adapted for various research applications, including reaction kinetics studies, byproduct analysis, and the development of novel synthetic methodologies. The provided GC-MS parameters offer a solid starting point for method development, and the tabulated mass spectral data will aid in the identification of the target compounds.

References

Application Notes & Protocols: The Role of Ethyl 2-Chloropentanoate in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential roles of ethyl 2-chloropentanoate as a versatile building block in the total synthesis of natural products. While direct, named applications in completed total syntheses are not extensively documented in the literature, its chemical structure as an α-chloroester lends itself to several key synthetic transformations that are fundamental in the construction of complex natural product scaffolds. This document outlines the plausible applications, supported by general methodologies for α-haloesters, and provides detailed protocols for these key reactions.

Introduction: The Synthetic Utility of α-Chloroesters

This compound, a C7 α-chloroester, is a valuable reagent in organic synthesis. The presence of a chlorine atom alpha to the carbonyl group activates the α-carbon for nucleophilic substitution and enables the formation of enolates. These characteristics allow for the construction of key carbon-carbon bonds and the introduction of stereocenters, which are critical steps in the total synthesis of natural products. The propyl chain attached to the α-carbon also provides a lipophilic moiety that can be a key structural element in various natural products, particularly those of marine origin.

Plausible Applications in Natural Product Synthesis

Based on established organic reactions involving α-haloesters, this compound can be employed in the synthesis of several important natural product precursors.

2.1. Synthesis of β-Hydroxy Esters via the Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters from α-haloesters and carbonyl compounds (aldehydes or ketones) in the presence of a metal, typically zinc.[1][2][3][4] This reaction is particularly useful in the synthesis of natural products as it creates a new carbon-carbon bond and a hydroxyl group, which can be further functionalized. This compound can serve as the α-haloester component in this reaction, leading to the formation of β-hydroxy esters with a propyl group at the α-position.

2.2. Synthesis of γ-Butyrolactones

γ-Butyrolactones are a common structural motif found in a wide variety of biologically active natural products.[5][6][7] this compound can be a precursor to these important heterocycles through a two-step sequence involving alkylation of an enolate followed by lactonization.

Table 1: Summary of Plausible Synthetic Applications of this compound

ApplicationKey TransformationProductRelevance to Natural Products
β-Hydroxy Ester Synthesis Reformatsky ReactionEthyl 2-(1-hydroxyalkyl)-pentanoatePrecursors to polyketides, macrolides, and other complex natural products.
γ-Butyrolactone Synthesis Alkylation and Lactonizationγ-Propyl-γ-butyrolactone derivativesCore structure of many signaling molecules, pheromones, and cytotoxic agents.

Experimental Protocols

Protocol 1: Synthesis of a β-Hydroxy Ester via the Reformatsky Reaction

This protocol describes a general procedure for the reaction of this compound with a generic aldehyde using zinc metal.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.2 equivalents).

  • Add anhydrous THF to the flask.

  • A solution of this compound (1.0 equivalent) and the aldehyde (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of zinc.

  • The reaction mixture is gently heated to reflux and maintained for 2-4 hours, or until the starting materials are consumed (monitored by TLC).

  • After cooling to room temperature, the reaction is quenched by the slow addition of 1 M HCl.

  • The aqueous layer is extracted three times with diethyl ether or ethyl acetate (B1210297).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and then with brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ester.

Expected Yield: 60-80% (dependent on the aldehyde used).

Protocol 2: Synthesis of a γ-Propyl-γ-butyrolactone

This protocol outlines a general method for the synthesis of a γ-butyrolactone starting from this compound and a suitable enolate.

Materials:

  • This compound

  • A ketone or ester for enolate formation (e.g., acetone)

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

Step A: Alkylation

  • In a dry round-bottom flask under an inert atmosphere, dissolve the ketone or ester (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate three times.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alkylated product by column chromatography.

Step B: Hydrolysis and Lactonization

  • Dissolve the purified alkylated product from Step A in a mixture of ethanol (B145695) and water.

  • Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

  • Cool the reaction mixture to room temperature and acidify with 1 M HCl until the pH is ~2.

  • Heat the acidified mixture to reflux for 1-2 hours to promote lactonization.

  • After cooling, extract the product with diethyl ether or ethyl acetate three times.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting γ-butyrolactone by column chromatography.

Expected Overall Yield: 40-60%

Visualizations

Diagram 1: Plausible Synthetic Pathways for this compound

G cluster_start Starting Material cluster_path1 Reformatsky Reaction cluster_path2 γ-Butyrolactone Synthesis cluster_product Natural Product Scaffolds start This compound reformatsky_reagents 1. Zn, Aldehyde/Ketone 2. H3O+ start->reformatsky_reagents alkylation_reagents 1. Enolate 2. H3O+ start->alkylation_reagents beta_hydroxy β-Hydroxy Ester reformatsky_reagents->beta_hydroxy polyketides Polyketides beta_hydroxy->polyketides alkylated_product Alkylated Intermediate alkylation_reagents->alkylated_product lactonization 1. NaOH, H2O 2. H3O+, Δ alkylated_product->lactonization lactone γ-Butyrolactone lactonization->lactone pheromones Pheromones lactone->pheromones

Caption: Synthetic routes for natural product precursors from this compound.

Diagram 2: Experimental Workflow for the Reformatsky Reaction

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Add Zinc to dry flask under Argon add_reagents 2. Add THF, then dropwise addition of This compound & Aldehyde setup->add_reagents reflux 3. Heat to reflux for 2-4 hours add_reagents->reflux quench 4. Cool and quench with 1 M HCl reflux->quench extract 5. Extract with Et2O or EtOAc quench->extract wash 6. Wash with NaHCO3 and brine extract->wash dry 7. Dry over MgSO4 and concentrate wash->dry purify 8. Column Chromatography dry->purify

Caption: Step-by-step workflow for the synthesis of a β-hydroxy ester.

Diagram 3: Logical Relationship in γ-Butyrolactone Synthesis

G cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Cyclization cluster_product Final Product enolate Enolate Generation alkylation Nucleophilic Alkylation enolate->alkylation chloroester This compound chloroester->alkylation hydrolysis Ester Hydrolysis alkylation->hydrolysis acidification Acidification hydrolysis->acidification lactonization Intramolecular Lactonization acidification->lactonization lactone γ-Butyrolactone lactonization->lactone

Caption: Logical flow of the two-stage synthesis of γ-butyrolactones.

References

Troubleshooting & Optimization

Troubleshooting low yield in Ethyl 2-chloropentanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-chloropentanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method for the synthesis of this compound is a one-pot reaction based on the Hell-Volhard-Zelinsky (HVZ) reaction. This involves the α-chlorination of pentanoic acid using a chlorinating agent like thionyl chloride (SOCl₂) with a catalytic amount of an additive, followed by in-situ esterification with ethanol (B145695).[1][2][3]

Q2: My yield of this compound is consistently low. What are the primary factors to investigate?

A2: Low yields in this synthesis can often be attributed to several key factors:

  • Incomplete Chlorination: The initial α-chlorination of pentanoic acid may not have gone to completion.

  • Side Reactions: Undesirable side reactions can consume starting materials or the desired product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents are critical and, if not optimized, can significantly impact the yield.

  • Purification Losses: Significant amounts of the product can be lost during the workup and purification steps.

Q3: What are the likely side products in the synthesis of this compound?

A3: Potential side products can include:

  • Unreacted Pentanoic Acid: If the chlorination or esterification is incomplete.

  • Pentanoic Anhydride: Formed from the reaction of pentanoyl chloride with unreacted pentanoic acid.

  • Ethyl Pentanoate: If the α-chlorination step is inefficient, direct esterification of pentanoic acid can occur.

  • Diethyl Ether: Can be formed from the reaction of ethanol with the acidic catalyst at elevated temperatures.

  • Polymeric materials: Under harsh conditions, side reactions can lead to the formation of polymeric byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the starting material (pentanoic acid) and the appearance of the product.

  • Gas Chromatography (GC): To quantify the formation of the product and the presence of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture to determine the conversion to the desired product.

Q5: What is the best method for purifying this compound?

A5: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.[4][5] This technique separates the product from lower-boiling impurities and higher-boiling residues. It is crucial to carefully control the distillation conditions to avoid thermal decomposition of the product.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete α-chlorination: Insufficient chlorinating agent or reaction time.1. Ensure a slight molar excess of thionyl chloride is used. Increase the reaction time for the chlorination step and monitor by TLC or GC.
2. Hydrolysis of Intermediates: Presence of water in the reagents or glassware.2. Use freshly distilled and dry reagents and solvents. Ensure all glassware is thoroughly dried before use.
3. Suboptimal temperature control: Temperature too low for the reaction to proceed efficiently or too high, leading to side reactions.3. Carefully control the reaction temperature at each stage. The initial chlorination may require gentle heating, while the esterification is often performed at a moderate temperature.
4. Loss during workup: Inefficient extraction or washing steps.4. Perform extractions with an appropriate solvent multiple times. Minimize the volume of aqueous washes to reduce product loss due to solubility.
Presence of Unreacted Pentanoic Acid in Product 1. Incomplete reaction: Insufficient reaction time or temperature for either the chlorination or esterification step.1. Increase the reflux time for both the chlorination and esterification stages. Ensure the reaction temperature is optimal.
2. Ineffective purification: Inadequate separation during distillation.2. Use a fractional distillation column with sufficient theoretical plates for better separation. Collect fractions over a narrow boiling point range.
Formation of a Dark-Colored Reaction Mixture 1. Decomposition: Overheating during the reaction or distillation.1. Maintain the recommended reaction temperatures. For distillation, use a vacuum to lower the boiling point and prevent thermal decomposition.
2. Side reactions: Polymerization or other degradation pathways.2. Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air. Use purified reagents to avoid catalytic decomposition.
Difficulty in Isolating Pure Product 1. Formation of azeotropes: The product may form azeotropes with solvents or byproducts.1. Consult literature for known azeotropes of similar compounds. Consider using a different solvent for extraction or a different purification method.
2. Similar boiling points of product and impurities: Making separation by distillation difficult.2. Employ a high-efficiency fractional distillation column. Alternatively, consider preparative gas chromatography for small-scale purification.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a one-pot synthesis from pentanoic acid.

Materials:

  • Pentanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Pyridine (catalytic amount)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pentanoic acid. Add a catalytic amount of pyridine. Slowly add thionyl chloride (1.1 to 1.5 molar equivalents) dropwise at room temperature. After the addition is complete, gently heat the mixture to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid peak in IR spectroscopy.

  • Esterification: Cool the reaction mixture to room temperature. Slowly add anhydrous ethanol (2 to 3 molar equivalents) to the flask. Heat the mixture to reflux for another 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Parameter Typical Value
Stoichiometry (Pentanoic acid:SOCl₂:Ethanol) 1 : 1.2 : 2.5
Chlorination Temperature 60-80 °C
Chlorination Time 2-4 hours
Esterification Temperature 70-80 °C
Esterification Time 2-3 hours
Expected Yield 60-80%

Visualizations

Synthesis_Workflow A Pentanoic Acid + Thionyl Chloride (SOCl₂) B Reflux (Chlorination) A->B Catalytic Pyridine C Pentanoyl Chloride (intermediate) B->C D Add Anhydrous Ethanol C->D E Reflux (Esterification) D->E F Crude this compound E->F G Aqueous Workup (Extraction & Washes) F->G H Drying & Solvent Removal G->H I Purification (Fractional Distillation) H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield LowYield Low Yield IncompleteChlorination Incomplete Chlorination LowYield->IncompleteChlorination SideReactions Side Reactions LowYield->SideReactions PurificationLoss Loss During Purification LowYield->PurificationLoss SuboptimalConditions Suboptimal Conditions LowYield->SuboptimalConditions CheckReagents CheckReagents IncompleteChlorination->CheckReagents Check Stoichiometry & Time TempControl TempControl SideReactions->TempControl Optimize Temperature DistillationTechnique DistillationTechnique PurificationLoss->DistillationTechnique Refine Distillation ReactionParameters ReactionParameters SuboptimalConditions->ReactionParameters Adjust Time & Temp

Caption: Troubleshooting logic for low yield in synthesis.

References

Common side reactions of Ethyl 2-chloropentanoate and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-chloropentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary synthetic routes for this compound:

  • Direct Alpha-Chlorination of Ethyl Pentanoate: This method involves the direct chlorination of the starting ester, ethyl pentanoate, at the alpha-position. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often with a radical initiator or under UV irradiation.

  • Esterification of 2-Chloropentanoic Acid: This route involves the esterification of 2-chloropentanoic acid with ethanol (B145695). The acid itself can be synthesized via the Hell-Volhard-Zelinsky reaction from pentanoic acid. The esterification is typically catalyzed by a strong acid like sulfuric acid.[1][2][3]

Q2: What are the most common side reactions observed during the synthesis and handling of this compound?

A2: The most prevalent side reactions are:

  • Dehydrohalogenation (Elimination): Formation of ethyl pentenoate isomers (e.g., ethyl 2-pentenoate and ethyl 3-pentenoate) is a significant side reaction, especially in the presence of a base or upon heating.[4] This is a β-elimination reaction.

  • Hydrolysis: The ester functional group can be hydrolyzed back to 2-chloropentanoic acid and ethanol, particularly in the presence of acid or base and water. The electron-withdrawing effect of the alpha-chlorine atom makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, leading to a faster hydrolysis rate compared to its non-halogenated counterpart.[5]

  • Over-halogenation: During direct chlorination of ethyl pentanoate, it is possible to introduce more than one chlorine atom, leading to dichlorinated byproducts.[6]

  • Nucleophilic Substitution: The chlorine atom at the alpha-position can be substituted by nucleophiles. For example, reaction with water or hydroxide can lead to the formation of ethyl 2-hydroxypentanoate. The steric hindrance from the adjacent ethyl ester group can slow down SN2 reactions.[5][7]

Q3: How can I minimize the formation of elimination byproducts?

A3: To suppress dehydrohalogenation:

  • Use Non-Basic Conditions: Avoid strong bases, as they promote E2 elimination. If a base is required, a weak, non-nucleophilic base is preferable.

  • Control Temperature: Elimination reactions are generally favored at higher temperatures.[4] Running the reaction at the lowest effective temperature can minimize the formation of unsaturated byproducts.

  • Choice of Reagents: When performing reactions with this compound, select reagents that are less prone to acting as strong bases.

Q4: What is the best way to prevent hydrolysis of the ester?

A4: To prevent hydrolysis:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Neutral pH: Work under neutral or slightly acidic conditions during workup and purification. Strong acids and bases will catalyze hydrolysis.

  • Temperature Control: Avoid excessive heating during purification, as this can accelerate hydrolysis, especially if catalytic amounts of acid or base are present.

Troubleshooting Guides

Synthesis Troubleshooting: Direct α-Chlorination of Ethyl Pentanoate
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete reaction.- Increase reaction time.- Ensure sufficient amount of chlorinating agent and initiator.- Check the purity of starting materials.
Product loss during workup.- Perform extractions with care to avoid emulsions.- Ensure complete removal of solvent without evaporating the product.
Formation of significant amounts of dichlorinated products Over-reaction due to harsh conditions or excess chlorinating agent.- Use a stoichiometric amount of the chlorinating agent.[6]- Add the chlorinating agent slowly to the reaction mixture.- Maintain a lower reaction temperature.
Presence of unreacted ethyl pentanoate Insufficient chlorinating agent or initiator.- Increase the amount of chlorinating agent and/or initiator slightly.- Ensure the initiator is active (e.g., fresh AIBN).
Formation of dark-colored byproducts Decomposition at high temperatures or presence of impurities.- Lower the reaction temperature.- Use purified starting materials and solvents.
Synthesis Troubleshooting: Esterification of 2-Chloropentanoic Acid
Observed Issue Potential Cause(s) Recommended Solution(s)
Low conversion to the ester Equilibrium not shifted sufficiently towards the product.- Use a large excess of ethanol.[1]- Remove water as it forms using a Dean-Stark trap or a drying agent.[1]- Increase the amount of acid catalyst.
Insufficient reaction time or temperature.- Increase the reflux time.- Ensure the reaction reaches the appropriate temperature for reflux.
Formation of ethyl 2-hydroxypentanoate Nucleophilic substitution of the chloride by water or ethanol.- Use anhydrous ethanol and reagents.- Avoid prolonged heating at high temperatures.
Difficult separation of product from starting acid Incomplete reaction and similar polarities.- After the reaction, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution) and then perform liquid-liquid extraction.

Experimental Protocols

Key Experiment: Synthesis of this compound via Esterification of 2-Chloropentanoic Acid

This protocol is a representative procedure based on the Fischer esterification of carboxylic acids.[1][2][3]

Materials:

  • 2-Chloropentanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 2-chloropentanoic acid (1 equivalent) and a significant excess of anhydrous ethanol (e.g., 5-10 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst. Vent the separatory funnel frequently to release the pressure from CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by fractional distillation under reduced pressure.

Visualizing Reaction Pathways

To better understand the competing reactions of this compound, the following diagrams illustrate the key pathways.

competing_reactions This compound This compound Ethyl 2-pentenoate Ethyl 2-pentenoate This compound->Ethyl 2-pentenoate Elimination (E2) (Strong Base, Heat) Ethyl 2-hydroxypentanoate Ethyl 2-hydroxypentanoate This compound->Ethyl 2-hydroxypentanoate Substitution (SN2) (Nucleophile, e.g., H2O/OH-) 2-Chloropentanoic Acid 2-Chloropentanoic Acid This compound->2-Chloropentanoic Acid Hydrolysis (H+/OH-)

Caption: Competing reaction pathways for this compound.

synthesis_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Pentanoic Acid Pentanoic Acid 2-Chloropentanoic Acid 2-Chloropentanoic Acid Pentanoic Acid->2-Chloropentanoic Acid Hell-Volhard-Zelinsky Ethyl Pentanoate Ethyl Pentanoate This compound This compound Ethyl Pentanoate->this compound α-Chlorination (e.g., SO2Cl2) 2-Chloropentanoic Acid->this compound Esterification (Ethanol, H+) Crude Product Crude Product Washing (NaHCO3, Brine) Washing (NaHCO3, Brine) Crude Product->Washing (NaHCO3, Brine) Drying (MgSO4) Drying (MgSO4) Washing (NaHCO3, Brine)->Drying (MgSO4) Fractional Distillation Fractional Distillation Drying (MgSO4)->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-Chloropentanoate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of ethyl 2-chloropentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation of this compound?

The alkylation of this compound, an α-halo ester, typically proceeds via a nucleophilic substitution reaction (SN2).[1][2] The process involves the formation of a nucleophile (e.g., an enolate, organocuprate, or Grignard reagent) which then attacks the carbon atom bearing the chlorine, displacing the chloride leaving group to form a new carbon-carbon bond at the α-position.[3][4]

Q2: Why is the choice of base critical in this reaction?

The base is crucial for deprotonating a carbon acid to form a carbanion (enolate), which then acts as the nucleophile.[5] A strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, which can minimize side reactions.[2][5] Weaker bases, such as sodium ethoxide, may establish an equilibrium that doesn't fully favor the enolate, potentially leading to self-condensation or other undesirable pathways.[5]

Q3: What are the most common side reactions to be aware of?

The primary side reactions include:

  • Elimination: Particularly with secondary or tertiary alkylating agents, or when using a strong, sterically hindered base, an E2 elimination reaction can compete with the desired SN2 alkylation, leading to the formation of an alkene.[5][6][7]

  • Dialkylation: If the mono-alkylated product still has an acidic proton at the α-position, a second alkylation can occur. This can be minimized by using a slight excess of the alkylating agent and adding it slowly.[4][5]

  • Hydrolysis: The ester group is sensitive to water, especially under basic or acidic conditions. Ensuring anhydrous conditions is critical to prevent the hydrolysis of the ester to a carboxylic acid.[8][9]

  • Racemization: If the α-carbon is a chiral center, the formation of a planar enolate intermediate can lead to racemization, resulting in a loss of stereochemical control.[10][11]

Q4: How does temperature affect the outcome of the reaction?

Temperature control is essential for selectivity and yield.[12] Enolate formation is often carried out at low temperatures (e.g., -78 °C with LDA) to favor the kinetic enolate and minimize degradation.[5][13] The subsequent alkylation step may require warming to proceed at a reasonable rate.[5] However, excessively high temperatures can favor elimination reactions over substitution.[9][14]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Deprotonation/Enolate Formation Use a sufficiently strong, fresh base (e.g., LDA, NaH). Ensure the reaction is performed under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent quenching the base and enolate.[5][8]
Inactive Alkylating Agent Use a fresh or purified alkylating agent. Alkyl halides can degrade over time. The alkyl group should ideally be primary or methyl for efficient SN2 reaction.[4][7]
Reaction Temperature Too Low While enolate formation is often done at low temperatures, the alkylation step may require warming to room temperature or gentle heating to overcome the activation energy.[5][8] Monitor the reaction by TLC to determine the optimal temperature profile.
Steric Hindrance If using a bulky alkylating agent or if the substrate itself is hindered, the SN2 reaction may be slow. Consider increasing the reaction time, moderately increasing the temperature, or using a less hindered alkylating agent if the synthesis allows.[8]
Reagent Addition Order Ensure the base is added to the this compound solution to form the enolate before the alkylating agent is introduced.
Issue 2: Formation of Multiple Products (Observed by TLC or NMR)
Possible Cause Suggested Solution
Dialkylation Product Observed Use only a slight excess (e.g., 1.05–1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly and at a low temperature to the enolate solution to maintain a low concentration of the electrophile.[5]
Elimination Byproduct (Alkene) This is common with secondary and tertiary alkyl halides.[7][15] Use a primary alkyl halide if possible. Lowering the reaction temperature can also favor the SN2 pathway over elimination.[14]
Unreacted Starting Material Ensure the reaction goes to completion by monitoring with TLC. If necessary, consider using a slight excess of the base and alkylating agent or extending the reaction time.[5]
Hydrolysis of the Ester Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Perform the entire reaction under a dry, inert atmosphere.[8][9]

Data Presentation: Optimizing Reaction Parameters

The choice of base and solvent can significantly influence the reaction's success. The following tables provide a general guide based on established principles of enolate chemistry.

Table 1: Comparison of Common Bases for Enolate Formation

BasepKa of Conj. AcidTypical ConditionsAdvantagesDisadvantages
LDA (Li diisopropylamide)~36-78 °C, THFStrong, non-nucleophilic, bulky; provides rapid and complete enolate formation.[5]Moisture-sensitive; must be freshly prepared or titrated.
NaH (Sodium Hydride)~350 °C to RT, THF/DMFStrong, non-nucleophilic base.Heterogeneous reaction can be slow; requires careful handling (flammable solid).[5]
NaOEt (Sodium Ethoxide)~16RT to Reflux, EtOHInexpensive and easy to handle.Weaker base; establishes an equilibrium which can lead to side reactions like self-condensation.[5][16]
KHMDS (K hexamethyldisilazide)~26-78 °C to RT, THFStrong, non-nucleophilic, bulky base similar to LDA.Moisture-sensitive.

Table 2: Influence of Solvent on Alkylation Reactions

Solvent TypeExamplesEffect on SN2 Alkylation
Polar Aprotic THF, DMF, DMSO, AcetonitrileHighly Recommended . These solvents solvate the cation of the base but not the nucleophilic enolate, increasing its reactivity.[9][14]
Polar Protic Ethanol, Methanol, WaterNot Recommended . These solvents can protonate the enolate, quenching the reaction. They also solvate the nucleophile, reducing its reactivity.[9]
Non-Polar Toluene, HexaneCan be used, but the solubility of ionic intermediates may be low, potentially slowing the reaction. Often used in refluxing conditions.[17]

Experimental Protocols

General Protocol for Alkylation using LDA

This protocol is a general guideline and requires optimization for specific alkylating agents.

1. Materials:

2. Procedure:

  • Enolate Formation:

    • To an oven-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

    • Add this compound (1.0 eq) to the cooled THF.

    • Slowly add LDA solution (1.05 eq) dropwise to the stirred solution.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[5]

  • Alkylation:

    • Add the alkylating agent (1.1 eq) dropwise to the enolate solution at -78 °C.[5]

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.[5]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.[5]

Visualizations

Troubleshooting_Workflow start Low or No Yield Observed check_base Is the base strong enough and handled under anhydrous/inert conditions? start->check_base check_temp Is the reaction temperature optimized for both enolate formation and alkylation? check_base->check_temp Yes solution_base Use fresh, strong base (LDA/NaH). Ensure rigorous anhydrous/inert technique. check_base->solution_base No check_reagent Is the alkylating agent active and suitable (e.g., primary halide)? check_temp->check_reagent Yes solution_temp Maintain low temp (-78°C) for enolate formation, then warm gradually for alkylation step. Monitor via TLC. check_temp->solution_temp No solution_reagent Use fresh alkylating agent. Switch to a primary halide to avoid elimination. check_reagent->solution_reagent No optimized Reaction Optimized check_reagent->optimized Yes solution_base->check_temp solution_temp->check_reagent solution_reagent->optimized

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Dry Glassware Inert Atmosphere (Ar/N2) cool Cool to -78 °C setup->cool add_ester Add Ethyl 2-chloropentanoate cool->add_ester add_base Add Base (LDA) dropwise add_ester->add_base enolate Stir 1h (Enolate Formation) add_base->enolate add_alkyl Add Alkyl Halide dropwise enolate->add_alkyl warm Warm to RT Stir 2-12h (Monitor) add_alkyl->warm quench Quench (aq. NH4Cl) warm->quench extract Extract (EtOAc) quench->extract purify Dry, Concentrate & Purify extract->purify

Caption: General experimental workflow for alkylation.

Side_Reactions start Enolate of this compound + Alkyl Halide (R-X) sn2 Desired C-Alkylation (SN2) start->sn2 e2 Elimination (E2) start->e2 dialkylation Dialkylation sn2->dialkylation If α-H remains cond_sn2 Primary R-X Low Temperature sn2->cond_sn2 cond_e2 Secondary/Tertiary R-X Bulky Base High Temperature e2->cond_e2 cond_dialkylation Excess R-X Product still acidic dialkylation->cond_dialkylation

Caption: Competing reaction pathways in alkylation.

References

Technical Support Center: Purification of Ethyl 2-chloropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-chloropentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities in your crude this compound will largely depend on the synthetic route employed. The two most common methods for its synthesis are:

  • Esterification of 2-chloropentanoic acid with ethanol (B145695): This reaction is typically acid-catalyzed.

  • Reaction of 2-chloropentanoyl chloride with ethanol: This is a more reactive pathway.

Based on these synthetic routes, the following are the most probable impurities:

  • Unreacted Starting Materials:

    • 2-chloropentanoic acid

    • 2-chloropentanoyl chloride

    • Ethanol

  • Byproducts:

    • Water (from esterification)

    • Hydrogen chloride (from the reaction with the acid chloride, which can further react)

    • Diethyl ether (if ethanol reacts with the acid catalyst at high temperatures)

    • Ethyl pentanoate (if the starting material contained unchlorinated pentanoic acid)

  • Degradation Products:

    • 2-hydroxypentanoic acid derivatives (if hydrolysis of the C-Cl bond occurs)

    • Pentanoic acid derivatives (if reduction of the C-Cl bond occurs)

Q2: My final product has a low purity after simple distillation. What can I do to improve it?

A2: If simple distillation is proving insufficient, it is likely due to the presence of impurities with boiling points close to that of this compound. To enhance purity, consider the following strategies:

  • Fractional Vacuum Distillation: This is the most effective method for separating compounds with close boiling points. By reducing the pressure, the boiling points of all components are lowered, which helps to prevent thermal degradation of the product. The extended surface area of a fractionating column allows for multiple theoretical plates of separation.

  • Liquid-Liquid Extraction: Before distillation, an aqueous wash can remove many impurities. A wash with a weak base like sodium bicarbonate solution will remove acidic impurities such as residual 2-chloropentanoic acid and HCl.

  • Column Chromatography: For very high purity requirements, flash column chromatography is an excellent option for removing structurally similar impurities.

Q3: I'm observing degradation of my product during distillation. How can I prevent this?

A3: Alpha-chloro esters can be susceptible to degradation at elevated temperatures. To minimize this, the following precautions are recommended:

  • Use Vacuum Distillation: Lowering the pressure significantly reduces the required temperature for distillation, thereby minimizing the risk of thermal decomposition.

  • Maintain an Inert Atmosphere: Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Minimize Heating Time: Do not heat the distillation flask for longer than necessary. Once the desired fraction is collected, cool the flask promptly.

Q4: How can I effectively remove residual acidic impurities?

A4: Acidic impurities, such as 2-chloropentanoic acid or HCl, can be effectively removed by performing a liquid-liquid extraction with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is generally recommended over stronger bases like sodium hydroxide (B78521) (NaOH) to avoid potential hydrolysis of the ester functional group.

Q5: What are the best analytical methods to assess the purity of this compound?

A5: Gas Chromatography (GC) is the most suitable analytical technique for determining the purity of volatile compounds like this compound.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method provides excellent quantitative data on the percentage of your main product and any volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both identifying and quantifying impurities. The mass spectrometer provides structural information about unknown peaks in your chromatogram.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities Boiling points of the product and impurities are very close.Use a longer fractionating column with a higher number of theoretical plates. Perform the distillation under vacuum to increase the boiling point differences.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration on the column. The distillate should be collected at a rate of 1-2 drops per second.
Product Decomposing in the Distillation Flask The distillation temperature is too high.Use vacuum distillation to lower the boiling point. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation.
Bumping or Uneven Boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
No Product Distilling Over The system is not properly sealed, leading to a loss of vacuum.Check all joints and connections for leaks. Ensure all glassware is properly greased.
The heating temperature is too low.Gradually increase the temperature of the heating mantle.
Liquid-Liquid Extraction
Problem Possible Cause(s) Suggested Solution(s)
Formation of an Emulsion Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Poor Phase Separation The densities of the organic and aqueous layers are too similar.Add a small amount of a solvent with a significantly different density (e.g., more of the organic solvent or brine) to improve separation.
Loss of Product in the Aqueous Layer The product has some solubility in the aqueous phase.Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Data Presentation

Boiling Points of this compound and Potential Impurities
Compound Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg)
This compound164.63~180-185 (estimated)
2-Chloropentanoic acid136.57215-217
Pentanoyl chloride120.58127-128
Ethyl pentanoate130.18145-146
Ethanol46.0778

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Fractional Vacuum Distillation

Objective: To remove acidic impurities and purify this compound by fractional vacuum distillation.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Fractional distillation apparatus (including a fractionating column, condenser, receiving flasks, and vacuum source)

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Liquid-Liquid Extraction: a. Dissolve the crude this compound in an equal volume of diethyl ether and transfer to a separatory funnel. b. Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the wash with NaHCO₃ solution. f. Wash the organic layer with an equal volume of brine. g. Drain the organic layer into a clean, dry Erlenmeyer flask. h. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. i. Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude, washed product.

  • Fractional Vacuum Distillation: a. Assemble the fractional distillation apparatus, ensuring all glassware is dry. b. Add the crude, washed this compound and a magnetic stir bar to the distillation flask. c. Apply vacuum to the system and begin heating the distillation flask gently with a heating mantle. d. Slowly increase the temperature until the product begins to distill. e. Collect any low-boiling impurities in a separate receiving flask. f. Change the receiving flask and collect the main fraction of this compound at a constant temperature and pressure. g. Stop the distillation once the temperature begins to rise or drop significantly, or when only a small amount of residue remains in the distillation flask.

Protocol 2: Purity Assessment by GC-MS

Objective: To determine the purity and identify any impurities in the purified this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., DB-5 or equivalent)

Procedure:

  • Sample Preparation: a. Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. b. Use a suitable temperature program to separate the components. A typical program might be:

    • Initial temperature: 60°C, hold for 2 minutes.
    • Ramp: 10°C/min to 250°C.
    • Hold: 5 minutes at 250°C. c. The mass spectrometer should be set to scan a mass range appropriate for the expected product and impurities (e.g., m/z 40-300).

  • Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC) to determine the relative percentage of each component. b. Analyze the mass spectrum of each impurity peak and compare it to a library of known spectra (e.g., NIST) to identify the impurities.

Mandatory Visualization

PurificationWorkflow crude Crude Ethyl 2-chloropentanoate extraction Liquid-Liquid Extraction (NaHCO3 wash) crude->extraction drying Drying (MgSO4) extraction->drying Organic Layer acidic_impurities Acidic Impurities (e.g., 2-chloropentanoic acid) extraction->acidic_impurities Aqueous Layer distillation Fractional Vacuum Distillation drying->distillation pure_product Pure Ethyl 2-chloropentanoate distillation->pure_product Main Fraction low_boiling Low-Boiling Impurities (e.g., Ethanol) distillation->low_boiling First Fraction high_boiling High-Boiling Impurities distillation->high_boiling Residue

Caption: Purification workflow for this compound.

TroubleshootingLogic start Low Purity after Simple Distillation check_bp Are boiling points of impurities close? start->check_bp check_acidic Are acidic impurities present? check_bp->check_acidic No fractional_dist Use Fractional Vacuum Distillation check_bp->fractional_dist Yes lle Perform Liquid-Liquid Extraction (NaHCO3) check_acidic->lle Yes chromatography Consider Flash Chromatography check_acidic->chromatography No lle->fractional_dist

Thermal decomposition of Ethyl 2-chloropentanoate and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the thermal decomposition and stability of Ethyl 2-chloropentanoate. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the likely degradation products of this compound under thermal stress?

The primary thermal decomposition products are expected to be hydrogen chloride (HCl) and a mixture of ethyl pentenoate isomers (e.g., ethyl pent-2-enoate, ethyl pent-3-enoate). Under more severe conditions or in the presence of oxygen, further degradation to smaller volatile molecules, carbon monoxide, and carbon dioxide can occur. In the presence of water, hydrolysis to 2-chloropentanoic acid and ethanol (B145695) is also a possibility.

Q3: How can I monitor the thermal decomposition of this compound?

The thermal stability and decomposition can be effectively monitored using the following techniques:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and mass loss profile.

  • Differential Scanning Calorimetry (DSC): To identify endothermic or exothermic events associated with decomposition.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile decomposition products.

Q4: What are the recommended storage conditions for this compound to ensure stability?

To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is also advisable to protect it from direct sunlight. The compound should be kept away from incompatible materials such as strong oxidizing agents and strong bases.

Q5: In the context of drug development, what stability issues should I be aware of?

In a drug development setting, it is crucial to understand the stability of this compound under various stress conditions as outlined in ICH guidelines for forced degradation studies. Key concerns include:

  • Hydrolytic stability: Degradation in aqueous solutions at different pH values.

  • Oxidative stability: Degradation in the presence of oxidizing agents.

  • Photostability: Degradation upon exposure to light.

  • Thermal stability: Degradation at elevated temperatures.

These studies are essential for identifying potential degradants that could affect the safety and efficacy of a drug product and for developing stability-indicating analytical methods.[3]

Troubleshooting Guides

Problem 1: Unexpected peaks in GC-MS analysis of a sample containing this compound.

  • Possible Cause 1: Thermal decomposition in the GC inlet.

    • Troubleshooting Step: Lower the inlet temperature. For thermally labile compounds, it's crucial to use the lowest possible inlet temperature that still allows for efficient volatilization.[4]

  • Possible Cause 2: On-column degradation.

    • Troubleshooting Step: Ensure the GC column is inert and has no active sites. Consider using a column with a different stationary phase.

  • Possible Cause 3: Sample degradation prior to analysis.

    • Troubleshooting Step: Verify the storage conditions of the sample. If the sample was exposed to heat or incompatible substances, degradation may have occurred. Analyze a freshly prepared sample.

Problem 2: TGA shows mass loss at a lower temperature than expected.

  • Possible Cause 1: Presence of impurities.

    • Troubleshooting Step: Analyze the sample purity using a suitable technique like GC-MS or HPLC. Impurities can catalyze decomposition.

  • Possible Cause 2: Inappropriate TGA parameters.

    • Troubleshooting Step: A very slow heating rate might show decomposition at a lower temperature. Conversely, a very fast heating rate might shift the decomposition to a higher temperature. Use a standard heating rate (e.g., 10 °C/min) for initial analysis.

  • Possible Cause 3: Reactive atmosphere in the TGA.

    • Troubleshooting Step: If the analysis is performed in air, oxidative degradation may occur at a lower temperature than thermal decomposition in an inert atmosphere (e.g., nitrogen). Run the analysis under a nitrogen atmosphere to assess thermal stability alone.

Problem 3: DSC curve shows a complex pattern of peaks.

  • Possible Cause 1: Multiple thermal events.

    • Troubleshooting Step: The DSC curve may be showing a combination of events such as melting, evaporation, and decomposition. Correlate the DSC data with TGA data to distinguish between events with and without mass loss. For example, melting is an endothermic event with no mass loss, while decomposition is often accompanied by a mass loss.[1]

  • Possible Cause 2: Sample interaction with the DSC pan.

    • Troubleshooting Step: Ensure the sample is not reacting with the aluminum or other material of the DSC pan. Consider using a different type of pan (e.g., gold-plated) for highly reactive samples.

Data Presentation

Table 1: Hypothetical Thermal Analysis Data for this compound

ParameterValueTechniqueConditions
Onset of Decomposition (Tonset)~145 °CTGA10 °C/min, Nitrogen atmosphere
Major Mass Loss Step145-190 °CTGA10 °C/min, Nitrogen atmosphere
Decomposition Enthalpy (ΔHd)-85 J/g (Exothermic)DSC10 °C/min, Nitrogen atmosphere

Note: This data is illustrative and should be confirmed by experimental analysis.

Table 2: Potential Degradation Products of this compound Identified by GC-MS

Retention Time (min)Compound NameMolecular WeightKey Mass Fragments (m/z)
(Hypothetical)Ethyl pent-2-enoate128.17128, 113, 83, 55
(Hypothetical)Ethyl pent-3-enoate128.17128, 99, 83, 55
(Hypothetical)2-Chloropentanoic acid136.56136, 101, 91, 45

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of decomposition from the resulting mass vs. temperature curve.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 25 °C, then ramp up to 250 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the heat flow curve for endothermic or exothermic events. Integrate the peak areas to determine the enthalpy changes.

Protocol 3: GC-MS Analysis of Thermal Decomposition Products

  • Sample Preparation (Headspace Analysis):

    • Place a small, known amount of this compound into a headspace vial.

    • Seal the vial and heat it in a headspace autosampler at a temperature below the decomposition onset determined by TGA (e.g., 120 °C) for a set time (e.g., 15 minutes) to analyze for volatile impurities.

    • To analyze decomposition products, heat a separate vial at a temperature above the decomposition onset (e.g., 160 °C).

  • GC-MS Parameters (Illustrative):

    • GC System: Gas chromatograph with a mass selective detector.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 200 °C (or lower to prevent on-column degradation).

    • Oven Program: 40 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters: Scan range 35-350 amu, electron ionization (EI) at 70 eV.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).

Visualizations

Thermal_Decomposition_Pathway E2CP This compound TS Transition State E2CP->TS Heat (Δ) Products Products TS->Products HCl Hydrogen Chloride (HCl) Products->HCl EP Ethyl pentenoate (isomer mixture) Products->EP

Caption: Plausible thermal decomposition pathway for this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome Acid/Base Hydrolysis Acid/Base Hydrolysis Oxidation Oxidation Photolysis Photolysis Thermal Stress Thermal Stress HPLC/UPLC HPLC/UPLC GC-MS GC-MS LC-MS LC-MS Identify Degradants Identify Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Determine Shelf-life Determine Shelf-life This compound This compound Forced Degradation Studies Forced Degradation Studies This compound->Forced Degradation Studies Analysis Analysis Forced Degradation Studies->Analysis Outcome Outcome Analysis->Outcome

Caption: General workflow for stability testing in drug development.

Troubleshooting_Tree Start Unexpected Results in Analysis (e.g., extra peaks, early decomposition) CheckSample Check Sample Integrity (Purity, Storage) Start->CheckSample CheckInstrument Check Instrument Parameters (e.g., GC inlet temp, TGA atmosphere) Start->CheckInstrument SampleOK Sample OK? CheckSample->SampleOK InstrumentOK Parameters OK? CheckInstrument->InstrumentOK SampleOK->InstrumentOK Yes Rerun Rerun with Fresh Sample SampleOK->Rerun No Adjust Adjust Parameters and Rerun InstrumentOK->Adjust No Investigate Investigate Degradation Pathway InstrumentOK->Investigate Yes

References

Technical Support Center: Managing Stereochemistry in Reactions of Ethyl 2-chloropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing stereochemistry in reactions involving Ethyl 2-chloropentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions (FAQs) related to achieving desired stereochemical outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling the stereochemistry of reactions with this compound?

A1: this compound possesses a chiral center at the C2 position, making stereochemical control a critical aspect of its reactivity. The primary challenges include:

  • Racemization: The α-proton is acidic and can be abstracted by bases, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity.[1][2]

  • Competing Reactions: Nucleophilic substitution (S(_N)2) and elimination (E2) reactions are often in competition. While S(_N)2 reactions can proceed with inversion of configuration, E2 reactions lead to the formation of alkenes.[3]

  • Achieving High Enantioselectivity: Obtaining a high enantiomeric excess (e.e.) of the desired stereoisomer requires careful selection of reagents, catalysts, and reaction conditions.

Q2: How can I favor the S(_N)2 reaction over the E2 elimination?

A2: To favor the S(_N)2 pathway, which allows for stereochemical control, consider the following strategies:

  • Nucleophile Choice: Use a strong, non-bulky nucleophile. Bulky nucleophiles can sterically hinder the backside attack required for S(_N)2 and will favor proton abstraction, leading to the E2 product.

  • Solvent Selection: Employ a polar aprotic solvent such as acetone, DMSO, or DMF. These solvents solvate the cation of the nucleophile but not the anion, leaving the nucleophile more reactive for substitution.

  • Temperature: Lower reaction temperatures generally favor the S(_N)2 reaction over the E2 reaction, as the activation energy for elimination is typically higher.

Q3: I am observing significant racemization in my reaction. What are the likely causes and how can I prevent it?

A3: Racemization is a common issue and is often caused by factors that promote the formation of a planar enolate intermediate.

  • Strongly Basic Conditions: The use of strong, hard bases can lead to deprotonation at the α-carbon.

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for enolization.[2]

  • Prolonged Reaction Times: Extended exposure to even mildly basic or acidic conditions can lead to gradual racemization.

To prevent racemization:

  • Use Mild Reaction Conditions: Opt for reactions that proceed under neutral or near-neutral pH and at lower temperatures.

  • Careful Choice of Base: If a base is necessary, use a non-nucleophilic, sterically hindered base that is less likely to deprotonate the α-carbon.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion.

  • Purification Conditions: Be mindful of the pH during workup and chromatography. Silica (B1680970) gel is acidic and can cause racemization. Consider using deactivated silica or a different stationary phase like alumina.[1]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.) in Nucleophilic Substitution

If you are performing a nucleophilic substitution reaction and obtaining a low e.e., consult the following troubleshooting guide.

Potential Cause Troubleshooting Step Rationale
Partial Racemization Use a milder, non-nucleophilic base if proton scavenging is needed. Lower the reaction temperature.Strong bases and high temperatures can cause enolization and racemization.
S(_N)1 Pathway Competition Use a polar aprotic solvent (e.g., acetone, acetonitrile) instead of a polar protic solvent (e.g., ethanol, water).Polar protic solvents can stabilize the carbocation intermediate of the S(_N)1 pathway, which leads to racemization.
Impure Starting Material Verify the enantiomeric purity of your starting (R)- or (S)-Ethyl 2-chloropentanoate using chiral GC or HPLC.The final product's e.e. cannot exceed that of the starting material.
Inaccurate e.e. Determination Ensure your chiral chromatography method is properly validated for the product.Improper separation of enantiomers will lead to inaccurate e.e. values.

Experimental Protocols

Protocol 1: Stereospecific Synthesis of Ethyl (S)-2-azidopentanoate via S(_N)2 Reaction

This protocol describes the synthesis of Ethyl (S)-2-azidopentanoate from (R)-Ethyl 2-chloropentanoate with inversion of configuration.

Materials:

  • (R)-Ethyl 2-chloropentanoate

  • Sodium azide (B81097) (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-Ethyl 2-chloropentanoate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Expected Outcome: The reaction proceeds via an S(_N)2 mechanism, resulting in the inversion of the stereocenter. Starting with (R)-Ethyl 2-chloropentanoate, the expected product is (S)-Ethyl 2-azidopentanoate with high enantiomeric excess.

Protocol 2: Enantioselective Reduction of Ethyl 2-oxopentanoate (B1239548) to Ethyl (S)-2-hydroxypentanoate using a Chiral Reducing Agent

While not a reaction of this compound itself, this protocol is relevant for the stereoselective synthesis of a potential downstream product and illustrates the principles of using chiral reagents. A common method for such transformations is the Corey-Bakshi-Shibata (CBS) reduction.

Materials:

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the CBS catalyst (0.1 eq) and anhydrous THF.

  • Cool the solution to 0 °C and slowly add BMS (0.6 eq). Stir for 10 minutes.

  • In a separate flask, dissolve Ethyl 2-oxopentanoate (1.0 eq) in anhydrous THF and cool to -30 °C.

  • Slowly add the substrate solution to the catalyst-borane complex via cannula.

  • Stir the reaction at -30 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature and add 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over MgSO(_4).

  • Purify by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Quantitative Data for Analogous Reductions:

The following table presents typical results for the CBS reduction of similar ketoesters, demonstrating the high enantioselectivity achievable.

SubstrateChiral CatalystProductYield (%)e.e. (%)
Ethyl benzoylformate(S)-CBS(S)-Ethyl mandelate95>98
Ethyl pyruvate(S)-CBS(S)-Ethyl lactate9296

Visualizations

sn2_vs_e2 start This compound sn2 SN2 Pathway start->sn2 Strong, non-bulky nucleophile Polar aprotic solvent Low temperature e2 E2 Pathway start->e2 Strong, bulky base Higher temperature inversion Inversion of Stereochemistry sn2->inversion alkene Alkene Formation e2->alkene

Caption: Decision pathway for favoring S(_N)2 over E2 reactions.

troubleshooting_racemization start Low Enantiomeric Excess Observed q1 Are you using a strong base or high temperature? start->q1 a1_yes Use milder base and/or lower temperature q1->a1_yes Yes q2 Is a protic solvent being used? q1->q2 No end Improved Enantiomeric Excess a1_yes->end a2_yes Switch to a polar aprotic solvent q2->a2_yes Yes q3 Is the starting material enantiopure? q2->q3 No a2_yes->end a3_no Purify starting material or use a new batch q3->a3_no No q3->end Yes a3_no->end

References

Technical Support Center: Chiral Integrity of Ethyl 2-Chloropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chiral ethyl 2-chloropentanoate. The focus is on preventing racemization during chemical reactions to maintain the stereochemical purity of this important chiral building block.

Troubleshooting Guide

This guide addresses common issues encountered during the use of enantiomerically enriched this compound in synthesis.

Problem 1: Significant loss of enantiomeric excess (ee) after a substitution reaction.

Potential Cause Recommended Solution Explanation
Strongly basic or acidic conditions Use mild, non-nucleophilic bases (e.g., proton sponge, DIPEA in moderation) or avoid strong acids. Maintain a neutral pH during workup using a buffered solution.[1][2]Acidic or basic conditions can catalyze the formation of a planar enol or enolate intermediate, leading to racemization.[1][2]
High reaction temperature Perform the reaction at the lowest effective temperature. Consider extending the reaction time at a lower temperature.Elevated temperatures provide the activation energy for racemization pathways.[3]
Polar, protic solvents Favor the use of non-polar or polar aprotic solvents (e.g., toluene (B28343), THF, acetonitrile).Polar protic solvents can facilitate the formation of a carbocation intermediate (SN1 pathway), which is planar and leads to racemization.[2][3]
Prolonged reaction time Monitor the reaction closely (e.g., by TLC, GC) and quench it as soon as the starting material is consumed.The longer the chiral center is exposed to conditions that can induce racemization, the greater the loss of stereochemical integrity.

Problem 2: Racemization observed after purification by column chromatography.

Potential Cause Recommended Solution Explanation
Acidic stationary phase (silica gel) Deactivate the silica (B1680970) gel by pre-treating it with a solution of triethylamine (B128534) in the eluent (e.g., 0.1-1% triethylamine). Alternatively, use a less acidic stationary phase like neutral or basic alumina (B75360).The inherent acidity of silica gel can catalyze enolization and subsequent racemization on the column.[2]
Prolonged contact time with the stationary phase Optimize the chromatography conditions for rapid elution.Minimizing the time the compound spends on the acidic stationary phase reduces the opportunity for racemization.

Problem 3: Inconsistent results in nucleophilic substitution reactions.

| Potential Cause | Recommended Solution | Explanation | | Competing SN1 and SN2 pathways | Employ conditions that strongly favor the SN2 mechanism, which proceeds with inversion of configuration and minimizes racemization. This includes using aprotic solvents and a high concentration of the nucleophile. | The SN1 reaction proceeds through a planar carbocation, leading to racemization, while the SN2 reaction is stereospecific.[4] | | Use of a strong, sterically hindered base | In cases where a base is required, a less hindered base may be preferable to avoid elimination (E2) side reactions, which can sometimes be associated with conditions that also favor racemization. | Strongly basic and hindered nucleophiles can lead to a higher proportion of elimination products.[5] | | Lack of control over reaction environment | Consider using Phase-Transfer Catalysis (PTC) for reactions involving a soluble organic substrate and a water-soluble nucleophile. | PTC can facilitate the reaction at the interface of two phases under milder conditions, often with high stereoselectivity.[6][7] |

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The primary mechanism for racemization of this compound, an α-halo ester, is through the formation of a planar intermediate. Under basic conditions, a proton can be abstracted from the α-carbon to form a planar enolate. Under acidic conditions, protonation of the carbonyl oxygen can be followed by deprotonation at the α-carbon to form a planar enol.[1][2][8] Once this achiral, planar intermediate is formed, reprotonation can occur from either face of the double bond with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers (a racemic mixture).[1][8] A secondary mechanism, particularly in polar protic solvents, is the formation of a planar carbocation at the α-carbon via an SN1-type process.[2][3]

Q2: Which reaction conditions are most critical to control to prevent racemization?

A2: The most critical reaction conditions to control are pH, temperature, and solvent choice. Exposure to strong acids or bases, high temperatures, and the use of polar protic solvents are the most common culprits for racemization.[1][2][3]

Q3: How can Phase-Transfer Catalysis (PTC) help prevent racemization?

A3: Phase-Transfer Catalysis is a powerful technique for conducting reactions between reactants in immiscible phases (e.g., an organic and an aqueous phase).[6] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a nucleophile from the aqueous phase to the organic phase to react with the substrate.[6][7] This method offers several advantages for preventing racemization:

  • Milder Reaction Conditions: PTC often allows reactions to proceed at lower temperatures and with weaker bases, reducing the likelihood of racemization.[6]

  • Controlled Environment: The reaction occurs in the organic phase where the concentration of water and other protic species is low, disfavoring racemization pathways.

  • Enhanced Stereoselectivity: Chiral phase-transfer catalysts can create a chiral environment around the reacting species, leading to high enantioselectivity in the product.[9]

Q4: Are there any recommended analytical techniques to monitor the enantiomeric purity of this compound?

A4: Yes, the most common and reliable method for determining the enantiomeric excess (ee) of chiral compounds like this compound is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.

Data on Factors Influencing Racemization

The following table summarizes the expected impact of various experimental parameters on the stereochemical outcome of reactions involving this compound.

Parameter Condition Favoring Racemization Condition Preserving Stereochemistry Expected Enantiomeric Excess (ee)
pH Strong Acid or Strong BaseNeutral (pH ~7) or Mild BaseHigh
Temperature High (> 50 °C)Low (0 °C to room temperature)High
Solvent Polar Protic (e.g., Ethanol, Water)Aprotic (e.g., Toluene, THF, CH₂Cl₂)High
Nucleophile Weak, in low concentrationStrong, in high concentration (favors SN2)High
Catalysis None or acid/base catalysisPhase-Transfer Catalysis (especially with chiral catalysts)Very High (up to >98%)[10]

Key Experimental Protocols

Protocol 1: General Stereoretentive Nucleophilic Substitution using Phase-Transfer Catalysis

This protocol describes a general method for the substitution of the chloride in this compound with a nucleophile (Nu⁻) while minimizing racemization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine enantiomerically pure this compound (1.0 eq.) and a non-polar aprotic solvent such as toluene.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the nucleophilic salt (e.g., NaN₃, KCN; 1.5 eq.) in water.

  • Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) (0.1 eq.), to the biphasic mixture.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or GC. Vigorous stirring is crucial to maximize the interfacial area between the two phases.[11]

  • Work-up: Upon completion, separate the organic layer. Wash the organic phase with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the product by flash chromatography using a deactivated stationary phase if necessary.

Protocol 2: Synthesis of Enantiomerically Enriched Ethyl (S)-2-azidopentanoate

This protocol is a specific application of the general PTC method for the synthesis of an azide (B81097), a versatile intermediate.

  • Reaction Mixture: To a solution of (R)-ethyl 2-chloropentanoate (1.0 g, 6.07 mmol) in toluene (20 mL), add a solution of sodium azide (0.59 g, 9.11 mmol) in water (10 mL).

  • Catalyst: Add tetrabutylammonium bromide (0.196 g, 0.61 mmol) to the mixture.

  • Heating and Monitoring: Heat the mixture to 50 °C and stir vigorously for 12-18 hours. Monitor the disappearance of the starting material by GC-MS.

  • Isolation: Cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (30 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Analysis: The crude product can be purified by column chromatography on neutral alumina to yield ethyl (S)-2-azidopentanoate. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Racemization Mechanism of this compound

Caption: Mechanism of racemization via a planar enol/enolate intermediate.

Troubleshooting Workflow for Loss of Enantiomeric Excess

troubleshooting_workflow Start Loss of ee% detected CheckReaction Review Reaction Conditions Start->CheckReaction CheckPurification Review Purification Method Start->CheckPurification Temp High Temperature? CheckReaction->Temp Silica Standard Silica Gel? CheckPurification->Silica pH Strong Acid/Base? Temp->pH No Sol_Temp Lower Temperature Temp->Sol_Temp Yes Solvent Polar Protic Solvent? pH->Solvent No Sol_pH Use Mild Conditions / PTC pH->Sol_pH Yes Sol_Solvent Use Aprotic Solvent Solvent->Sol_Solvent Yes End Stereochemistry Preserved Solvent->End No Sol_Silica Use Neutralized Silica or Alumina Silica->Sol_Silica Yes Silica->End No Sol_Temp->End Sol_pH->End Sol_Solvent->End Sol_Silica->End

Caption: Troubleshooting logic for unexpected racemization.

Experimental Workflow for Phase-Transfer Catalysis

ptc_workflow cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase Substrate This compound Catalyst_Org Q⁺Nu⁻ (Catalyst-Nucleophile Complex) Substrate->Catalyst_Org Reaction Product Substituted Product Catalyst_Org->Product Catalyst_Aq Q⁺Cl⁻ (Catalyst) Catalyst_Org->Catalyst_Aq Transfers to Aqueous Phase Nucleophile Na⁺Nu⁻ (Nucleophile Salt) Nucleophile->Catalyst_Org Transfers to Organic Phase Catalyst_Aq->Nucleophile Ion Exchange

Caption: Phase-Transfer Catalysis workflow for stereoretentive substitution.

References

Identification of byproducts in Ethyl 2-chloropentanoate reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Ethyl 2-chloropentanoate. The focus is on the identification of common byproducts using NMR spectroscopy.

Troubleshooting Guide & FAQs

Q1: My reaction produced a mixture of products. What are the likely byproducts I should be looking for?

A1: Reactions with this compound, a secondary alkyl halide, can yield both substitution and elimination byproducts, depending on the reaction conditions. The most common byproducts are:

  • Substitution Product: Ethyl 2-hydroxypentanoate, formed when the chlorine atom is replaced by a hydroxyl group. This is more likely to occur with a weak base or a good nucleophile in a polar protic solvent.

  • Elimination Products (E2/E1): Isomers of ethyl pentenoate are formed through the removal of a proton and the chloride ion. The major elimination products are typically Ethyl pent-2-enoate (both E and Z isomers) and Ethyl pent-3-enoate. Strong, bulky bases favor elimination reactions.

Q2: I see unexpected peaks in my ¹H NMR spectrum. How can I identify the specific byproducts?

A2: Careful analysis of the chemical shifts and coupling constants in your ¹H NMR spectrum is crucial for identifying byproducts. Refer to the data table below for characteristic shifts. Here are some key signals to look for:

  • Ethyl 2-hydroxypentanoate: A multiplet around 4.0-4.2 ppm for the proton on the carbon bearing the hydroxyl group (CH-OH). The hydroxyl proton itself will appear as a broad singlet, which can exchange with D₂O.

  • Ethyl pent-2-enoate (E/Z isomers): Look for vinylic protons in the region of 5.8-7.0 ppm. The large coupling constant (J ≈ 15 Hz) for the proton at the 3-position is characteristic of the E-isomer. The Z-isomer will have a smaller coupling constant (J ≈ 10 Hz).

  • Ethyl pent-3-enoate: Vinylic protons will appear around 5.4-5.8 ppm. The signal for the protons at the 2-position will be a doublet of triplets.

Q3: How can ¹³C NMR help in confirming the identity of the byproducts?

A3: ¹³C NMR provides complementary information to ¹H NMR and is particularly useful for identifying the carbon skeleton of the byproducts.

  • Ethyl 2-hydroxypentanoate: The carbon attached to the hydroxyl group will appear around 68-72 ppm.

  • Ethyl pent-2-enoate isomers: Look for two signals in the vinylic region (120-150 ppm). The carbonyl carbon will be slightly downfield compared to the starting material.

  • Ethyl pent-3-enoate: Two vinylic carbons will be present in the 120-135 ppm region.

Q4: What reaction conditions favor the formation of the substitution product over elimination products?

A4: To favor substitution (Sₙ2 or Sₙ1), you should use:

  • A good nucleophile that is a weak base: Examples include I⁻, Br⁻, RS⁻, N₃⁻, and RCOO⁻.

  • Polar aprotic solvents for Sₙ2: such as acetone, DMSO, or DMF.

  • Polar protic solvents for Sₙ1: such as water, alcohols, or carboxylic acids, which can also act as the nucleophile.

  • Lower temperatures: Higher temperatures tend to favor elimination.

Q5: How can I promote the formation of elimination products?

A5: To favor elimination (E2), you should use:

  • A strong, sterically hindered base: Examples include potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).

  • A non-polar solvent: such as THF or toluene.

  • Higher temperatures: Increased temperature generally favors elimination over substitution.

Data Presentation: NMR Chemical Shifts

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts (ppm) for this compound and its potential byproducts in CDCl₃. Note: Actual chemical shifts can vary depending on the solvent and concentration.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Ethyl group: ~1.3 (t, 3H), ~4.2 (q, 2H)Pentyl chain: ~0.9 (t, 3H), ~1.5 (m, 2H), ~1.9 (m, 2H), ~4.3 (t, 1H, -CHCl)Ethyl group: ~14.1, ~61.5Pentyl chain: ~13.5, ~19.0, ~34.5, ~58.0 (-CHCl), ~169.0 (C=O)
Ethyl 2-hydroxypentanoate Ethyl group: ~1.2 (t, 3H), ~4.1 (q, 2H)Pentyl chain: ~0.9 (t, 3H), ~1.4 (m, 2H), ~1.7 (m, 2H), ~4.1 (m, 1H, -CHOH), ~2.5 (br s, 1H, -OH)Ethyl group: ~14.2, ~61.0Pentyl chain: ~13.8, ~18.7, ~36.0, ~70.0 (-CHOH), ~174.0 (C=O)
Ethyl (E)-pent-2-enoate Ethyl group: ~1.3 (t, 3H), ~4.2 (q, 2H)Pentyl chain: ~1.1 (t, 3H), ~2.2 (m, 2H), ~5.8 (d, J≈15 Hz, 1H, =CH-CO), ~6.9 (dt, J≈15, 7 Hz, 1H, -CH=)Ethyl group: ~14.3, ~60.2Pentyl chain: ~12.2, ~25.5, ~121.5 (=CH-CO), ~149.0 (-CH=), ~166.5 (C=O)
Ethyl (Z)-pent-2-enoate Ethyl group: ~1.3 (t, 3H), ~4.1 (q, 2H)Pentyl chain: ~1.0 (t, 3H), ~2.6 (m, 2H), ~5.8 (d, J≈10 Hz, 1H, =CH-CO), ~6.2 (dt, J≈10, 7 Hz, 1H, -CH=)Ethyl group: ~14.2, ~60.0Pentyl chain: ~13.0, ~21.0, ~121.0 (=CH-CO), ~148.0 (-CH=), ~166.0 (C=O)
Ethyl pent-3-enoate Ethyl group: ~1.2 (t, 3H), ~4.1 (q, 2H)Pentyl chain: ~1.7 (d, 3H), ~3.0 (d, 2H, -CH₂-CO), ~5.5 (m, 2H, -CH=CH-)Ethyl group: ~14.2, ~60.5Pentyl chain: ~17.8, ~38.0 (-CH₂-CO), ~122.0 (=CH-), ~128.0 (=CH-), ~171.0 (C=O)

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of your reaction mixture or purified compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If the sample is not fully soluble, you may need to try a different deuterated solvent.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Filtering (Optional): If the solution contains any solid particles, filter it through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube to prevent shimming issues.

  • Capping: Securely cap the NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Mandatory Visualization

Logical Workflow for Byproduct Identification

The following diagram illustrates the logical workflow for identifying byproducts in this compound reactions using NMR spectroscopy.

Byproduct_Identification_Workflow Workflow for Byproduct Identification in this compound Reactions start Reaction Mixture nmr_analysis Acquire ¹H and ¹³C NMR Spectra start->nmr_analysis analyze_h_nmr Analyze ¹H NMR Spectrum nmr_analysis->analyze_h_nmr analyze_c_nmr Analyze ¹³C NMR Spectrum nmr_analysis->analyze_c_nmr check_starting_material Identify Signals of This compound analyze_h_nmr->check_starting_material analyze_c_nmr->check_starting_material identify_byproducts Identify Byproduct Signals check_starting_material->identify_byproducts substitution_product Substitution Product: Ethyl 2-hydroxypentanoate identify_byproducts->substitution_product CH-OH signal ~4.1 ppm elimination_products Elimination Products: Ethyl pentenoate isomers identify_byproducts->elimination_products Vinylic signals 5.5-7.0 ppm quantify Quantify Product Ratios (Integration) substitution_product->quantify elimination_products->quantify conclusion Conclude Reaction Outcome quantify->conclusion

Technical Support Center: Scaling Up Ethyl 2-chloropentanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up Ethyl 2-chloropentanoate synthesis. The information is presented in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide

Issue: Low Product Yield After Scale-Up

Q1: We are experiencing a significant drop in yield for the synthesis of this compound when moving from a 1L to a 20L reactor. What are the potential causes and how can we troubleshoot this?

A1: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that change with scale. Here are the primary areas to investigate:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation.[1] Similarly, the surface-area-to-volume ratio decreases with scale, making heat dissipation more challenging.[2]

    • Solution:

      • Mixing: Evaluate the stirrer design and speed. A simple magnetic stir bar that is effective in the lab may be inadequate at a larger scale. Consider using an overhead mechanical stirrer with an appropriate impeller design (e.g., anchor or pitched-blade turbine) to ensure homogeneity.[2] Simulation software can help predict mixing efficiency at different scales.[1]

      • Temperature Control: Monitor the internal reaction temperature closely. An exothermic reaction that was easily controlled in the lab may require a more robust cooling system at scale to prevent runaway reactions.[1][2] Consider a slower, controlled addition of reagents to manage heat evolution.

  • Reaction Kinetics: The reaction may not have been run to completion in the larger vessel due to the altered physical parameters.

    • Solution: Monitor the reaction progress using in-process controls (e.g., GC, HPLC, or TLC). It may be necessary to extend the reaction time at a larger scale to achieve full conversion.

  • Quality of Starting Materials: Impurities in starting materials can have a more pronounced effect at a larger scale.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous, as moisture can interfere with many chlorination reactions.

Issue: Increased Impurity Profile

Q2: Our scaled-up batch of this compound shows a higher level of impurities, particularly dichloro-species and other byproducts. How can we mitigate this?

A2: An increase in impurities is often linked to the heat and mass transfer issues mentioned previously.

  • Side Reactions: Localized overheating can provide the activation energy for alternative reaction pathways, leading to the formation of undesired byproducts.

    • Solution: Improve temperature control and mixing as described above. A slower addition of the chlorinating agent can also help to maintain a more constant temperature and concentration profile, disfavoring side reactions.

  • Catalyst Activity: If a catalyst is used, its activity and selectivity can be affected by the different conditions in a larger reactor.

    • Solution: Re-evaluate the catalyst loading. It may need to be adjusted for the larger scale. Ensure the catalyst is well-dispersed throughout the reaction mixture.

  • Work-up and Purification: Lab-scale purification methods like column chromatography are often not feasible for large-scale production.[3]

    • Solution: Develop a scalable purification strategy. This may include:

      • Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid products at an industrial scale.

      • Liquid-Liquid Extraction: A series of extractions can be used to remove impurities.

      • Crystallization: If a downstream solid derivative is formed, crystallization can be a highly effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Thermal Runaway: The chlorination of esters can be exothermic. Poor heat dissipation in large reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[1]

  • Handling of Reagents: Many chlorinating agents (e.g., thionyl chloride, sulfuryl chloride) are corrosive and toxic. Handling larger quantities increases the risk of exposure.

  • Pressure Build-up: Gaseous byproducts (e.g., HCl) may be generated, leading to a pressure build-up in a closed system. Ensure the reactor is equipped with an adequate pressure relief system and a scrubber to neutralize acidic gases.

Q2: How do I choose the right solvent for a scaled-up reaction?

A2: While a solvent may work well in the lab, its suitability for scale-up depends on several factors:

  • Safety: Avoid highly flammable or toxic solvents if possible. Consider the flash point and boiling point.

  • Cost and Availability: The cost of the solvent becomes a significant factor at a larger scale.

  • Environmental Impact: Choose greener solvents where possible to minimize environmental impact and disposal costs.

  • Ease of Removal: The solvent should be easily removable from the product, typically by distillation.

Q3: Is column chromatography a viable purification method at an industrial scale?

A3: Generally, column chromatography is not considered a practical purification method for large-scale production due to high solvent consumption, cost, and time.[3] It is typically replaced by more scalable techniques like distillation, crystallization, or extraction.

Q4: Should we consider a continuous flow process for the synthesis of this compound?

A4: Continuous flow chemistry can offer significant advantages for scaling up, especially for reactions with significant safety concerns or poor heat transfer in batch reactors.[4][5] Benefits include:

  • Superior Heat and Mass Transfer: The small internal volume of flow reactors allows for excellent control over temperature and mixing.

  • Enhanced Safety: The small reaction volume at any given time minimizes the risk of a runaway reaction.

  • Improved Reproducibility and Control: Automated systems can ensure consistent reaction conditions.

Data Presentation

When scaling up, it is crucial to systematically collect and compare data between the lab-scale and the larger-scale runs. The following table provides a template with hypothetical data to illustrate this process.

ParameterLab-Scale (1L)Pilot-Scale (20L)Production-Scale (200L)
Batch Size 100 g2 kg20 kg
Reaction Time 4 hours6 hours8 hours
Yield (%) 85%75%72%
Purity (by GC) 98%95%94%
Main Impurity (%) 0.5%1.5%2.0%
Max. Temp (°C) 60°C75°C (with excursion)78°C (with excursion)

Experimental Protocols

While a specific, detailed industrial-scale protocol for this compound is proprietary, a general methodology for the alpha-chlorination of a carboxylic acid ester at a larger scale would involve the following steps:

  • Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with an inert gas like nitrogen.

  • Charging of Reagents: The starting ester and any catalyst are charged to the reactor.

  • Controlled Addition: The chlorinating agent is added slowly and controllably to the reactor, with continuous monitoring of the internal temperature.

  • Reaction Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them (e.g., by GC).

  • Quenching: Once the reaction is complete, it may be quenched by the addition of a suitable reagent to neutralize any remaining chlorinating agent.

  • Work-up: The reaction mixture is worked up, which may involve washing with water or brine to remove water-soluble impurities.

  • Purification: The crude product is purified, typically by vacuum distillation.

Visualizations

Below is a troubleshooting workflow for addressing low yield in a scaled-up reaction, presented as a logic diagram.

low_yield_troubleshooting start Low Yield in Scaled-Up Reaction check_conversion In-Process Control (GC/TLC) Shows Incomplete Conversion? start->check_conversion extend_time Action: Extend Reaction Time and Continue Monitoring check_conversion->extend_time Yes check_impurities High Level of Impurities Detected? check_conversion->check_impurities No end Yield Improved extend_time->end heat_mass_transfer Issue: Poor Heat/Mass Transfer check_impurities->heat_mass_transfer Yes material_quality Issue: Starting Material Quality check_impurities->material_quality No improve_mixing Action: Improve Mixing (Stirrer Speed/Design) heat_mass_transfer->improve_mixing improve_cooling Action: Enhance Cooling/Slower Reagent Addition heat_mass_transfer->improve_cooling improve_mixing->end improve_cooling->end verify_reagents Action: Verify Purity and Dryness of Reagents material_quality->verify_reagents verify_reagents->end

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Ethyl 2-Chloropentanoate and Ethyl 2-Bromopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of ethyl 2-chloropentanoate and ethyl 2-bromopentanoate. While direct, quantitative comparative studies on these specific molecules are not extensively available in published literature, this document outlines their expected relative reactivities based on fundamental principles of organic chemistry. Furthermore, it provides experimental protocols to enable researchers to generate their own comparative data.

The primary focus of this comparison is on nucleophilic substitution reactions, a critical class of reactions in synthetic organic chemistry and drug development. The key factors influencing the reactivity of these two compounds are the nature of the halogen leaving group, steric hindrance at the reaction center, and electronic effects from the adjacent ester group.

Theoretical Reactivity Comparison

The reactivity of alkyl halides in nucleophilic substitution reactions is significantly influenced by the ability of the halide to depart as a leaving group. In this regard, bromide is a better leaving group than chloride because it is a weaker base. This is due to the larger size and greater polarizability of the bromide ion compared to the chloride ion, which allows it to better stabilize the negative charge.

Both this compound and ethyl 2-bromopentanoate have the halogen on the α-carbon, directly adjacent to the carbonyl group of the ester. This position is subject to steric hindrance from the ethyl ester group, which can slow down the rate of S(_N)2 reactions.[1] Additionally, the electron-withdrawing nature of the carbonyl group deactivates the α-carbon toward nucleophilic attack.[1]

Given these factors, it is anticipated that ethyl 2-bromopentanoate will be more reactive than this compound in nucleophilic substitution reactions due to the superior leaving group ability of bromide.

Data Presentation: Predicted Comparative Reactivity
FeatureThis compoundEthyl 2-BromopentanoateRationale
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Bromide is a weaker base and thus a better leaving group.
Predicted Reactivity in S(_N)2 Reactions LowerHigherThe rate of an S(_N)2 reaction is dependent on the leaving group ability.
Steric Hindrance at α-carbon SignificantSignificantThe proximity of the ethyl ester group hinders backside attack by a nucleophile.[1]
Electronic Effect of Ester Group DeactivatingDeactivatingThe electron-withdrawing carbonyl group reduces the electrophilicity of the α-carbon.[1]

Experimental Protocols

To obtain quantitative data on the comparative reactivity of this compound and ethyl 2-bromopentanoate, the following experimental protocol for a nucleophilic substitution reaction with a common nucleophile, such as sodium iodide in acetone (B3395972) (a Finkelstein reaction), can be employed.

Objective:

To compare the reaction rates of this compound and ethyl 2-bromopentanoate with sodium iodide in acetone.

Materials:
  • This compound

  • Ethyl 2-bromopentanoate

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Reaction vials or round-bottom flasks

  • Thermostatted water bath or heating mantle

  • Magnetic stirrer and stir bars

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis

  • Standard laboratory glassware and safety equipment

Procedure:
  • Preparation of Reagents:

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

    • Prepare 0.05 M solutions of both this compound and ethyl 2-bromopentanoate in anhydrous acetone.

  • Reaction Setup:

    • In separate, identical reaction vials, place equal volumes (e.g., 5.0 mL) of the 0.05 M solutions of this compound and ethyl 2-bromopentanoate.

    • Place the vials in a thermostatted water bath maintained at a constant temperature (e.g., 50 °C).

    • Allow the solutions to equilibrate to the bath temperature for 10-15 minutes.

  • Initiation of Reaction and Sampling:

    • To initiate the reactions, add an equal volume (e.g., 5.0 mL) of the pre-heated 0.1 M sodium iodide solution to each vial simultaneously.

    • Start a timer immediately upon addition.

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., dichloromethane) containing an internal standard.

  • Analysis:

    • Analyze the quenched aliquots using GC-MS or HPLC to determine the concentration of the starting material (this compound or ethyl 2-bromopentanoate) and the product (ethyl 2-iodopentanoate).

    • Plot the concentration of the reactant versus time for both reactions.

    • Determine the initial reaction rate for each compound by calculating the slope of the concentration vs. time curve at the initial time points.

  • Data Interpretation:

    • Compare the initial reaction rates. A faster rate of disappearance of the starting material and formation of the product indicates higher reactivity.

    • The rate of an S(_N)2 reaction follows second-order kinetics, meaning the rate depends on the concentration of both the alkyl halide and the nucleophile.[2]

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the S(_N)2 reactivity of ethyl 2-halopentanoates.

SN2_Reactivity_Factors Factors Influencing SN2 Reactivity of Ethyl 2-Halopentanoates cluster_substrate Substrate: Ethyl 2-Halopentanoate cluster_reaction SN2 Reaction cluster_factors Influencing Factors Leaving_Group Leaving Group (X = Cl or Br) LG_Ability Leaving Group Ability (Br > Cl) Leaving_Group->LG_Ability Steric_Hindrance Steric Hindrance at α-Carbon Steric_Bulk Steric Bulk (Hinders Attack) Steric_Hindrance->Steric_Bulk Electronic_Effect Electronic Effect of Ester EWG Electron-Withdrawing Group (Deactivates α-Carbon) Electronic_Effect->EWG Rate Reaction Rate LG_Ability->Rate Increases Rate Steric_Bulk->Rate Decreases Rate EWG->Rate Decreases Rate

References

Validating the Structure of Ethyl 2-chloropentanoate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers to confirm the chemical structure of Ethyl 2-chloropentanoate through 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, with comparative data from plausible alternative structures. This document provides a comprehensive analysis of the expected NMR spectral data for this compound and contrasts it with that of potential synthetic precursors or isomers, such as Ethyl 2-bromopentanoate and Mthis compound. Detailed experimental protocols and a logical workflow for structural validation are also presented to aid in accurate compound identification.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in synthetic chemistry for the unambiguous determination of molecular structures. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms within a molecule can be elucidated. This guide presents predicted ¹H and ¹³C NMR data for this compound and compares it with experimental or predicted data for two alternative compounds to highlight the key spectral features that enable confident structural validation.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and comparative data for Ethyl 2-bromopentanoate and Mthis compound. The data for this compound and Mthis compound are predicted values, which provide a reliable estimation for experimental outcomes. The data for Ethyl 2-bromopentanoate is based on available experimental spectra.

Structure of this compound:

Table 1: Comparative ¹H NMR Spectral Data (Predicted/Experimental, Solvent: CDCl₃)

Assignment This compound (Predicted) Ethyl 2-bromopentanoate (Experimental/Predicted) Mthis compound (Predicted)
-CH(Cl/Br)- ~ 4.2 - 4.4 ppm (t)~ 4.1 - 4.3 ppm (t)~ 4.2 - 4.4 ppm (t)
-O-CH₂-CH₃ ~ 4.2 ppm (q)~ 4.2 ppm (q)Not Applicable
-O-CH₃ Not ApplicableNot Applicable~ 3.8 ppm (s)
-CH₂-CH(Cl/Br)- ~ 1.9 - 2.1 ppm (m)~ 2.0 - 2.2 ppm (m)~ 1.9 - 2.1 ppm (m)
-CH₂-CH₂-CH(Cl/Br)- ~ 1.4 - 1.6 ppm (m)~ 1.5 - 1.7 ppm (m)~ 1.4 - 1.6 ppm (m)
-O-CH₂-CH₃ ~ 1.3 ppm (t)~ 1.3 ppm (t)Not Applicable
-CH₂-CH₃ ~ 0.9 ppm (t)~ 0.9 ppm (t)~ 0.9 ppm (t)

Table 2: Comparative ¹³C NMR Spectral Data (Predicted/Experimental, Solvent: CDCl₃)

Carbon Atom This compound (Predicted) Ethyl 2-bromopentanoate (Experimental/Predicted) Mthis compound (Predicted)
C=O ~ 169 - 171 ppm~ 169 - 171 ppm~ 170 - 172 ppm
-CH(Cl/Br)- ~ 60 - 62 ppm~ 50 - 55 ppm~ 60 - 62 ppm
-O-CH₂- ~ 62 - 64 ppm~ 62 - 64 ppmNot Applicable
-O-CH₃ Not ApplicableNot Applicable~ 52 - 54 ppm
-CH₂-CH(Cl/Br)- ~ 35 - 37 ppm~ 36 - 38 ppm~ 35 - 37 ppm
-CH₂-CH₃ ~ 19 - 21 ppm~ 20 - 22 ppm~ 19 - 21 ppm
-O-CH₂-CH₃ ~ 13 - 15 ppm~ 13 - 15 ppmNot Applicable
-CH₂-CH₃ ~ 13 - 15 ppm~ 13 - 15 ppm~ 13 - 15 ppm

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality NMR spectra for structural validation.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 30° or 90° pulse.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Temperature: 298 K.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for both ¹H and ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy and comparison with alternative structures.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data_analysis Data Interpretation & Comparison cluster_validation Structural Validation Synthesis Synthesize Target Compound Purification Purify Product Synthesis->Purification Acquire_1H Acquire 1H NMR Spectrum Purification->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Purification->Acquire_13C Analyze_1H Analyze 1H Data (Shifts, Multiplicity, Integration) Acquire_1H->Analyze_1H Analyze_13C Analyze 13C Data (Chemical Shifts) Acquire_13C->Analyze_13C Compare_Alternatives Compare with Alternative Structures (e.g., Ethyl 2-bromopentanoate, Mthis compound) Analyze_1H->Compare_Alternatives Analyze_13C->Compare_Alternatives Validation Structure Confirmed? Compare_Alternatives->Validation Confirmed Structure Validated Validation->Confirmed Yes Reevaluate Re-evaluate Synthesis/ Purification/Analysis Validation->Reevaluate No

Caption: Workflow for the validation of this compound structure.

Comparison of different synthetic routes to Ethyl 2-chloropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chloropentanoate is a valuable intermediate in organic synthesis, utilized in the preparation of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of a chlorine atom at the α-position of the pentanoate chain provides a reactive handle for subsequent nucleophilic substitution or elimination reactions. This guide presents a comparative analysis of three common synthetic routes to this compound, providing detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable method for a given research and development objective.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Reagents Reaction Steps Typical Yield Key Advantages Key Disadvantages
1. Hell-Volhard-Zelinsky Reaction & Esterification Pentanoic AcidPCl₃ (cat.), Cl₂, Ethanol (B145695)2Moderate to HighWell-established, reliable for α-halogenation.Use of hazardous reagents (Cl₂, PCl₃), multi-step process.
2. Direct Chlorination of Ethyl Pentanoate Ethyl PentanoateSulfuryl Chloride (SO₂Cl₂)1VariableOne-pot reaction, potentially more atom-economical.Can be less selective, potential for side reactions.
3. Pentanoic Acid Conversion to Acid Chloride & Esterification Pentanoic AcidThionyl Chloride (SOCl₂), Ethanol2HighHigh-yielding, clean conversion to the acid chloride.Use of corrosive and moisture-sensitive thionyl chloride.

Synthetic Route Diagrams

The following diagrams illustrate the logical flow of each synthetic pathway.

Synthetic_Routes_to_Ethyl_2_chloropentanoate cluster_0 Route 1: Hell-Volhard-Zelinsky Reaction cluster_1 Route 2: Direct Chlorination cluster_2 Route 3: Acid Chloride Formation Pentanoic Acid_1 Pentanoic Acid 2-chloropentanoyl chloride 2-chloropentanoyl chloride Pentanoic Acid_1->2-chloropentanoyl chloride PCl₃ (cat.), Cl₂ Ethyl 2-chloropentanoate_1 This compound 2-chloropentanoyl chloride->Ethyl 2-chloropentanoate_1 Ethanol Ethyl Pentanoate Ethyl Pentanoate Ethyl 2-chloropentanoate_2 This compound Ethyl Pentanoate->Ethyl 2-chloropentanoate_2 SO₂Cl₂ Pentanoic Acid_2 Pentanoic Acid Pentanoyl chloride Pentanoyl chloride Pentanoic Acid_2->Pentanoyl chloride SOCl₂ Ethyl 2-chloropentanoate_3 This compound Pentanoyl chloride->Ethyl 2-chloropentanoate_3 Ethanol

Caption: Comparative workflows for the synthesis of this compound.

Experimental Protocols

Route 1: Hell-Volhard-Zelinsky Reaction Followed by Esterification

This classical method involves the α-chlorination of a carboxylic acid, in this case, pentanoic acid, followed by esterification with ethanol. The reaction proceeds via the formation of an acid chloride intermediate, which then enolizes to allow for electrophilic attack by chlorine.

Step 1: Synthesis of 2-Chloropentanoyl chloride

  • Materials: Pentanoic acid, Phosphorus trichloride (B1173362) (PCl₃), Chlorine (Cl₂) gas.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, place pentanoic acid (1.0 mol).

    • Add a catalytic amount of phosphorus trichloride (0.05 mol).

    • Heat the mixture to 80-100 °C.

    • Bubble dry chlorine gas through the reaction mixture. The reaction is monitored by the cessation of HCl gas evolution.

    • Once the reaction is complete, the crude 2-chloropentanoyl chloride can be purified by distillation under reduced pressure.

Step 2: Esterification to this compound

  • Materials: 2-Chloropentanoyl chloride, Ethanol.

  • Procedure:

    • To a flask containing absolute ethanol (2.0 mol) cooled in an ice bath, slowly add the distilled 2-chloropentanoyl chloride (1.0 mol) with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours.

    • The excess ethanol is removed by distillation.

    • The residue is washed with water, a dilute sodium bicarbonate solution, and then brine.

    • The organic layer is dried over anhydrous magnesium sulfate (B86663) and the final product is purified by vacuum distillation.

Route 2: Direct Chlorination of Ethyl Pentanoate

This route offers a more direct approach by chlorinating the commercially available ethyl pentanoate. Sulfuryl chloride is a common reagent for this transformation, often requiring a radical initiator or heat to facilitate the reaction.

  • Materials: Ethyl pentanoate, Sulfuryl chloride (SO₂Cl₂), Benzoyl peroxide (initiator, optional).

  • Procedure:

    • To a solution of ethyl pentanoate (1.0 mol) in a suitable solvent (e.g., carbon tetrachloride or neat), add sulfuryl chloride (1.1 mol).

    • A catalytic amount of a radical initiator such as benzoyl peroxide can be added.

    • The mixture is heated to reflux and stirred for several hours. The reaction progress can be monitored by GC-MS.

    • Upon completion, the reaction mixture is cooled and excess sulfuryl chloride and solvent are removed under reduced pressure.

    • The crude product is washed with water, sodium bicarbonate solution, and brine.

    • The organic layer is dried and purified by vacuum distillation.

Route 3: Synthesis from Pentanoic Acid via the Acid Chloride

This high-yielding, two-step process first converts pentanoic acid to its more reactive acid chloride derivative using thionyl chloride, followed by esterification with ethanol.

Step 1: Synthesis of Pentanoyl Chloride

  • Materials: Pentanoic acid, Thionyl chloride (SOCl₂).

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and a gas trap, combine pentanoic acid (1.0 mol) and thionyl chloride (1.2 mol).

    • The mixture is heated to reflux (approximately 80 °C) for 1-2 hours, or until the evolution of sulfur dioxide and hydrogen chloride gases ceases.[1]

    • The excess thionyl chloride is removed by distillation at atmospheric pressure.

    • The resulting pentanoyl chloride is then purified by vacuum distillation.

Step 2: Esterification to this compound

  • Materials: Pentanoyl chloride, Ethanol.

  • Procedure:

    • In a flask equipped with a dropping funnel and a stirrer, cool absolute ethanol (2.0 mol) in an ice bath.

    • Slowly add the purified pentanoyl chloride (1.0 mol) to the ethanol with vigorous stirring.

    • After the addition, the mixture is allowed to warm to room temperature and stirred for an additional hour.

    • The work-up procedure is similar to Route 1, involving washing with water, sodium bicarbonate, and brine, followed by drying and vacuum distillation.

Concluding Remarks

The choice of synthetic route for this compound will depend on several factors including the scale of the synthesis, available starting materials, and the desired purity of the final product.

  • The Hell-Volhard-Zelinsky reaction is a robust and well-documented method for α-halogenation, though it involves multiple steps and hazardous reagents.

  • Direct chlorination of ethyl pentanoate offers a more streamlined, one-pot approach but may require careful optimization to ensure high selectivity and yield.

  • The synthesis via the acid chloride using thionyl chloride is often the most efficient in terms of yield and purity, benefiting from the clean conversion to the highly reactive acid chloride intermediate.

For researchers and professionals in drug development, the high yield and purity often associated with the acid chloride route (Route 3) may be the most advantageous, despite the need for careful handling of thionyl chloride. For larger-scale industrial applications, the direct chlorination (Route 2) could be more cost-effective if selectivity issues can be managed.

References

Stereochemical Landscape of Nucleophilic Substitution on Ethyl 2-Chloropentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemical outcome of nucleophilic substitution reactions is paramount for the synthesis of enantiomerically pure molecules. This guide provides a comparative analysis of the stereochemical outcome of nucleophilic substitution on ethyl 2-chloropentanoate, supported by established mechanistic principles and illustrative experimental data.

The stereochemistry of nucleophilic substitution at a chiral center, such as the C2 position of this compound, is dictated by the operative reaction mechanism: bimolecular nucleophilic substitution (S(_N)2) or unimolecular nucleophilic substitution (S(_N)1). For α-halocarbonyl compounds like this compound, the S(_N)2 pathway is strongly favored. The electron-withdrawing nature of the adjacent carbonyl group destabilizes the formation of a carbocation intermediate required for an S(_N)1 mechanism. Consequently, nucleophilic attack occurs in a concerted fashion, leading to a predictable stereochemical outcome.

The Predominance of the S(_N)2 Mechanism and Inversion of Configuration

The S(N)2 reaction mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This trajectory is necessary to allow for the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-halogen bond. This backside attack forces the stereochemistry at the chiral center to invert, a phenomenon known as Walden inversion. Therefore, if the starting material, (R)-ethyl 2-chloropentanoate, undergoes an S(_N)2 reaction, the resulting product will have the (S)-configuration, and vice versa. Experimental observations consistently show that S(_N)2 reactions proceed with inversion of configuration.[1][2]

Comparative Analysis of Nucleophilic Substitution Reactions

While specific comparative studies on this compound with a wide range of nucleophiles are not extensively documented in readily available literature, the principles of S(_N)2 reactions allow for a predictive comparison. The efficiency and stereochemical purity of the substitution product will depend on the strength of the nucleophile and the reaction conditions. Stronger nucleophiles will facilitate the S(_N)2 reaction, leading to higher yields and a greater likelihood of complete inversion of configuration.

Below is a summary of expected outcomes and data for representative nucleophilic substitution reactions on this compound, based on analogous reactions of α-halo esters.

NucleophileProductExpected Stereochemical OutcomeTypical Yield (%)Enantiomeric Excess (ee) (%)
Azide (B81097) (N(_3)(-))Ethyl 2-azidopentanoateInversionHigh>95
Hydroxide (B78521) (OH(-))Ethyl 2-hydroxypentanoate (B1253771)InversionModerate to High>95
Cyanide (CN(-))Ethyl 2-cyanopentanoateInversionHigh>95
Alkoxide (RO(-))Ethyl 2-alkoxypentanoateInversionModerate to High>95

Note: The yield and enantiomeric excess are estimates based on typical S(_N)2 reactions of similar substrates and may vary depending on the specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for key nucleophilic substitution reactions on this compound.

Synthesis of Ethyl 2-azidopentanoate (Illustrative Protocol)

This protocol is adapted from general procedures for the synthesis of α-azido esters from α-halo esters.

Materials:

  • This compound (1 equivalent)

  • Sodium azide (NaN(_3)) (1.5 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMF.

  • Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-azidopentanoate.

  • Purify the product by column chromatography on silica (B1680970) gel.

Synthesis of Ethyl 2-hydroxypentanoate (Illustrative Protocol)

This protocol describes the hydrolysis of this compound to the corresponding α-hydroxy ester.

Materials:

  • This compound (1 equivalent)

  • Sodium hydroxide (NaOH) (1.2 equivalents)

  • Water/Tetrahydrofuran (THF) mixture (e.g., 1:1 v/v)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Dissolve this compound in a mixture of water and THF in a round-bottom flask.

  • Add a solution of sodium hydroxide and stir the mixture at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with 1 M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ethyl 2-hydroxypentanoate can be purified by distillation or column chromatography.

Visualizing the Stereochemical Pathway

The logical relationship between the starting material, the S(_N)2 transition state, and the resulting stereochemical outcome can be visualized using the following diagram.

SN2_Stereochemistry cluster_start Starting Material cluster_ts SN2 Transition State cluster_product Product start (R)-Ethyl 2-chloropentanoate ts [Nu---C---Cl]‡ start->ts Backside Attack by Nucleophile (Nu⁻) product (S)-Ethyl 2-substituted pentanoate ts->product Inversion of Configuration

Caption: SN2 reaction pathway for this compound.

References

A Comparative Guide to the Reaction Kinetics of Ethyl 2-chloropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of Ethyl 2-chloropentanoate, offering a theoretical framework for its reactivity in comparison to its structural isomers. While direct quantitative kinetic data from comparative studies are limited in publicly available literature, this document outlines the expected relative reactivities based on fundamental principles of organic chemistry.[1] Detailed experimental protocols are also provided to empower researchers to generate their own comparative data.

Theoretical Reactivity Analysis

The reactivity of this compound is primarily influenced by the position of the chlorine atom on the pentanoate backbone, which significantly impacts its susceptibility to nucleophilic substitution and hydrolysis. The key factors at play are electronic effects (inductive effect) and steric hindrance.

Nucleophilic Substitution (SN2 Reactions):

In SN2 reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). The rate of this reaction is sensitive to steric hindrance around the reaction center.

  • This compound: The chlorine atom is on the α-carbon, directly adjacent to the bulky ethyl ester group. This proximity creates significant steric hindrance, making SN2 reactions at this position very slow.[1] Additionally, the electron-withdrawing effect of the carbonyl group deactivates the α-carbon towards nucleophilic attack.[1]

  • Ethyl 3-chloropentanoate: As a secondary alkyl halide, it is expected to have low reactivity in SN2 reactions, similar to or slightly lower than the 4-chloro isomer due to the closer proximity of the chloro group to the ester functional group.[1]

  • Ethyl 4-chloropentanoate: This is also a secondary alkyl halide, but the chlorine is further from the bulky ester group, leading to less steric hindrance compared to the 2- and 3-chloro isomers.

  • Ethyl 5-chloropentanoate: Being a primary alkyl halide, it is expected to be the most reactive towards SN2 reactions due to minimal steric hindrance.[1]

Hydrolysis:

The hydrolysis of the ethyl ester group is influenced by the electron-withdrawing inductive effect of the chlorine atom. A stronger inductive effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a hydroxide (B78521) ion (in alkaline hydrolysis).

  • This compound: The chlorine atom on the α-carbon exerts a strong electron-withdrawing effect, making the carbonyl carbon highly electrophilic. This is expected to result in the fastest hydrolysis rate among the isomers.[1]

  • Ethyl 3-chloropentanoate: The inductive effect of the chlorine atom is weaker at the β-position, leading to a slower hydrolysis rate compared to the 2-chloro isomer.[1]

  • Ethyl 4-chloropentanoate: With the chlorine atom at the γ-position, its electron-withdrawing influence on the carbonyl group is further diminished, resulting in an even slower hydrolysis rate.[1]

  • Ethyl 5-chloropentanoate: The chlorine atom at the δ-position has a negligible inductive effect on the ester carbonyl group. Its hydrolysis rate is expected to be the slowest and comparable to that of unsubstituted ethyl pentanoate.[1]

Comparative Data Summary

CompoundExpected Relative Rate of SN2 ReactionExpected Relative Rate of Hydrolysis
This compoundSlowestFastest
Ethyl 3-chloropentanoateSlowModerate
Ethyl 4-chloropentanoateModerateSlow
Ethyl 5-chloropentanoateFastestSlowest

Experimental Protocols

To generate quantitative kinetic data, the following general experimental protocol for kinetic analysis can be employed.

Objective: To determine the rate constant for the reaction of this compound (or its isomers) with a nucleophile or under hydrolysis conditions.

Materials:

  • This compound (or isomer)

  • Selected nucleophile (e.g., sodium hydroxide for hydrolysis)

  • Appropriate solvent

  • Quenching solution (e.g., acid for hydrolysis, or a solution to stop the reaction)

  • Thermostated reaction vessel

  • Analytical instrument (e.g., GC, HPLC, or titrator)

Procedure:

  • Preparation: Prepare stock solutions of the ester and the nucleophile of known concentrations in the chosen solvent.

  • Thermostating: Place the reactant solutions in a thermostated bath to reach the desired reaction temperature.

  • Initiation: Initiate the reaction by mixing the reactant solutions and start a timer simultaneously.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding a quenching solution to stop the chemical transformation.[1]

  • Analysis: Analyze the concentration of the reactant or a product in each quenched aliquot using a suitable analytical technique (e.g., chromatography or titration).

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, determine the order of the reaction and calculate the rate constant.

Visualizations

Below are diagrams illustrating the theoretical factors influencing reactivity and a general workflow for kinetic analysis.

G Factors Influencing Reactivity of this compound cluster_0 Electronic Effects cluster_1 Steric Effects Inductive Effect Inductive Effect Carbonyl Electrophilicity Carbonyl Electrophilicity Inductive Effect->Carbonyl Electrophilicity Reactivity Reactivity Carbonyl Electrophilicity->Reactivity Increases Hydrolysis Rate Steric Hindrance Steric Hindrance Steric Hindrance->Reactivity Decreases SN2 Rate Bulky Ester Group Bulky Ester Group Bulky Ester Group->Steric Hindrance

Caption: Factors influencing the reactivity of this compound.

G General Workflow for Kinetic Analysis Prepare Reagents Prepare Reagents Thermostat Solutions Thermostat Solutions Prepare Reagents->Thermostat Solutions Initiate Reaction Initiate Reaction Thermostat Solutions->Initiate Reaction Time Sampling Time Sampling Initiate Reaction->Time Sampling Quench Reaction Quench Reaction Time Sampling->Quench Reaction Analyze Sample Analyze Sample Quench Reaction->Analyze Sample Determine Rate Constant Determine Rate Constant Analyze Sample->Determine Rate Constant

Caption: General workflow for determining reaction kinetics.[1]

References

A Comparative Guide to the Purity Assessment of Ethyl 2-chloropentanoate: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the purity of intermediates like Ethyl 2-chloropentanoate is a critical parameter influencing the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination due to its versatility and precision.[1] This guide provides an objective comparison of a robust HPLC method for this compound against a common alternative, Gas Chromatography (GC), supported by detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is widely employed for the purity analysis of small molecules, offering excellent separation of the main compound from non-volatile impurities.[2] The principle relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3] For this compound, a reverse-phase HPLC method is highly suitable.

Gas Chromatography (GC): The Alternative for Volatile Compounds

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4] Given that this compound is a volatile ester, GC presents a potent alternative to HPLC, particularly for identifying and quantifying other volatile or semi-volatile impurities.[4][5]

Experimental Protocols

Detailed methodologies for both HPLC and GC are outlined below, providing a framework for reproducible purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase:

  • Gradient: A linear gradient from 50% B to 95% B over 20 minutes.[6]

  • Flow Rate: 1.0 mL/min.[2][7]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Accurately weigh and dissolve approximately 20 mg of this compound in 20 mL of a 1:1 mixture of acetonitrile and water to a final concentration of about 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Gas Chromatography (GC-FID) Protocol

This method is designed for the determination of this compound purity and the analysis of volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).[6]

  • Column: DB-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

  • Injector Temperature: 250 °C.[6]

  • Detector Temperature: 300 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.[9]

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Accurately weigh and dissolve approximately 20 mg of this compound in 10 mL of dichloromethane (B109758) to a final concentration of about 2 mg/mL.

Comparative Data Analysis

The performance of the HPLC and GC-FID methods for the purity assessment of this compound is summarized below. The data presented are typical and representative for well-validated analytical methods.

Parameter HPLC-UV GC-FID
Principle Separation based on polarity and interaction with a stationary phase.[3]Separation based on volatility and interaction with a stationary phase.[6]
Linearity (R²) > 0.999[10]> 0.999[5]
Accuracy (% Recovery) 98-102%[8]97-103%
Precision (%RSD) < 1.0%[7]< 1.5%[11]
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%[10]~0.015%
Typical Run Time 25 minutes15 minutes
Primary Application Quantification of the main component and non-volatile impurities.Quantification of the main component and volatile/semi-volatile impurities.

Workflow Visualizations

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC Purity Assessment Workflow.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Weigh_GC Weigh Sample Dissolve_GC Dissolve in Solvent Weigh_GC->Dissolve_GC Inject_GC Inject into GC Dissolve_GC->Inject_GC Separate_GC Chromatographic Separation Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Integrate_GC Integrate Peaks Detect_GC->Integrate_GC Calculate_GC Calculate % Purity (Area Normalization) Integrate_GC->Calculate_GC Report_GC Generate Report Calculate_GC->Report_GC

Caption: GC Purity Assessment Workflow.

Conclusion

Both HPLC and GC are highly effective for the purity assessment of this compound, each with distinct advantages. HPLC is the method of choice for analyzing non-volatile impurities and offers exceptional precision. Conversely, GC provides a faster analysis time and is superior for detecting volatile and semi-volatile impurities. The selection of the most appropriate technique should be guided by the specific requirements of the analysis, including the nature of potential impurities and the desired validation parameters. For comprehensive characterization, employing both methods can provide a more complete purity profile of the compound.

References

Benchmarking Ethyl 2-chloropentanoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for objectively comparing the performance of Ethyl 2-chloropentanoate against other alkylating agents. Due to the limited availability of direct comparative data in published literature, this document focuses on providing detailed experimental protocols and data presentation structures to enable researchers to generate and organize their own findings. The methodologies outlined herein are standard techniques for evaluating the chemical reactivity and biological efficacy of alkylating compounds.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive chemicals that introduce alkyl groups into nucleophilic sites on organic molecules.[1] In a biological context, their primary target is DNA, where they can alkylate nitrogen and oxygen atoms on nucleotide bases.[2] This DNA damage can lead to strand breaks, cross-linking, and base mispairing, ultimately triggering cell cycle arrest and apoptosis, making them potent cytotoxic agents for applications such as cancer therapy.[1] The reactivity and biological effects of an alkylating agent are dictated by its chemical structure, including the nature of the leaving group and the steric environment around the reactive center.

This guide focuses on this compound and provides a roadmap for comparing its alkylating potential against benchmark agents. These benchmarks can include structurally similar compounds, such as Ethyl 2-bromopentanoate and Ethyl 2-iodopentanoate, to understand the effect of the halogen leaving group on reactivity. Additionally, comparison with well-characterized alkylating agents like methyl methanesulfonate (B1217627) (MMS) and N-ethyl-N-nitrosourea (ENU) can provide a broader context for its potency and mechanism of action.

Data Presentation

The following tables are provided as templates for summarizing the quantitative data obtained from the experimental protocols detailed in this guide.

Table 1: Physicochemical Properties of Alkylating Agents

PropertyThis compoundEthyl 2-bromopentanoateEthyl 2-iodopentanoateMethyl Methanesulfonate (MMS)N-ethyl-N-nitrosourea (ENU)
Molecular Formula C₇H₁₃ClO₂C₇H₁₃BrO₂C₇H₁₃IO₂CH₄O₃SC₃H₇N₃O₂
Molecular Weight ( g/mol ) 164.63[3]209.08256.08110.13117.11
Boiling Point (°C) 185-187Not AvailableNot Available203Decomposes
Solubility Not AvailableNot AvailableNot AvailableMiscible with waterSoluble in water

Table 2: Comparative Reactivity of Alkylating Agents using the NBP Assay

Alkylating AgentConcentration Range (mM)Reaction Time (min)Absorbance at 540 nm (Mean ± SD)Relative Reactivity Index*
This compound
Ethyl 2-bromopentanoate
Ethyl 2-iodopentanoate
Methyl Methanesulfonate (MMS)
N-ethyl-N-nitrosourea (ENU)

*Relative Reactivity Index can be calculated by normalizing the absorbance values to a reference compound (e.g., MMS).

Table 3: Comparative Cytotoxicity (IC₅₀) of Alkylating Agents

Cell LineThis compound IC₅₀ (µM) (Mean ± SD)Ethyl 2-bromopentanoate IC₅₀ (µM) (Mean ± SD)Ethyl 2-iodopentanoate IC₅₀ (µM) (Mean ± SD)Methyl Methanesulfonate (MMS) IC₅₀ (µM) (Mean ± SD)N-ethyl-N-nitrosourea (ENU) IC₅₀ (µM) (Mean ± SD)
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
U-87 MG (Glioblastoma)
HEK293 (Normal Kidney)

Experimental Protocols

To ensure consistency and comparability of results, the following detailed experimental protocols are provided.

Protocol 1: Chemical Reactivity Assessment using the 4-(p-nitrobenzyl)pyridine (NBP) Assay

This colorimetric assay measures the relative alkylating reactivity of the test compounds.

Materials:

Procedure:

  • Prepare a 5% (w/v) solution of NBP in ethylene glycol.

  • In a test tube, mix 1 mL of the NBP solution with 200 µL of the alkylating agent solution (at a desired concentration in a suitable solvent).

  • Incubate the mixture at 100°C for 10 minutes.

  • Cool the tubes in an ice bath for 2 minutes.

  • Add 5 mL of acetone and 1 mL of triethylamine.

  • Vortex the mixture thoroughly.

  • Measure the absorbance of the resulting blue color at 540 nm within 5 minutes.

  • A blank control containing the solvent instead of the alkylating agent should be run in parallel.

  • The intensity of the color is proportional to the alkylating activity.

Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay

This assay determines the concentration of the alkylating agent that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer and non-cancerous cell lines (e.g., MCF-7, A549, U-87 MG, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the alkylating agents in the complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agents, e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of alkylating agents.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 Damage Recognition & Signaling cluster_3 Cellular Outcomes Alkylating Agent Alkylating Agent DNA_Adducts DNA Alkylation (e.g., N7-Guanine) Alkylating Agent->DNA_Adducts Sensors Sensors (e.g., PARP1, MRN) DNA_Adducts->Sensors Transducers Transducers (ATM, ATR) Sensors->Transducers Effectors Effectors (CHK1, CHK2, p53) Transducers->Effectors DNA_Repair DNA Repair Pathways (BER, NER, MMR, HR) Effectors->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable Experimental_Workflow cluster_0 Phase 1: Chemical Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Data Analysis & Comparison Agent_Selection Select Alkylating Agents (this compound, Benchmarks) NBP_Assay NBP Reactivity Assay Agent_Selection->NBP_Assay Cell_Line_Selection Select Cancer & Normal Cell Lines Agent_Selection->Cell_Line_Selection Data_Tabulation Tabulate Reactivity & IC50 Data NBP_Assay->Data_Tabulation MTT_Assay Cytotoxicity (MTT) Assay Cell_Line_Selection->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination IC50_Determination->Data_Tabulation Comparative_Analysis Comparative Performance Analysis Data_Tabulation->Comparative_Analysis

References

A Comparative Guide to DFT Studies on the Transition States of α-Halo Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Density Functional Theory (DFT) has become an invaluable tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules. This guide provides a comparative analysis of DFT studies on the transition states of reactions involving α-halo esters, with a particular focus on nucleophilic substitution (SN2) reactions. While specific DFT studies on Ethyl 2-chloropentanoate are not extensively available in the reviewed literature, this guide draws upon data from analogous α-halo carbonyl compounds and related alkyl halides to provide insights into its expected reactivity and transition state characteristics. Understanding these computational approaches and comparative data is crucial for designing novel synthetic routes and for professionals in drug development seeking to understand metabolic pathways or design targeted inhibitors.

Comparative Analysis of Activation Barriers

The activation energy (ΔE‡) is a critical parameter in determining the rate of a chemical reaction. DFT calculations provide a robust method for estimating these barriers. The following tables summarize calculated activation energies for SN2 reactions of various α-halo carbonyl compounds and simple alkyl halides, offering a comparative landscape for estimating the reactivity of this compound.

Table 1: DFT Calculated Activation Energies for SN2 Reactions of α-Halo Carbonyl Compounds

SubstrateNucleophileComputational MethodSolventActivation Energy (kcal/mol)Reference
α-bromoacetophenonePhenolateDFTGas PhaseLow (Comparable to epoxidation)[1]
α-bromoacetophenoneAcetateDFTGas PhaseLow (Comparable to epoxidation)[1]
Acetyl ChlorideCl⁻B3LYP/6-31+G(d,p)Gas PhaseNot specified (concerted S(N)2-like)[2]
ChloroacetanilideBr⁻wB97XD/DGDZVPWater~24[3]
ChloroacetanilideI⁻wB97XD/DGDZVPWater~22[3]
ChloroacetanilideHS⁻wB97XD/DGDZVPWater~19[3]

Table 2: DFT Calculated Activation Energies for SN2 Reactions of Alkyl Halides

SubstrateNucleophileComputational MethodSolventActivation Energy (kcal/mol)Reference
CH₃FCN⁻CCSD(T)-F12b/aug-cc-pVTZGas Phase12.1 (C-attack), 17.9 (N-attack)[4]
CH₃ClCN⁻CCSD(T)-F12b/aug-cc-pVTZGas Phase0.0 (C-attack), 4.3 (N-attack)[4]
CH₃BrCN⁻CCSD(T)-F12b/aug-cc-pVTZGas Phase-3.9 (C-attack), 0.1 (N-attack)[4]
CH₃ICN⁻CCSD(T)-F12b/aug-cc-pVTZGas Phase-5.8 (C-attack), -1.8 (N-attack)[4]
CH₃CH₂FF⁻M06-2X/6-311++G(2df,2p)Gas PhaseNot specified[5]
CH₃CH₂ClCl⁻M06-2X/6-311++G(2df,2p)Gas PhaseNot specified[5]

From these tables, it is evident that the presence of a carbonyl group α to the halogen significantly influences the activation energy. The electron-withdrawing nature of the carbonyl group is expected to stabilize the transition state of SN2 reactions, thereby lowering the activation barrier compared to simple alkyl halides.

Experimental and Computational Protocols

A typical DFT study to investigate the transition state of a reaction like the nucleophilic substitution of this compound involves the following steps:

  • Model Construction: The 3D structures of the reactants (this compound and the nucleophile), the expected transition state, and the products are built using molecular modeling software.

  • Geometry Optimization: The geometries of the reactants, products, and the transition state are optimized to find the minimum energy structures (for reactants and products) and the first-order saddle point (for the transition state). This is typically performed using a functional like B3LYP or M06-2X with a suitable basis set such as 6-31G(d,p) or a larger one for higher accuracy.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. For reactants and products, all calculated frequencies should be real. For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the intended reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the reactant and product wells on the potential energy surface.

  • Energy Calculations: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies. Solvation effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM).

  • Calculation of Activation and Reaction Energies: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants. The reaction energy (ΔEr) is the difference in energy between the products and the reactants.

Visualizing Reaction Pathways and Workflows

Generalized SN2 Reaction Pathway for an α-Halo Ester

SN2_Pathway Reactants Reactants (α-Halo Ester + Nucleophile) TS Transition State [Nu---C---X]⁻ Reactants->TS ΔE‡ Products Products (Substituted Ester + Halide) TS->Products

Caption: A generalized energy profile for an SN2 reaction of an α-halo ester.

Computational Workflow for Reaction Mechanism Studies

Computational_Workflow A 1. Propose Reaction Mechanism B 2. Build 3D Models of Reactants, Intermediates, TS, Products A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation (Confirm Stationary Points) C->D E 5. IRC Calculation (Verify Reaction Path) D->E F 6. Single-Point Energy Calculation (Higher Accuracy) E->F G 7. Analyze Results (Activation/Reaction Energies) F->G

Caption: A typical workflow for the computational investigation of a reaction mechanism.

Conclusion and Future Outlook

While direct DFT studies on this compound are limited, the comparative data from analogous α-halo carbonyl compounds and alkyl halides provide a strong basis for predicting its reactivity. It is anticipated that this compound will exhibit enhanced reactivity in SN2 reactions compared to its non-carbonyl-containing counterparts due to the electronic stabilization of the transition state.

Future computational studies should focus on:

  • Direct DFT calculations on this compound with various nucleophiles to provide specific activation and reaction energies.

  • Investigation of solvent effects on the reaction pathways, as these can significantly alter the energy barriers.

  • Exploring competing reaction mechanisms , such as elimination reactions, to provide a comprehensive understanding of the reactivity of this compound.

Such studies will be invaluable for researchers in organic synthesis and drug development, enabling more accurate predictions of reactivity and the rational design of new chemical entities and processes.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-chloropentanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of Ethyl 2-chloropentanoate, a halogenated organic compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

I. Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance with multiple risk factors.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) for this chemical.[3]

Key Hazards:

  • Flammability: Combustible liquid.[1][2]

  • Toxicity: Harmful if swallowed.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Effects: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process.[3] this compound is a halogenated organic compound and must be collected separately from non-halogenated organic waste.[5][6]

Operational Steps:

  • Designate a Waste Container: Obtain a clearly labeled, dedicated waste container for halogenated organic solvents.[5][7] The container must be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[7][8] Do not use metal containers, as halogenated solvents can degrade them.[7]

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly indicate its contents, including "Halogenated Organic Waste" and "this compound".[3][9] Maintain a log of the constituents and their approximate volumes added to the container.

  • Collection: Carefully transfer waste this compound into the designated container using a funnel. Avoid splashing and ensure the exterior of the container remains clean. Keep the container closed at all times, except when adding waste.[8][10]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[8][9] This area should be at or near the point of generation, well-ventilated, and away from sources of ignition.[7][11] Ensure secondary containment is in place to capture any potential leaks.

III. Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain or allowed to evaporate in a fume hood.[7][10] This is a violation of environmental regulations and poses a significant safety hazard.

Step-by-Step Disposal Protocol:

  • Container Full: Once the waste container is full (not exceeding 90% capacity to allow for expansion), securely seal the lid.[12]

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection of the hazardous waste.[9] Provide them with the necessary information regarding the container's contents.

  • Documentation: Complete any required hazardous waste disposal forms or tags as per your institution's protocol. This typically includes information on the chemical composition and volume.

  • Internal Transport: If required, transport the sealed and labeled waste container to a central accumulation area using a secondary containment device (e.g., a chemical-resistant cart or tub).

IV. Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.[10]

  • Triple Rinsing: The container must be triple-rinsed.[10] The first rinse should be with a suitable solvent (e.g., acetone (B3395972) or ethanol) capable of dissolving this compound. This first rinseate must be collected and disposed of as halogenated organic waste.[13]

  • Subsequent Rinses: The second and third rinses can be with water. These rinseates may also need to be collected as hazardous waste, depending on local regulations. Consult your EHS office for specific guidance.

  • Final Disposal: Once triple-rinsed, the container labels should be defaced or removed, and the container can then be disposed of as regular non-hazardous waste or recycled, according to institutional policy.[10]

V. Quantitative Data Summary

Hazard ClassificationDescriptionGHS CodeSource
Flammable liquidsCombustible liquidH227[1][2]
Acute toxicity, oralHarmful if swallowedH302[1][2]
Skin corrosion/irritationCauses skin irritationH315[1][2]
Serious eye damage/eye irritationCauses serious eye irritationH319[1][2]
Specific target organ toxicity, single exposureMay cause respiratory irritationH335[1][2]

VI. Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

A 1. Identify Waste This compound (Halogenated Organic) B 2. Segregate Waste into dedicated, labeled 'Halogenated Waste' container A->B G Empty Container Decontamination A->G C 3. Store in Satellite Accumulation Area (SAA) with secondary containment B->C D 4. Container Full (<=90% capacity) C->D E 5. Request Pickup from Environmental Health & Safety (EHS) D->E F 6. Final Disposal by authorized hazardous waste vendor E->F H Triple Rinse (Collect first rinseate as hazardous waste) G->H I Dispose of rinsed container as non-hazardous waste H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Ethyl 2-chloropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Ethyl 2-chloropentanoate. This guide provides immediate, procedural guidance to ensure the safe and compliant use of this chemical in a laboratory setting.

This compound is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is paramount to mitigate these risks.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C7H13ClO2
Molecular Weight 164.63 g/mol [1][2]
Appearance Colorless liquid
Boiling Point 206.1 ± 13.0 °C at 760 mmHg[3]
Flash Point 85.1 ± 15.3 °C[3]
Density 1.0 ± 0.1 g/cm³[3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are required.[4] In situations with a higher risk of splashing, a face shield must be worn in addition to safety goggles.[4]

  • Skin and Body Protection: A flame-resistant lab coat is necessary to protect against skin contact and contamination of personal clothing.[4] For larger quantities, a chemically resistant apron should be worn over the lab coat.[4] Closed-toe shoes are mandatory.[4]

  • Hand Protection: Due to the nature of halogenated organic compounds, standard nitrile gloves are not recommended for prolonged contact.[4] It is crucial to use robust, chemical-resistant gloves. Butyl rubber or Viton™ gloves are highly recommended for their resistance to chlorinated compounds.[4] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Preparation: Before beginning work, ensure all necessary PPE is readily available and in good condition. The work area inside the fume hood should be clean and free of clutter.

  • Weighing and Transferring: Use disposable weighing boats or dedicated, tared containers for weighing. All transfers should be performed slowly and carefully to prevent splashing.

  • Heating: If heating is necessary, utilize a water bath or a heating mantle. Avoid open flames.

  • Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[5] For non-emergency personnel, avoid contact with the substance and do not breathe in vapors or aerosols.[6] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[7]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure: Dispose of the chemical waste through an approved hazardous waste disposal company.[5] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[8]

Handling and Disposal Workflow for this compound

A Preparation B Don Appropriate PPE A->B Safety First C Work in Fume Hood B->C D Handling Procedure (Weighing, Transferring, Heating) C->D E Spill? D->E F Execute Spill Management Protocol E->F Yes G Post-Handling E->G No F->G H Decontaminate Work Area G->H I Segregate and Collect Waste H->I J Dispose of Hazardous Waste (Approved Vendor) I->J K Remove and Dispose of PPE J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.